(2R)-Pasireotide (diaspartate)
Beschreibung
BenchChem offers high-quality (2R)-Pasireotide (diaspartate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-Pasireotide (diaspartate) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C56H111N31O12S |
|---|---|
Molekulargewicht |
1442.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C56H111N31O12S/c57-21-3-1-12-31(42(90)80-32(13-2-4-22-58)43(91)84-37(18-10-28-78-56(71)72)48(96)87-39(29-100)50(98)99)81-45(93)34(15-7-25-75-53(65)66)83-46(94)35(16-8-26-76-54(67)68)85-49(97)38(19-20-40(60)88)86-47(95)36(17-9-27-77-55(69)70)82-44(92)33(14-6-24-74-52(63)64)79-41(89)30(59)11-5-23-73-51(61)62/h30-39,100H,1-29,57-59H2,(H2,60,88)(H,79,89)(H,80,90)(H,81,93)(H,82,92)(H,83,94)(H,84,91)(H,85,97)(H,86,95)(H,87,96)(H,98,99)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H4,71,72,78)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
InChI-Schlüssel |
BWRBLZSFMAOVPV-GFGZGKCBSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(2R)-Pasireotide (diaspartate) mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of (2R)-Pasireotide (diaspartate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide (B1678482), a multireceptor-targeted somatostatin (B550006) analog, represents a significant therapeutic advancement in managing hypersecretory endocrine disorders, particularly Cushing's disease and acromegaly.[1] Marketed as its diaspartate salt, Signifor®, this synthetic cyclohexapeptide mimics the activity of endogenous somatostatin but with a longer half-life and a distinct receptor binding profile.[2][3] Its mechanism of action is rooted in a broad-spectrum, high-affinity binding to multiple somatostatin receptor subtypes (SSTRs), most notably SSTR5. This unique characteristic distinguishes it from first-generation somatostatin analogs and is central to its enhanced efficacy and specific side-effect profile.[1][4] This guide provides a comprehensive technical overview of pasireotide's mechanism of action, detailing its receptor binding affinities, downstream signaling cascades, and ultimate physiological effects, supported by quantitative data and standardized experimental methodologies.
Core Mechanism: Somatostatin Receptor Binding
The pharmacological activity of pasireotide is initiated by its binding to and activation of G-protein coupled somatostatin receptors.[5][6] Unlike first-generation analogs such as octreotide (B344500) and lanreotide (B11836) which primarily target SSTR2, pasireotide is a multi-receptor ligand, demonstrating high-affinity binding to four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[7][8][9]
A defining feature of pasireotide is its exceptionally high affinity for SSTR5, which is approximately 30- to 40-fold higher than that of octreotide.[4][10] This is of particular clinical relevance as corticotroph adenomas, the cause of Cushing's disease, highly express SSTR5.[5][11][12] In contrast, its affinity for SSTR2, while still high, is slightly lower than that of octreotide.[13] This broad binding profile allows pasireotide to exert inhibitory effects on a wider range of neuroendocrine tumors.[14]
Data Presentation: Comparative Receptor Binding Affinities
The binding affinities of pasireotide, the endogenous ligand somatostatin-14, and the first-generation analog octreotide are summarized below. Affinities are presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity.
| Ligand | SSTR1 (IC50, nmol/L) | SSTR2 (IC50, nmol/L) | SSTR3 (IC50, nmol/L) | SSTR4 (IC50, nmol/L) | SSTR5 (IC50, nmol/L) | Reference |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | [4][8] |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 | [8] |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 | [8] |
Experimental Protocol: Radioligand Binding Assay
The binding affinities detailed above are typically determined using competitive displacement radioligand binding assays. This in vitro technique quantifies the ability of an unlabeled compound (pasireotide) to compete with a radiolabeled ligand for binding to a specific receptor subtype.[8]
Detailed Methodology
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably transfected to express a single human somatostatin receptor subtype (hSSTR1, 2, 3, 4, or 5).[6][8] The cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the membrane fraction containing the receptors.
-
Radioligand Selection: A high-affinity, subtype-appropriate radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28, is used.[4][6]
-
Competitive Binding Incubation: The prepared cell membranes are incubated in a multiwell plate with a fixed concentration of the radioligand and varying concentrations of unlabeled pasireotide.[15]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filter mats (e.g., Packard Unifilter or Millipore Multiscreen plates).[6][16][17] This process separates the receptor-bound radioligand from the unbound radioligand in the solution. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.[6][15]
-
Data Analysis: The data are used to generate a competition curve by plotting the percentage of specific binding against the concentration of pasireotide. The IC50 value is determined from this curve. The equilibrium dissociation constant (Ki), a true measure of affinity, can then be calculated using the Cheng-Prusoff equation.[6]
Mandatory Visualization: Workflow for Radioligand Binding Assay```dot
Caption: General workflow for an in vitro hormone secretion assay.
Conclusion
The mechanism of action of (2R)-pasireotide (diaspartate) is multifaceted, defined by its unique, broad-spectrum binding to somatostatin receptors with a particularly high affinity for SSTR5. This profile enables potent inhibition of key intracellular signaling pathways, primarily through the suppression of the adenylyl cyclase/cAMP system, leading to robust inhibition of hormone hypersecretion and tumor cell proliferation. This multi-receptor engagement is the foundation of its enhanced clinical efficacy in disorders like Cushing's disease and acromegaly, while also explaining its characteristic metabolic side effects. A thorough understanding of this mechanism is critical for ongoing research and the strategic development of future somatostatin receptor-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 12. Pasireotide: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
Pasireotide Diaspartate: A Technical Guide to Somatostatin Receptor Binding Affinity and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), a multireceptor-targeted somatostatin (B550006) analog, represents a significant therapeutic advancement for conditions such as Cushing's disease and acromegaly.[1][2] Its clinical efficacy is intrinsically linked to its unique binding profile across the five subtypes of somatostatin receptors (SSTRs).[2] Unlike first-generation somatostatin analogs that primarily target SSTR2, pasireotide exhibits high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4] This comprehensive technical guide provides an in-depth analysis of pasireotide diaspartate's binding affinity for somatostatin receptors, details the experimental protocols for its determination, and elucidates the subsequent intracellular signaling pathways.
Data Presentation: Quantitative Binding Affinities
The binding affinity of pasireotide diaspartate and comparative ligands to the five human somatostatin receptor subtypes is crucial for understanding its pharmacological activity. The following table summarizes the in vitro binding affinities, presented as IC50 values (in nM), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity.
| Ligand | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3[5][6] | 1.0[5][6] | 1.5[5][6] | >1000[5] | 0.16[5][6] |
| Somatostatin-14 | 0.93 ± 0.12[5] | 0.15 ± 0.02[5] | 0.56 ± 0.17[5] | 1.5 ± 0.4[5] | 0.29 ± 0.04[5] |
| Octreotide | >1000[6] | 0.8[6] | 23[6] | >1000[6] | 6.3[6] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for compounds like pasireotide is predominantly achieved through competitive radioligand binding assays. This method quantifies the ability of an unlabeled ligand (pasireotide) to displace a radiolabeled ligand from its receptor.
Objective:
To determine the binding affinity (IC50 and subsequently Ki) of pasireotide diaspartate for each of the five human somatostatin receptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single subtype of the human somatostatin receptor.[6]
-
Radioligand: A high-affinity radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-Somatostatin-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-Somatostatin-28.[6] The concentration used should be close to its dissociation constant (Kd).[6]
-
Unlabeled Ligand (Competitor): Pasireotide diaspartate at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to minimize non-specific binding.[7]
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target SSTR subtype to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[6]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Add cell membranes, a fixed concentration of the radioligand, and assay buffer to designated wells.
-
Non-specific Binding: Add cell membranes, the radioligand, and a high concentration of unlabeled somatostatin to another set of wells.
-
Competitive Binding: Add cell membranes, the radioligand, and increasing concentrations of pasireotide diaspartate to the remaining wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.[7]
-
The filters will trap the cell membranes with the bound radioligand.
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
-
Quantification:
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the pasireotide concentration.
-
Determine IC50: Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Mandatory Visualization: Diagrams
Experimental Workflow
Caption: Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
References
- 1. medkoo.com [medkoo.com]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
(2R)-Pasireotide molecular structure and properties
An In-depth Technical Guide to (2R)-Pasireotide: Molecular Structure, Properties, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), also known as SOM230, is a synthetic, multireceptor-targeted somatostatin (B550006) analogue.[1][2][3] It is a cyclohexapeptide developed to mimic the pharmacological activity of the natural hormone somatostatin but with a longer half-life, making it suitable for therapeutic use.[1][4] Pasireotide is approved for the treatment of Cushing's disease and acromegaly, particularly in patients who are not candidates for surgery or have not responded to it.[5][6][7] Its unique therapeutic profile stems from its ability to bind with high affinity to multiple somatostatin receptor subtypes (SSTRs), distinguishing it from first-generation analogues like octreotide (B344500) and lanreotide.[8][9][10]
Molecular Structure and Properties
Pasireotide is a six-membered homodetic cyclic peptide.[4] The stereochemistry, as defined by its IUPAC name, corresponds to the active (2R) configuration at the modified hydroxyproline (B1673980) residue. It is commercially available as pasireotide diaspartate for subcutaneous injection and pasireotide pamoate for a long-acting release (LAR) intramuscular formulation.[5][11]
Chemical and Physical Properties
The key molecular and physical properties of Pasireotide are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | [4][12] |
| Molecular Formula | C₅₈H₆₆N₁₀O₉ | [4][13] |
| Molecular Weight | 1047.2 g/mol | [4][11] |
| CAS Number | 396091-73-9 | [4][12] |
| Appearance | Powder | [3] |
| Solubility | Soluble in water | [4][14] |
Pharmacodynamics and Mechanism of Action
Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein-coupled receptors expressed in various tissues, including neuroendocrine tumors.[15] Unlike first-generation somatostatin analogues that primarily target SSTR2, Pasireotide has a broad binding profile with high affinity for four of the five subtypes.[8][9][10]
Somatostatin Receptor Binding Affinity
The multireceptor binding profile of Pasireotide is central to its enhanced efficacy in certain conditions. Its particularly high affinity for SSTR5 is crucial for its effectiveness in Cushing's disease, as corticotroph tumors that cause the disease predominantly express this receptor subtype.[6][7][16] The binding affinities of Pasireotide and, for comparison, the first-generation analogue Octreotide, are presented below. Affinity is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher binding affinity.[17]
| Receptor Subtype | Pasireotide IC₅₀ (nmol/L) | Octreotide IC₅₀ (nmol/L) | Reference(s) |
| SSTR1 | 9.3 | >1000 | [9][17] |
| SSTR2 | 1.0 | 0.8 | [9][17] |
| SSTR3 | 1.5 | 23 | [9][17] |
| SSTR4 | >100 | >1000 | [9] |
| SSTR5 | 0.16 | 6.3 | [9][17] |
Signaling Pathways
The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events.[9] The receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these G-proteins leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[9] This reduction in cAMP is a key mechanism for inhibiting the secretion of hormones such as adrenocorticotropic hormone (ACTH) from pituitary tumors in Cushing's disease and growth hormone (GH) in acromegaly.[2][7][15][18]
Furthermore, SSTR activation modulates other critical pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in regulating cell proliferation and apoptosis.[9][18] Through these mechanisms, Pasireotide can exert anti-proliferative effects and induce tumor shrinkage.[1][2][16]
Pharmacokinetics
The pharmacokinetic profile of Pasireotide varies depending on its formulation (diaspartate for subcutaneous injection or pamoate for intramuscular LAR injection).
| Parameter | Subcutaneous (diaspartate) | Intramuscular (LAR pamoate) | Reference(s) |
| Absorption | Rapidly absorbed, Tmax ~0.25–0.5 hours | Slow, gradual release; Tmax ~day 21 | [5] |
| Distribution | Primarily distributed in plasma | Widely distributed | [1][15] |
| Protein Binding | ~88% | ~88% | [1] |
| Apparent Clearance (CL/F) | ~7.96 L/h (Healthy Volunteers)~3.72 L/h (Cushing's Patients) | Not specified | [19] |
| Half-life (t½) | ~11 hours | Extended release over 28 days | [8][11] |
| Excretion | Primarily via feces | Primarily via feces | [15] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Competitive radioligand binding assays are the standard method for determining the binding affinity (IC₅₀) of compounds like Pasireotide to their receptors.[9][17]
Objective: To determine the IC₅₀ of Pasireotide for human SSTR subtypes by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human SSTR subtype.[9]
-
Radioligand: A high-affinity radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).[17]
-
Test Compound: Pasireotide at various concentrations.
-
Assay Buffer: Appropriate buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Instrumentation: Scintillation counter or gamma counter.
Methodology:
-
Preparation: Cell membranes are thawed and diluted in assay buffer.
-
Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled Pasireotide is incubated.
-
Separation: The reaction is terminated, and bound radioligand is separated from free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a counter.
-
Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The IC₅₀ value is calculated from this curve, representing the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand.
Clinical Trial Protocol (Phase III for Cushing's Disease)
Clinical trials are essential for evaluating the efficacy and safety of new drugs in human subjects. A typical Phase III study design for Pasireotide in Cushing's disease is outlined below.
Objective: To evaluate the efficacy and safety of Pasireotide in patients with persistent or recurrent Cushing's disease, or those for whom surgery is not an option.[6][20][21]
Study Design: Randomized, double-blind, multicenter study.[6][22]
Participants: Adult patients (≥18 years) with a confirmed diagnosis of Cushing's disease and elevated mean 24-hour urinary free cortisol (mUFC) levels (e.g., 1.5-5.0 times the upper limit of normal).[20]
Methodology:
-
Randomization: Patients are randomly assigned to receive one of two different starting doses of subcutaneous Pasireotide (e.g., 600 µg or 900 µg twice daily).[21]
-
Treatment Period: Patients receive treatment for a defined period (e.g., 6 to 12 months).[21] Dose adjustments may be permitted based on efficacy (mUFC levels) and tolerability.[5]
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients whose mUFC level normalizes after a specific duration (e.g., 6 months) without a dose increase.[21]
-
Secondary Endpoints: Assessments include changes in clinical signs and symptoms of Cushing's disease (e.g., blood pressure, weight, cholesterol), tumor volume, and health-related quality of life.[16][21][23]
-
Safety Monitoring: Adverse events are monitored throughout the study, with a particular focus on hyperglycemia-related events, as this is a known side effect of Pasireotide.[20][21]
Conclusion
(2R)-Pasireotide is a potent, second-generation somatostatin analogue with a distinct molecular structure and a broad receptor binding profile. Its high affinity for multiple SSTR subtypes, especially SSTR5, underpins its clinical efficacy in neuroendocrine disorders like Cushing's disease and acromegaly. The mechanism of action involves the inhibition of key signaling pathways that control hormone hypersecretion and cell proliferation. A thorough understanding of its pharmacodynamic and pharmacokinetic properties, derived from well-defined experimental protocols, is essential for its continued development and optimal use in clinical practice.
References
- 1. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pasireotide Monograph for Professionals - Drugs.com [drugs.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 8. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. academic.oup.com [academic.oup.com]
- 12. pasireotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Pasireotide - Wikipedia [en.wikipedia.org]
- 14. guidechem.com [guidechem.com]
- 15. mims.com [mims.com]
- 16. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]
- 17. benchchem.com [benchchem.com]
- 18. bloomtechz.com [bloomtechz.com]
- 19. Population Pharmacokinetics of Subcutaneous Pasireotide in Healthy Volunteers and Cushing's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of once-monthly pasireotide in Cushing's disease: a 12 month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pasireotide Slashes Cortisol Levels in Cushing's Disease | MDedge [mdedge.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Pasireotide Shows Promise for Cushing's Disease [medscape.com]
Pasireotide Diaspartate In Vitro Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), a multireceptor-targeted somatostatin (B550006) analog, represents a significant advancement in the medical management of pituitary and neuroendocrine tumors.[1] Its therapeutic efficacy stems from a unique and broad binding profile for somatostatin receptors (SSTRs), distinguishing it from first-generation somatostatin analogs like octreotide (B344500) and lanreotide.[2][3] This guide provides a comprehensive overview of the in vitro signaling pathways modulated by pasireotide diaspartate, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Pasireotide exhibits high binding affinity for SSTR subtypes 1, 2, 3, and 5, with a particularly high affinity for SSTR5.[3][4][5] This characteristic is pivotal to its potent inhibitory effects on hormone secretion and cell proliferation, especially in tumors where SSTR5 is highly expressed, such as in Cushing's disease.[2][6] The activation of these G-protein coupled receptors by pasireotide initiates a cascade of intracellular events, primarily centered around the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates downstream pathways, including the MAPK/ERK and PI3K/Akt signaling cascades, ultimately leading to its anti-secretory and anti-proliferative effects.[9][10]
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro studies, illustrating the binding affinities of pasireotide and its functional effects on hormone secretion and cell viability.
Table 1: Binding Affinities of Pasireotide and Other Somatostatin Analogs to Human Somatostatin Receptors (SSTRs)
| Compound | hsst1 (IC50, nmol/L) | hsst2 (IC50, nmol/L) | hsst3 (IC50, nmol/L) | hsst4 (IC50, nmol/L) | hsst5 (IC50, nmol/L) |
| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 100 | 0.16 ± 0.01 |
| Octreotide | 280 ± 80 | 0.38 ± 0.08 | 7.1 ± 1.4 | > 1000 | 6.3 ± 1.0 |
| Lanreotide | 180 ± 20 | 0.54 ± 0.08 | 14 ± 9 | 230 ± 40 | 17 ± 5 |
| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |
| Data are presented as mean ± SEM of IC50 values. A lower value indicates a higher binding affinity.[6] |
Table 2: In Vitro Effects of Pasireotide on Hormone Secretion and Cell Viability
| Cell Type | Hormone/Parameter | Pasireotide Concentration | Duration of Treatment | % Inhibition (Compared to Control) | Key Findings & Citations |
| Primary Human GH-Secreting Pituitary Adenoma Cells | Growth Hormone (GH) | 10 nM | 72 hours | -37.1% ± 15.7% | The overall effect of pasireotide on GH secretion was comparable to that of octreotide.[11][12] |
| Primary Human ACTH-Secreting Pituitary Adenoma Cells | Adrenocorticotropic Hormone (ACTH) | Not specified | Not specified | Potent inhibition | Pasireotide is a potent inhibitor of ACTH secretion from corticotroph tumor cells.[4][6] |
| Human Meningioma Primary Cell Cultures | Cell Viability | 10⁻¹⁰ to 10⁻⁸ M | 3 days | Dose-dependent reduction | Pasireotide induced a significantly higher reduction in cell viability than octreotide.[10] |
| Non-Functioning Pituitary Adenoma Primary Cultures | Cell Viability | Not specified | Not specified | Reduction in "responder" group | Pasireotide can inhibit cell viability by inhibiting VEGF secretion in select NFPAs.[13] |
Core Signaling Pathways
Pasireotide's mechanism of action is primarily initiated by its binding to SSTRs, leading to the activation of several key intracellular signaling pathways.
cAMP Signaling Pathway
The most well-characterized pathway activated by pasireotide is the inhibition of the adenylyl cyclase/cAMP pathway.[5][8] Upon binding to SSTRs, pasireotide activates inhibitory G-proteins (Gi), which in turn suppress the activity of adenylyl cyclase.[8] This leads to a decrease in the intracellular concentration of the second messenger cAMP.[7] Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA), a key downstream effector that, when active, promotes hormone secretion and cell proliferation.[9]
MAPK/ERK and PI3K/Akt Signaling Pathways
Beyond the cAMP pathway, pasireotide also modulates other critical signaling cascades involved in cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[9][10] Activation of SSTRs by pasireotide can lead to the recruitment of tyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate and inactivate components of the MAPK/ERK and PI3K/Akt pathways.[10] This contributes to the anti-proliferative effects of pasireotide. For instance, in human meningioma cells, pasireotide has been shown to decrease Akt phosphorylation.[10]
Experimental Protocols
The following section details representative methodologies for key in vitro experiments used to characterize the signaling pathways of pasireotide.
Cell Culture and Pasireotide Treatment
-
Cell Lines and Primary Cultures: A variety of cell models are used, including primary cultures of human pituitary adenomas and established cell lines like AtT20 (mouse pituitary corticotroph tumor cells) or GH3 (rat pituitary somatotroph cells).[14][15] Primary cultures are established from fresh surgical tissue, which is enzymatically dissociated to obtain a single-cell suspension.[7]
-
Culture Conditions: Cells are typically maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.[7]
-
Pasireotide Preparation and Application: Pasireotide diaspartate is dissolved in a suitable solvent like sterile water or DMSO to create a stock solution.[7] This stock is then diluted in the cell culture medium to the desired final concentrations for treatment.[7] A vehicle control (the solvent without pasireotide) is run in parallel.[7] Cells are incubated with pasireotide for various durations, ranging from minutes for signaling pathway activation studies to several days for cell viability and hormone secretion assays.[7][11]
cAMP Second Messenger Assay
This assay quantifies the ability of pasireotide to inhibit the production of intracellular cAMP.[5]
-
Objective: To determine the potency (IC50) of pasireotide in inhibiting forskolin-stimulated cAMP production.[5]
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of pasireotide.
-
cAMP production is stimulated by adding forskolin, a direct activator of adenylyl cyclase.
-
After a short incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based).
-
The results are typically normalized to the forskolin-only treated cells, and the IC50 value is calculated.[5]
-
References
- 1. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tga.gov.au [tga.gov.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. researchgate.net [researchgate.net]
Pharmacokinetics of (2R)-Pasireotide (diaspartate) in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Pasireotide, available as pasireotide (B1678482) diaspartate for immediate-release subcutaneous administration and as pasireotide pamoate for long-acting release intramuscular administration, is a multireceptor-targeted somatostatin (B550006) analog. It exhibits high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and notably SSTR5.[1][2] This broad receptor profile distinguishes it from first-generation somatostatin analogs and underlies its therapeutic potential in conditions such as Cushing's disease and acromegaly by inhibiting hormone hypersecretion.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of pasireotide, detailing experimental methodologies and summarizing key quantitative data to support further research and development.
Mechanism of Action and Signaling Pathway
Pasireotide exerts its pharmacological effects by mimicking the natural hormone somatostatin.[5] Upon binding to its target G-protein coupled somatostatin receptors (SSTRs), pasireotide initiates a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] This reduction in cAMP signaling is crucial for the inhibition of hormone secretion from neuroendocrine cells. Additionally, pasireotide can modulate ion channel activity, further contributing to its antisecretory effects. The activation of SSTRs, particularly SSTR2 and SSTR3, can also induce apoptosis, while signaling through various subtypes can lead to cytostatic effects, contributing to the anti-proliferative properties of the drug.[7]
Caption: Pasireotide Signaling Pathway Overview
Data Presentation: Pharmacokinetic Parameters in Preclinical Models
The following tables summarize the available quantitative pharmacokinetic data for pasireotide in various preclinical species. Data has been compiled from multiple sources and normalized where possible for comparison. Gaps in the data are noted as "Not Reported" (NR).
Table 1: Pharmacokinetics of Immediate-Release Pasireotide (Subcutaneous & Intravenous Administration)
| Species | Strain | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) |
| Rat | Sprague-Dawley | SC | Various | NR | ~0.25-0.5 | NR | ~1.3 | NR | NR | 84-100%[1] |
| Rat | Sprague-Dawley | IV | 1, 3, 10 µg/kg | NR | NR | NR | NR | NR | NR | N/A |
| Monkey | Rhesus/Cynomolgus | SC | 0.4 µg/kg (ID50) | NR | NR | NR | ~59[1] | NR | NR | 84-100%[1] |
| Monkey | Rhesus/Cynomolgus | IV | Various | NR | NR | NR | NR | NR | NR | N/A |
Table 2: Pharmacokinetics of Pasireotide Long-Acting Release (LAR) (Subcutaneous/Intramuscular Administration)
| Species | Strain | Route | Dose (mg/kg) | Plasma Concentration (ng/mL) | Tmax | Notes |
| Rat | Male | SC | 4 | 17 (at 24h); 5-20 (days 1-10) | Peak at day 20-28 (~43 ng/mL) | Plasma levels remained relatively stable for the first 10 days.[2] |
| Rat | Male | SC | 8 | 49 (at 24h); 20-60 (days 15-30) | Peak at day 21-28 (~94 ng/mL) | Plasma levels gradually fell to 13 ng/mL by day 49.[2][8] |
| Rat | Male | SC | 80 | 132 (at 24h) | Peak at day 28 (~516 ng/mL) | Plasma levels gradually fell to 87 ng/mL by day 49.[2][8] |
| Mouse | Men1+/- | IM | 40 (monthly) | Average of 10-100 (over 28 days) | NR | Dose was based on previous pharmacokinetic data in mice.[2] |
| Dog | Beagle | SC | 8 (long-acting) | NR | NR | Used in a case study of a diabetic dog with a pituitary tumor.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the preclinical evaluation of pasireotide.
In-life Experimental Protocol for Pharmacokinetic Studies in Rodents
A general workflow for conducting pharmacokinetic studies of pasireotide in rodents is described below.
Caption: General Workflow for a Preclinical PK Study
1. Animal Models:
-
Rats: Sprague-Dawley rats are commonly used for pharmacokinetic studies of pasireotide.[1]
-
Mice: Various strains, including genetically engineered models like Men1+/-, are used to study both pharmacokinetics and efficacy.[2]
-
Dogs: Beagle dogs have been used in studies, and canines with naturally occurring Cushing's disease serve as a relevant disease model.[10][11]
2. Drug Administration:
-
Subcutaneous (SC) Injection: For immediate-release formulations, pasireotide diaspartate is typically dissolved in a sterile vehicle and administered subcutaneously, often in the loose skin over the back of the neck.[12][13]
-
Intravenous (IV) Injection: To determine absolute bioavailability and intrinsic clearance, pasireotide is administered intravenously, usually via a cannulated vein such as the jugular vein in rats.[12]
-
Intramuscular (IM) Injection: The long-acting release (LAR) formulation, pasireotide pamoate, is administered via deep intramuscular injection.[14]
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dose.
-
In rats, common methods include sampling from the tail vein or via a surgically implanted cannula in the jugular or carotid artery for repeated, stress-free sampling.[12]
-
The volume of blood collected at each time point and the total volume over the study period should adhere to institutional animal care and use committee (IACUC) guidelines to prevent hypovolemic shock.[15]
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Processing and Storage:
-
Blood samples are centrifuged to separate plasma.
-
The resulting plasma is transferred to clean tubes and stored at -20°C or -80°C until analysis.
Bioanalytical Method for Pasireotide Quantification in Plasma
The quantification of pasireotide in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16][17]
1. Sample Preparation:
-
Protein Precipitation or Solid-Phase Extraction (SPE): Plasma samples are first treated to remove proteins and other interfering substances.
-
Protein Precipitation: Acetonitrile is commonly used to precipitate plasma proteins.[8]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and is often preferred for achieving low limits of quantification. A µElution SPE plate can be used, involving conditioning, loading of the acidified plasma sample, washing, and elution of the analyte.[16][17]
-
-
Internal Standard: A stable isotope-labeled internal standard (e.g., [M+6]SOM230) is added to the plasma samples, calibrators, and quality control samples before extraction to correct for variability during sample processing and analysis.[17]
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18) is typically used for chromatographic separation.[17]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile, both containing additives like acetic acid and trifluoroacetic acid (TFA), is employed to achieve good peak shape and resolution.[17]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The analysis is performed on a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for pasireotide and its internal standard are monitored.[17]
-
3. Method Validation:
-
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including:
Conclusion
References
- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of a long-acting release (LAR) formulation of pasireotide (SOM230) in patients with gastroenteropancreatic neuroendocrine tumors: results from a randomized, multicenter, open-label, phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Radiotherapy and pasireotide treatment of a growth hormone producing pituitary tumor in a diabetic dog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of SOM230 (pasireotide) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. dsv.ulaval.ca [dsv.ulaval.ca]
- 16. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
In vitro characterization of pasireotide diaspartate
An In-Depth Technical Guide to the In Vitro Characterization of Pasireotide (B1678482) Diaspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide, available as pasireotide diaspartate (trade name Signifor), is a synthetic, long-acting cyclohexapeptide and a second-generation somatostatin (B550006) analog (SSA).[1][2] It is utilized in the treatment of Cushing's disease and acromegaly.[3][4] Pasireotide's therapeutic efficacy stems from its unique and broad binding profile to somatostatin receptors (SSTRs), which distinguishes it from first-generation SSAs like octreotide (B344500) and lanreotide.[2][5] This guide provides a comprehensive overview of the in vitro characterization of pasireotide diaspartate, detailing its receptor binding affinities, functional activity, downstream signaling pathways, and the experimental protocols used for its evaluation.
Mechanism of Action
Pasireotide exerts its pharmacological effects by mimicking the natural hormone somatostatin and binding to and activating multiple SSTR subtypes.[2][3] It has a high affinity for four of the five known human somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and notably SSTR5.[6] Corticotroph tumor cells in Cushing's disease patients frequently overexpress SSTR5.[7] The activation of these G-protein coupled receptors by pasireotide initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn results in the inhibition of hormone secretion, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH), and anti-proliferative effects.[2][6][8]
Data Presentation
The in vitro characteristics of pasireotide have been quantified through various assays to determine its binding affinity and functional potency.
Table 1: Binding Affinity of Pasireotide to Human Somatostatin Receptor Subtypes
This table summarizes the binding affinity of pasireotide for the five human somatostatin receptor subtypes, presented as IC50 values (nM). A lower IC50 value indicates a stronger binding affinity. For comparison, data for the endogenous ligand somatostatin-14 and the first-generation analog octreotide are included.
| Compound | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |
| Pasireotide | 9.3 ± 0.1[7] | 1.0 ± 0.1[7] | 1.5 ± 0.3[7] | >1000 | 0.16 ± 0.01[7] |
| Somatostatin-14 | 0.93 ± 0.12[7] | 0.15 ± 0.02[7] | 0.56 ± 0.17[7] | 1.5 ± 0.4 | 0.29 ± 0.04[7] |
| Octreotide | 280 ± 80 | 0.38 ± 0.08 | 7.1 ± 1.4 | >1000 | 6.3 ± 1.0 |
Data presented as mean ± SEM of IC50 values (nmol/L).
Table 2: Functional Activity of Pasireotide
This table presents the half-maximal inhibitory concentration (IC50) of pasireotide in key functional assays, demonstrating its potency in a cellular context.
| Assay | Cell Line | Parameter Measured | IC50 (nM) |
| cAMP Inhibition | Cells expressing hSSTR1, hSSTR2, hSSTR3, and hSSTR5 | Inhibition of forskolin-stimulated cAMP accumulation | Nanomolar or subnanomolar concentrations |
| Cell Proliferation | GH4C1 (rat pituitary tumor cells) | Inhibition of cell proliferation | ~10 nM (significant decrease at 10⁻⁸ M)[9] |
| GH Secretion Inhibition | Cultured human somatotroph tumor cells | Reduction in GH secretion | Superimposable efficacy with octreotide[9] |
Signaling Pathways and Experimental Workflows
Pasireotide Signaling Pathway
The binding of pasireotide to SSTRs (predominantly SSTR1, 2, 3, and 5) activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase.[2] This reduces the intracellular concentration of cAMP, a key second messenger, leading to downstream effects such as the inhibition of hormone secretion and cell proliferation.[2][10]
Caption: Signaling pathway of pasireotide upon binding to somatostatin receptors.
Experimental Protocols
Detailed methodologies for the in vitro characterization of pasireotide are provided below.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of pasireotide for specific SSTR subtypes.
Objective: To determine the dissociation constant (Ki) of pasireotide for each SSTR subtype.
Materials:
-
Cell lines expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).[11]
-
Cell culture medium and supplements.
-
Radioligand (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-Somatostatin-28).[2]
-
Unlabeled pasireotide diaspartate.
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Caption: Workflow of a competitive radioligand binding assay.
Procedure:
-
Cell Membrane Preparation: Culture cells expressing a specific SSTR subtype to a high density, harvest them, and prepare cell membrane homogenates through centrifugation.[11]
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled pasireotide.[8]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[8]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[11]
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.[11]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the pasireotide concentration to generate a competition curve. The IC50 value is determined from this curve and can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
cAMP Inhibition Assay
This functional assay measures the ability of pasireotide to inhibit adenylyl cyclase activity.
Objective: To determine the functional potency (IC50) of pasireotide in inhibiting cAMP production.
Materials:
-
AtT-20 cells or another suitable cell line expressing endogenous SSTRs.[8]
-
Cell culture medium.
-
Stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX).[8]
-
Forskolin (an adenylyl cyclase activator).[8]
-
Pasireotide diaspartate.
-
cAMP assay kit (e.g., ELISA or HTRF-based).[8]
References
- 1. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pasireotide Diaspartate: A Technical Guide to Somatostatin Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482) diaspartate is a synthetic somatostatin (B550006) analog with a unique and broad binding profile for somatostatin receptor subtypes (SSTRs), distinguishing it from first-generation somatostatin analogs like octreotide (B344500) and lanreotide (B11836).[1][2] This multireceptor-targeted ligand demonstrates high affinity for four of the five SSTR subtypes, a characteristic that underpins its therapeutic efficacy in various neuroendocrine disorders, including Cushing's disease and acromegaly.[3] This in-depth technical guide provides a comprehensive overview of pasireotide's receptor subtype selectivity, detailing its binding affinities and functional potencies. It further outlines the experimental methodologies for determining these parameters and illustrates the key downstream signaling pathways modulated by pasireotide.
Core Data: Receptor Subtype Selectivity
Pasireotide's interaction with SSTRs is characterized by high-affinity binding to SSTR1, SSTR2, SSTR3, and SSTR5, with a notably high affinity for SSTR5.[4] It displays no significant affinity for SSTR4.[4] This broader binding profile, compared to the SSTR2-predominant affinity of octreotide and lanreotide, allows pasireotide to potentially exert greater efficacy in tumors expressing a variety of SSTR subtypes.[3]
Data Presentation: Quantitative Binding Affinities and Functional Potencies
The following tables summarize the quantitative data on pasireotide's binding affinity (Ki and IC50) and functional activity (IC50 for cAMP inhibition) at human somatostatin receptor subtypes.
Table 1: Binding Affinity of Pasireotide for Human SSTR Subtypes
| SSTR Subtype | Pasireotide Kᵢ (nM) | Pasireotide IC₅₀ (nM) |
| SSTR1 | 1.5 ± 0.2 | 9.3 |
| SSTR2 | 0.16 ± 0.02 | 1.0 |
| SSTR3 | 0.5 ± 0.1 | 1.5 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.06 ± 0.01 | 0.16 |
Data compiled from multiple in vitro studies.[5][6]
Table 2: Functional Activity of Pasireotide at Human SSTR Subtypes (cAMP Inhibition)
| SSTR Subtype | Pasireotide IC₅₀ (nM) for cAMP Inhibition |
| SSTR1 | 9.3 |
| SSTR2 | 0.5 |
| SSTR3 | 1.1 |
| SSTR4 | >1000 |
| SSTR5 | 0.2 |
Data compiled from published in vitro studies.[5]
Downstream Signaling Pathways
Upon binding to SSTRs 1, 2, 3, and 5, pasireotide activates inhibitory G-proteins (Gαi/o).[7] This activation initiates a cascade of intracellular signaling events, the most prominent being the inhibition of adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels.[5] The modulation of cAMP-dependent pathways influences a variety of cellular processes, including hormone secretion and cell proliferation.
Beyond the canonical adenylyl cyclase pathway, pasireotide-mediated SSTR activation also modulates other critical signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][8] The inhibition of the MAPK pathway, in particular, is thought to contribute to the antiproliferative and pro-apoptotic effects of pasireotide observed in various cancer cell lines.[8]
Pasireotide's primary signaling cascade.
Experimental Protocols
Radioligand Binding Assay
This competitive binding assay is employed to determine the binding affinity (Ki) of pasireotide for each SSTR subtype.
1. Membrane Preparation:
-
Culture cells (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
2. Competitive Binding Reaction:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a subtype-selective radioligand (e.g., ¹²⁵I-labeled somatostatin analog).
-
Add increasing concentrations of unlabeled pasireotide to compete with the radioligand for receptor binding.
-
Incubate the mixture to allow it to reach binding equilibrium.
3. Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific radioligand binding against the logarithm of the pasireotide concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of pasireotide that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Workflow for radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the potency of pasireotide in inhibiting adenylyl cyclase activity, a key downstream effect of SSTR activation.
1. Cell Culture and Plating:
-
Culture cells stably expressing a single human SSTR subtype.
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin (B1673556) to increase intracellular cAMP levels.
-
Concurrently, treat the cells with increasing concentrations of pasireotide.
-
Incubate for a defined period to allow for the modulation of cAMP production.
3. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based methods).
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the pasireotide concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of pasireotide that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Cellular Impact of (2R)-Pasireotide (diaspartate) on Pituitary Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Pasireotide, a multireceptor-targeted somatostatin (B550006) analog, represents a significant therapeutic advancement in the management of pituitary tumors, particularly Cushing's disease and acromegaly. Its unique pharmacological profile, characterized by high binding affinity for multiple somatostatin receptor subtypes (SSTRs), especially SSTR5, underpins its potent cellular effects. This in-depth technical guide delineates the molecular and cellular mechanisms of pasireotide (B1678482) in pituitary tumor cells, presenting a comprehensive overview of its impact on signaling pathways, hormone secretion, and cell viability. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development in this field.
Introduction
Pituitary tumors are abnormal growths that develop in the pituitary gland and can lead to excessive hormone production, causing severe endocrine disorders such as Cushing's disease (due to excess adrenocorticotropic hormone - ACTH) and acromegaly (due to excess growth hormone - GH). Pasireotide (diaspartate), a second-generation somatostatin receptor ligand (SRL), offers a valuable therapeutic option for these conditions.[1][2] Unlike first-generation SRLs like octreotide, which primarily target SSTR2, pasireotide exhibits a broader binding profile, with a particularly high affinity for SSTR5, a receptor subtype highly expressed in corticotroph pituitary tumors.[1][3][4] This guide explores the intricate cellular and molecular actions of pasireotide on pituitary tumor cells.
Somatostatin Receptor Binding Affinity
The therapeutic efficacy of pasireotide is rooted in its distinct binding affinity for various somatostatin receptor subtypes. Quantitative data from competitive radioligand binding assays reveal pasireotide's high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with the highest affinity observed for SSTR5.[5][6] This multi-receptor targeting allows pasireotide to exert its effects on a wider range of pituitary tumors compared to more selective SRLs.[5]
Table 1: Comparative Binding Affinities (IC50, nmol/L) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes [5][6]
| Receptor Subtype | Pasireotide IC50 (nmol/L) | Octreotide IC50 (nmol/L) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 0.8 |
| SSTR3 | 1.5 | 23 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 |
Signaling Pathways and Mechanism of Action
Upon binding to its target SSTRs, pasireotide initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Furthermore, pasireotide modulates other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are pivotal in regulating cell proliferation and apoptosis.[5][6] Activation of phosphotyrosine phosphatases (PTPs) also plays a role in the cellular response to pasireotide.[5][7]
Cellular Effects of Pasireotide
Inhibition of Hormone Secretion
A primary therapeutic effect of pasireotide is the potent inhibition of hormone hypersecretion from pituitary tumor cells. In vitro studies have consistently demonstrated a significant reduction in both ACTH and GH secretion following pasireotide treatment.[8][9][10]
Table 2: In Vitro Effects of Pasireotide on Hormone Secretion [9][11]
| Cell Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion |
| AtT-20/D16v-F2 Cells | ACTH | 10 nM | 48 hours | 16% |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH | 10 nM | 72 hours | -37.1% (average) |
| Primary Human GH-Secreting Pituitary Adenoma Cells (PAS+ group) | GH | 10 nM | 72 hours | -33.7% ± 7.8% |
Reduction of Cell Viability and Induction of Apoptosis
Beyond its anti-secretory effects, pasireotide also impacts the viability of pituitary tumor cells.[10][12] Studies have shown that pasireotide can reduce cell viability and, in some contexts, induce apoptosis, contributing to its anti-tumor activity.[7][13]
Table 3: Effect of Pasireotide on Cell Viability [9][12]
| Cell Line | Pasireotide Concentration | Incubation Time | Percent Reduction in Viability |
| AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% |
Reduction in Tumor Volume
Clinical studies have corroborated the in vitro anti-proliferative effects of pasireotide, demonstrating a significant reduction in tumor volume in patients with Cushing's disease.[3] These effects were observed to be dose- and time-dependent.
Table 4: Pasireotide-Induced Tumor Volume Reduction in Cushing's Disease Patients [3]
| Pasireotide Dose (subcutaneous, twice daily) | Time Point | Percentage of Patients with Tumor Volume Reduction | Mean Tumor Volume Decrease |
| 600 µg | Month 6 | 44% | +9.3% |
| 900 µg | Month 6 | 75% | -19.0% |
| 600 µg | Month 12 | 50% | -9.1% |
| 900 µg | Month 12 | 89% | -28.6% (overall mean at 12 months) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of pasireotide's cellular effects. The following sections outline key methodologies for in vitro studies.
Pituitary Tumor Cell Culture
Objective: To establish and maintain primary cultures of human pituitary adenomas or immortalized pituitary tumor cell lines for in vitro experiments.
Materials:
-
Fresh pituitary adenoma tissue or cryopreserved pituitary tumor cell line (e.g., AtT-20/D16v-F2).[8][14]
-
Sterile Hanks' Balanced Salt Solution (HBSS).[8]
-
Dissociation solution (e.g., dispase and collagenase).[8]
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.[8][14]
-
Extracellular matrix coating (e.g., Matrigel).[8]
-
Humidified incubator (37°C, 5% CO₂).[8]
Protocol:
-
Tissue Preparation (for primary cultures): Aseptically collect fresh pituitary adenoma tissue. Wash the tissue in sterile HBSS and mince it into small fragments (~1 mm³).[8]
-
Enzymatic Dissociation: Incubate the tissue fragments in the dissociation solution at 37°C with gentle agitation to obtain a single-cell suspension.[8]
-
Cell Plating: Wash, count, and plate the dispersed cells in culture wells pre-coated with an extracellular matrix component.[8] For cell lines, thaw and plate according to the supplier's instructions.
-
Cell Culture: Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change the medium periodically.[8]
Pasireotide Treatment
Objective: To expose cultured pituitary tumor cells to pasireotide to assess its cellular effects.
Materials:
-
Pasireotide diaspartate.
-
Sterile solvent (e.g., sterile water or DMSO).[8]
-
Cell culture medium.
Protocol:
-
Drug Preparation: Dissolve pasireotide in a suitable solvent to create a concentrated stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM).[8][15]
-
Treatment Application: After an initial stabilization period, replace the standard culture medium with the medium containing the specified concentrations of pasireotide or a vehicle control.[8]
-
Incubation: Incubate the cells with pasireotide for various time points as required by the experimental design (e.g., 24, 48, or 72 hours).[8]
Hormone Secretion Assay (ELISA)
Objective: To quantify the amount of hormone secreted by pituitary tumor cells following pasireotide treatment.[9]
Materials:
-
Conditioned cell culture supernatant.
-
Commercial ELISA kit for the specific hormone to be measured (e.g., ACTH, GH).[9]
-
Microplate reader.
Protocol:
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant.[8]
-
Hormone Quantification: Measure the concentration of the hormone in the supernatant using a specific and sensitive immunoassay such as ELISA, following the manufacturer's instructions.[8][9]
-
Data Normalization: Normalize hormone secretion levels to the total cellular protein content or cell number in each well to account for variations in cell density.[8]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of pasireotide on the viability of pituitary tumor cells.[9]
Materials:
-
Cultured pituitary tumor cells treated with pasireotide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[9]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
MTT Addition: At the end of the pasireotide treatment period, add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[9]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[9]
Conclusion
(2R)-Pasireotide (diaspartate) exerts potent and multifaceted effects on pituitary tumor cells, driven by its unique multi-receptor binding profile. Its ability to inhibit hormone secretion, reduce cell viability, and decrease tumor volume provides a strong rationale for its clinical use in Cushing's disease and acromegaly. The detailed data and protocols presented in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of pasireotide and to develop novel strategies for the treatment of pituitary tumors.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 3. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (2R)-Pasireotide (diaspartate) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-Pasireotide, available as pasireotide (B1678482) diaspartate, is a synthetic long-acting cyclic hexapeptide and a somatostatin (B550006) analog.[1] It exhibits a unique pharmacological profile characterized by its ability to bind to multiple somatostatin receptor subtypes (SSTRs).[2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, pasireotide has a high binding affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4] This broad receptor profile underpins its efficacy in various therapeutic areas, particularly in the treatment of Cushing's disease and acromegaly, by potently suppressing the secretion of hormones such as adrenocorticotropic hormone (ACTH) and growth hormone (GH).[3][5] In vitro cell culture-based assays are fundamental for elucidating the molecular mechanisms of pasireotide's action, evaluating its therapeutic potential, and identifying biomarkers for treatment response.[6]
Mechanism of Action
Pasireotide's mechanism of action is initiated by its binding to SSTRs, which are G-protein coupled receptors.[7] This binding activates inhibitory G-proteins (Gi/o), leading to a cascade of intracellular signaling events.[8] A primary consequence is the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels.[9] Pasireotide also modulates other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[8][9] These signaling events collectively contribute to the cellular responses induced by pasireotide, which include the inhibition of hormone secretion, anti-proliferative effects through cell cycle arrest, and the induction of apoptosis.[3][9][10]
Data Presentation
The following tables summarize the quantitative data on the effects of (2R)-Pasireotide (diaspartate) in various cell culture experiments.
Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide, Somatostatin-14, and Octreotide for Human Somatostatin Receptor Subtypes [8]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Table 2: Effect of Pasireotide on Cell Viability
| Cell Line | Pasireotide Concentration | Incubation Time | Percent Reduction in Viability | Citation |
| AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% | [6][11] |
Table 3: Effect of Pasireotide on Hormone Secretion
| Cell Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion | Citation |
| AtT-20/D16v-F2 Cells | ACTH | 10 nM | 48 hours | 16% | [6][12] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH | 10 nM | 72 hours | -37.1% (average) | [6][13] |
| Primary Human GH-Secreting Pituitary Adenoma Cells (PAS+ group) | GH | 10 nM | 72 hours | -33.7% ± 7.8% | [6] |
Table 4: Effect of Pasireotide Pamoate on Apoptosis in H69 Small Cell Lung Cancer Cells [14]
| Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 95.1 ± 1.8 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 12 | 80.4 ± 2.9 | 10.3 ± 1.5 | 9.3 ± 1.2 |
| 24 | 65.2 ± 3.7 | 18.9 ± 2.2 | 15.9 ± 1.9 |
| 48 | 50.1 ± 3.9 | 24.5 ± 3.1 | 25.4 ± 2.8 |
| 72 | 32.7 ± 4.1 | 28.6 ± 3.3 | 38.7 ± 3.9 |
Experimental Protocols
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of Pasireotide on the viability of pituitary tumor cells.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]
Materials:
-
AtT-20/D16v-F2 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[15]
-
(2R)-Pasireotide (diaspartate)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere and resume growth for 24 hours.[2]
-
Treatment: Remove the growth medium and replace it with 100 µL of medium containing varying concentrations of Pasireotide or a vehicle control (serum-free medium without the drug).[6]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours).[2][17]
-
MTT Addition and Incubation: After the incubation period, add 20-28 µL of a 2-5 mg/mL MTT solution to each well.[6] Incubate the plate for 1.5 to 4 hours at 37°C.[6][16]
-
Solubilization of Formazan Crystals: Carefully remove the medium containing MTT. Add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.[6][16]
-
Data Acquisition: Measure the absorbance at a wavelength between 490 and 600 nm using a microplate reader.[16]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).[6]
This protocol outlines the procedure for measuring the effect of Pasireotide on the secretion of hormones such as ACTH or GH from pituitary tumor cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]
Materials:
-
Pituitary tumor cells (e.g., AtT-20 for ACTH, primary human GH-secreting adenoma cells for GH)
-
Complete culture medium
-
(2R)-Pasireotide (diaspartate)
-
24-well or 48-well plates
-
Phosphate-Buffered Saline (PBS)
-
Commercial ELISA kit for the specific hormone to be measured
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 24-well or 48-well plates at an appropriate density and allow them to adhere for 24-48 hours. Wash the cells with serum-free medium and then add fresh serum-free medium containing various concentrations of Pasireotide or a vehicle control.[6]
-
Incubation: Incubate for the desired treatment period (e.g., 48 hours for ACTH, 72 hours for GH secretion).[6]
-
Collection of Supernatant: After incubation, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris and store it at -20°C or -80°C until the ELISA is performed.[6]
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit.[6] This typically involves coating the microplate with a capture antibody, adding standards and samples, adding a detection antibody, and then a substrate for color development.
-
Data Acquisition: Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: Calculate the hormone concentration in each sample based on the standard curve. Normalize hormone secretion levels to total cellular protein content or cell number.
This protocol is a widely used method for detecting apoptotic cells via flow cytometry.[14]
Materials:
-
H69 small cell lung cancer cells (or other relevant cell line)
-
Complete culture medium
-
(2R)-Pasireotide (diaspartate)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of Pasireotide or a vehicle control. Incubate for specified time periods (e.g., 12, 24, 48, 72 hours).[14]
-
Harvesting Cells: Collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion and cell proliferation, and induction of apoptosis.
Caption: General experimental workflow for in vitro analysis of Pasireotide's effects on cell culture.
References
- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Pasireotide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pasireotide (B1678482) in human plasma. Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, is utilized in the treatment of Cushing's disease and acromegaly.[1] The accurate measurement of its plasma concentrations is essential for pharmacokinetic and toxicokinetic studies. This method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection using tandem mass spectrometry. The method has been validated for specificity, sensitivity, linearity, accuracy, and precision.
Introduction
Pasireotide is a synthetic cyclohexapeptide that mimics the action of the natural hormone somatostatin.[2][3] It exhibits a broad binding profile with high affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5).[1][4][5][6] Its therapeutic efficacy, particularly in Cushing's disease, is attributed to its strong affinity for SSTR5, which is often highly expressed in the pituitary adenomas responsible for the condition.[1][2] By activating these G-protein coupled receptors, pasireotide inhibits the secretion of hormones such as Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH).[1][2][5] A reliable analytical method is crucial for the clinical development and therapeutic monitoring of pasireotide.
Mechanism of Action
Pasireotide exerts its pharmacological effect by binding to somatostatin receptors on target cells. This binding activates inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[1] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in hormone synthesis and secretion.[1][4] The reduction in cAMP signaling ultimately suppresses the production and release of hormones like ACTH from pituitary corticotrophs and GH from somatotrophs.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with (2R)-Pasireotide (diaspartate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Pasireotide, available as the diaspartate salt, is a potent, multi-receptor targeted somatostatin (B550006) analog.[1][2] It exhibits high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), with a particularly high affinity for SSTR5.[1][2] This broad receptor profile allows it to effectively inhibit the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH), making it a valuable tool in endocrinology and oncology research.[1][2] The diaspartate salt is the short-acting formulation of pasireotide (B1678482), designed for subcutaneous injection and is freely soluble in water.[3][4]
These application notes provide detailed protocols for the dissolution, sterile preparation, and administration of (2R)-Pasireotide (diaspartate) for in vivo studies, ensuring reproducibility and efficacy in a preclinical research setting.
Data Presentation
Solubility and Storage of (2R)-Pasireotide (diaspartate)
| Parameter | Specification | Source |
| Chemical Name | (2R)-Pasireotide (diaspartate) | |
| CAS Number | 820232-50-6 (diaspartate) | [5] |
| Molecular Weight | 1313.43 g/mol | [5] |
| Appearance | White to slightly greyish powder | [4] |
| Solubility | ||
| Water | Freely soluble | [4] |
| DMSO | Soluble | [5] |
| Storage of Powder | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [5] |
| Storage of Stock Solution | Aliquots at -20°C for months | [5] |
| Commercial Formulation pH | 4.2 (in tartaric acid buffer) | [4] |
Recommended Buffers for In Vivo Subcutaneous Injection
| Buffer | pH Range | Common Concentration | Notes |
| Citrate (B86180) Buffer | 3.0 - 6.2 | 10-20 mM | Commonly used for peptide formulations to maintain stability at an acidic pH.[6][7] |
| Acetate Buffer | 3.6 - 5.6 | 10-20 mM | Another suitable acidic buffer for peptide stability. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 1X | While pasireotide diaspartate is soluble, acidic pH is generally preferred for peptide stability. Use immediately if prepared in PBS. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Stock Solution of (2R)-Pasireotide (diaspartate)
This protocol describes the preparation of a 1 mg/mL sterile stock solution. Adjustments can be made based on the desired final concentration.
Materials:
-
(2R)-Pasireotide (diaspartate) powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, pyrogen-free 0.9% saline or other desired aqueous buffer (e.g., 10 mM citrate buffer, pH 4.2)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes with sterile, filtered tips
-
Vortex mixer
-
Syringe filters (0.22 µm), sterile
-
Sterile syringes
Procedure:
-
Pre-dissolution Steps:
-
Allow the vial of (2R)-Pasireotide (diaspartate) powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder in a sterile microcentrifuge tube using an analytical balance under aseptic conditions.
-
-
Initial Dissolution in DMSO (Optional but Recommended):
-
To the weighed powder, add a small, precise volume of sterile DMSO to create a concentrated initial stock (e.g., for 1 mg of peptide, add 50 µL of DMSO).
-
Vortex gently until the powder is completely dissolved. The solution should be clear and free of particulates. This step aids in the complete solubilization before aqueous dilution.
-
-
Dilution in Aqueous Buffer:
-
Slowly add the desired sterile aqueous buffer (e.g., 0.9% saline or 10 mM citrate buffer) to the DMSO concentrate to achieve the final desired concentration (e.g., add 950 µL of buffer to the 50 µL DMSO solution for a final volume of 1 mL and a concentration of 1 mg/mL).
-
It is crucial to add the aqueous buffer slowly while gently vortexing to prevent precipitation of the peptide.
-
-
Sterile Filtration:
-
Draw the final solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile, polypropylene tube. This step ensures the final solution is sterile and suitable for in vivo administration.[8]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months). For short-term storage (days to weeks), 2-8°C is acceptable.[5]
-
Protocol 2: Administration of (2R)-Pasireotide (diaspartate) via Subcutaneous Injection in Mice
Materials:
-
Sterile solution of (2R)-Pasireotide (diaspartate) at the desired concentration
-
Sterile insulin (B600854) or tuberculin syringes (0.3-1.0 mL)
-
Sterile needles (27-30 gauge)
-
Animal restrainer (optional)
-
70% Ethanol (B145695) wipes
Procedure:
-
Dose Calculation:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., mg/kg). Doses used in rat studies have ranged from 0.01 to 1 mg/kg.[3]
-
-
Preparation for Injection:
-
Thaw an aliquot of the sterile pasireotide solution at room temperature.
-
Draw the calculated volume into a sterile syringe. Carefully expel any air bubbles.
-
-
Animal Restraint and Site Preparation:
-
Gently restrain the mouse.
-
The subcutaneous injection is typically administered in the loose skin over the dorsal (back) area, away from the head.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
-
Injection:
-
Gently lift a fold of skin to create a "tent".
-
Insert the needle at the base of the tented skin, parallel to the body, ensuring it enters the subcutaneous space and not the underlying muscle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Rotate injection sites for subsequent administrations to avoid irritation.[3]
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Monitor the injection site for any signs of inflammation or irritation in the following days.
-
Visualizations
Signaling Pathway of Pasireotide
Pasireotide acts as a somatostatin analog, binding to multiple somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The reduction in cAMP levels ultimately suppresses the synthesis and secretion of various hormones, such as ACTH from pituitary corticotrophs and GH from somatotrophs.
Experimental Workflow for In Vivo Studies
The following diagram outlines the key steps for conducting an in vivo study with (2R)-Pasireotide (diaspartate), from preparation of the compound to data analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocat.com [biocat.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. pharmtech.com [pharmtech.com]
- 8. uwm.edu [uwm.edu]
Generating In Vitro Dose-Response Curves for Pasireotide Diaspartate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482), available as pasireotide diaspartate, is a synthetic somatostatin (B550006) analog with a multi-receptor binding profile.[1][2][3] It exhibits high affinity for four of the five somatostatin receptor subtypes (SSTRs), namely SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[2][3][4] This broad receptor engagement allows pasireotide to effectively inhibit the hypersecretion of hormones such as adrenocorticotropic hormone (ACTH) and growth hormone (GH), making it a therapeutic option for Cushing's disease and acromegaly.[2][4][5] The generation of in vitro dose-response curves is a fundamental step in understanding the potency and efficacy of pasireotide in a controlled cellular environment. These application notes provide detailed protocols for establishing such curves using relevant cell-based assays.
Mechanism of Action: Signaling Pathways
Pasireotide exerts its pharmacological effects by binding to SSTRs, which are G-protein coupled receptors. This binding initiates a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can modulate various downstream pathways, including the mitogen-activated protein kinase (MAPK) and protein tyrosine phosphatase (PTP) pathways, ultimately leading to the inhibition of hormone secretion and, in some cases, cell proliferation.[6]
Caption: Pasireotide binds to SSTRs, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, which in turn inhibits hormone secretion and cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro dose-dependent effects of pasireotide diaspartate as reported in the scientific literature. These values can serve as a reference for expected outcomes in similar experimental setups.
Table 1: Pasireotide Diaspartate Binding Affinities for Somatostatin Receptor Subtypes
| Receptor Subtype | Binding Affinity (IC50, nM) |
| SSTR1 | 1.5 |
| SSTR2 | 1.0 |
| SSTR3 | 0.2 |
| SSTR5 | 0.1 |
Data compiled from various sources.
Table 2: Effective Concentrations of Pasireotide Diaspartate in Functional Assays
| Cell/Assay Type | Endpoint Measured | Effective Concentration |
| Rat Pituitary Cells | GH Release Inhibition | IC50: 0.4 nM[6] |
| Human Corticotroph Adenoma Cells | ACTH Secretion Inhibition | 1 - 100 nM[6] |
| AtT-20/D16v-F2 Pituitary Cells | Cell Viability Reduction | ~20% at 10 nM (48h)[7] |
| Non-Functioning Pituitary Adenoma Cells | VEGF Secretion Inhibition | Effective |
| Non-Functioning Pituitary Adenoma Cells | Cell Viability Reduction | Effective[8] |
Experimental Protocols
The following are detailed protocols for generating in vitro dose-response curves for pasireotide diaspartate.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of pasireotide on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Pasireotide diaspartate
-
Appropriate cell line (e.g., AtT-20 mouse pituitary tumor cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of pasireotide diaspartate in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of pasireotide in complete medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the diluted pasireotide solutions. Include a vehicle control (medium with solvent).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the pasireotide concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Hormone Secretion Assay (ELISA)
This protocol measures the inhibitory effect of pasireotide on hormone secretion from cultured cells.
Materials:
-
Pasireotide diaspartate
-
Appropriate cell line (e.g., AtT-20 for ACTH, primary pituitary adenoma cells)
-
Serum-free cell culture medium
-
ELISA kit specific for the hormone of interest (e.g., ACTH or GH)
-
24-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing serial dilutions of pasireotide (e.g., 0.01 nM to 1 µM) and a vehicle control.
-
Incubate for a predetermined time (e.g., 2-24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the hormone concentration in each sample.
-
-
Data Analysis:
-
Calculate the percentage of hormone secretion inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the pasireotide concentration.
-
Determine the IC50 value using non-linear regression.
-
Experimental Workflow and Data Analysis
The general workflow for generating a dose-response curve involves several key steps, from experimental setup to data analysis and interpretation.
Caption: A typical workflow for an in vitro dose-response experiment, from cell culture to data analysis.
Troubleshooting and Considerations
-
Cell Line Selection: Ensure the chosen cell line expresses the target somatostatin receptors. Receptor expression levels can be confirmed by qPCR or Western blotting.
-
Solvent Effects: If using a solvent like DMSO, keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Assay Optimization: The optimal cell seeding density, incubation times, and reagent concentrations should be determined empirically for each cell line and assay.
-
Data Variability: High variability between replicates can be caused by inconsistent cell seeding, pipetting errors, or edge effects in the plate. Proper technique and plate randomization can mitigate these issues.
-
Curve Fitting: Use appropriate non-linear regression models (e.g., four-parameter logistic) to accurately determine IC50/EC50 values. Ensure sufficient data points are included to define the top and bottom plateaus of the curve.[9][10]
References
- 1. drugs.com [drugs.com]
- 2. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 3. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 5. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pasireotide, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. support.collaborativedrug.com [support.collaborativedrug.com]
Protocol for Assessing Pasireotide's Effect on Hormone Secretion In Vitro
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482) is a multi-receptor targeted somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5).[1][2] Its broad binding profile, particularly its high affinity for SSTR5, distinguishes it from first-generation somatostatin analogs and contributes to its efficacy in conditions like Cushing's disease and acromaly by inhibiting the hypersecretion of Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH), respectively.[1][3][4]
These application notes provide detailed in vitro protocols to assess the effects of pasireotide on hormone secretion from relevant cell models. The methodologies described are essential for preclinical evaluation, mechanism of action studies, and drug screening.
Mechanism of Action
Pasireotide exerts its inhibitory effects on hormone secretion primarily through its interaction with SSTRs on the cell surface.[2] Activation of these G-protein coupled receptors (GPCRs) by pasireotide initiates a downstream signaling cascade.[5] The key steps in this pathway are:
-
Receptor Binding: Pasireotide binds to SSTRs, with a particularly high affinity for SSTR5.[6][7]
-
G-protein Activation: This binding activates inhibitory G-proteins (Gi/o).[5]
-
Inhibition of Adenylyl Cyclase: The activated Gi/o proteins inhibit the enzyme adenylyl cyclase.[5]
-
Reduction of intracellular cAMP: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Downstream Effects: Reduced cAMP levels lead to the modulation of ion channel activity, including the opening of potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, which ultimately inhibits hormone exocytosis.[5] The mitogen-activated protein kinase (MAPK) pathway can also be modulated.[5]
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinities of pasireotide and its in vitro effects on hormone secretion.
Table 1: Pasireotide Binding and Functional Affinities for Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide IC50 (nmol/L) | Pasireotide Ki (nM) |
| SSTR1 | 9.3 | 1.5 ± 0.2 |
| SSTR2 | 1.0 | 0.16 ± 0.02 |
| SSTR3 | 1.5 | 0.5 ± 0.1 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 0.06 ± 0.01 |
Data compiled from multiple in vitro studies.[6][7]
Table 2: In Vitro Effects of Pasireotide on Hormone Secretion
| Hormone | Cell Type | Pasireotide Concentration | Duration of Treatment | % Inhibition of Hormone Secretion (Compared to Control) |
| ACTH | AtT-20/D16v-F2 cells | 10 nM | 48 hours | 16% |
| GH | Primary Human GH-Secreting Pituitary Adenomas | 10 nM | 72 hours | -37.1% ± 15.7% |
Data from representative in vitro studies.[8][9]
Experimental Protocols
Protocol 1: Assessing Pasireotide's Effect on ACTH Secretion from AtT-20 Cells
This protocol details the methodology for evaluating the inhibitory effect of pasireotide on ACTH secretion from the murine pituitary corticotroph tumor cell line, AtT-20.[10]
Materials:
-
AtT-20 cell line (e.g., ECACC 87021902)[10]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).
-
Pasireotide
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Commercial ACTH ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Cell Seeding:
-
Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
-
Pasireotide Treatment:
-
Prepare a stock solution of pasireotide in sterile water or DMSO.
-
On the day of the experiment, replace the culture medium with serum-free DMEM for 2-4 hours for cell starvation.
-
Prepare serial dilutions of pasireotide in serum-free DMEM to achieve final concentrations ranging from 0.1 nM to 100 nM. Include a vehicle control (serum-free DMEM with the same concentration of the solvent used for the stock solution).
-
Remove the starvation medium and add the pasireotide dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
-
ACTH Quantification (ELISA):
-
Quantify the ACTH concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Briefly, this involves adding standards and samples to antibody-coated wells, followed by incubation, washing, addition of a detection antibody, substrate, and stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the ACTH concentration in each sample based on the standard curve.
-
Normalize the ACTH concentrations to the cell number or total protein content if significant effects on cell viability are observed.
-
Plot the percentage inhibition of ACTH secretion relative to the vehicle control against the pasireotide concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Pasireotide's Effect on GH Secretion from Primary Human Pituitary Adenoma Cells
This protocol provides a method for evaluating pasireotide's effect on GH secretion from primary cultures of human GH-secreting pituitary adenomas.[11]
Materials:
-
Freshly resected human GH-secreting pituitary adenoma tissue
-
Hanks' Balanced Salt Solution (HBSS)
-
Enzymatic dissociation solution (e.g., dispase and collagenase)
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Extracellular matrix component (e.g., Matrigel)
-
Pasireotide
-
Sterile, nuclease-free water or DMSO
-
Multi-well cell culture plates
-
Commercial GH ELISA kit
-
Microplate reader
Procedure:
-
Primary Cell Culture Establishment:
-
Aseptically obtain fresh pituitary adenoma tissue.[11]
-
Wash the tissue with sterile HBSS and mince it into small fragments (~1 mm³).[11]
-
Incubate the tissue fragments in an enzymatic dissociation solution at 37°C to obtain a single-cell suspension.[11]
-
Wash and count the dispersed cells.
-
Plate the cells in culture wells pre-coated with an extracellular matrix component and maintain them in a humidified incubator at 37°C with 5% CO2.[11]
-
-
Pasireotide Treatment:
-
Allow the primary cells to stabilize in culture for 24-48 hours.
-
Prepare a stock solution of pasireotide and subsequent serial dilutions in the cell culture medium as described in Protocol 1.
-
Replace the medium with the pasireotide-containing medium or a vehicle control.
-
Incubate the cells for a predetermined period, typically 72 hours for GH secretion studies.[8]
-
-
Supernatant Collection and GH Quantification:
-
Collect and process the cell culture supernatant as described in Protocol 1.
-
Measure the GH concentration in the supernatant using a commercial GH ELISA kit following the manufacturer's protocol.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the dose-dependent effect of pasireotide on GH secretion.
-
Mandatory Visualizations
Caption: Pasireotide Signaling Pathway for Hormone Secretion Inhibition.
Caption: Experimental Workflow for In Vitro Assessment of Pasireotide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. search.library.brandeis.edu [search.library.brandeis.edu]
- 4. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. AtT20. Culture Collections [culturecollections.org.uk]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of (2R)-Pasireotide (diaspartate) in Neuroendocrine Tumor (NET) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Pasireotide, a multireceptor-targeted somatostatin (B550006) analog, has emerged as a significant compound in the study and potential treatment of neuroendocrine tumors (NETs).[1][2] Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), pasireotide (B1678482) demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][3][4] This broad receptor profile enables pasireotide to modulate a wider array of cellular processes within NET cell lines, including the inhibition of hormone secretion, control of cell proliferation, and induction of apoptosis.[1][5] These application notes provide a comprehensive guide to utilizing (2R)-Pasireotide (diaspartate) in in vitro studies involving NET cell lines, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
Pasireotide exerts its therapeutic effects by binding to multiple somatostatin receptors on the surface of neuroendocrine tumor cells.[1] The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events that collectively lead to anti-proliferative, pro-apoptotic, and anti-secretory outcomes.[1] Key signaling pathways modulated by pasireotide in NET cell lines include:
-
PI3K/Akt/mTOR Pathway: Pasireotide has been shown to inhibit this critical pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Inhibition of the PI3K/Akt/mTOR pathway can result in cell cycle arrest and a reduction in tumor cell proliferation.[1]
-
MAPK/ERK Pathway: This pathway is another important signaling cascade involved in cell proliferation and differentiation. Pasireotide can modulate the MAPK/ERK pathway, contributing to its anti-proliferative effects.[1]
-
Adenylyl Cyclase and Calcium Channels: The anti-secretory effects of pasireotide are mediated through the inhibition of adenylyl cyclase, which leads to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of calcium channel activity.[1][5]
Data Presentation
The following tables summarize quantitative data from in vitro studies of pasireotide in various neuroendocrine tumor cell lines.
Table 1: Receptor Binding Affinity of Pasireotide
| Receptor Subtype | Pasireotide (IC50, nM) |
|---|---|
| SSTR1 | 9.3 |
| SSTR2 | 1.0 |
| SSTR3 | 1.5 |
| SSTR4 | >1000 |
| SSTR5 | 0.16 |
Data compiled from multiple preclinical studies.[6]
Table 2: Anti-proliferative Effects of Pasireotide on NET Cell Lines
| Cell Line | Tumor Type | Assay | Pasireotide Concentration | % Inhibition of Cell Viability | Reference |
|---|---|---|---|---|---|
| H69 | Small Cell Lung Cancer | MTT Assay | 35.4 µM (IC50) | 50% | [1][7][8] |
| NCI-H727 | Bronchial Carcinoid | Not Specified | Not Specified | Significant Reduction | [1][4] |
| AtT-20/D16v-F2 | Pituitary Adenoma | Not Specified | 10 nM | ~20% | [1] |
| Meningioma Primary Cultures | Meningioma | Not Specified | 1 nM | -26% ± 0.5% |[6] |
Table 3: Effects of Pasireotide on Hormone Secretion in NET Cell Lines
| Cell Line/Primary Culture | Tumor Type | Hormone | Pasireotide Concentration | % Inhibition of Hormone Secretion | Reference |
|---|---|---|---|---|---|
| GH-secreting pituitary adenomas | Pituitary Adenoma | Growth Hormone (GH) | Not Specified | Comparable to Octreotide | [6] |
| GH- and Prolactin-secreting adenomas | Pituitary Adenoma | Prolactin (PRL) | Not Specified | More potent than Octreotide |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of pasireotide on NET cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with Pasireotide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Determining the Binding Affinity of Pasireotide using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482) is a multi-receptor targeted somatostatin (B550006) analog with a unique binding profile that distinguishes it from first-generation somatostatin analogs.[1] It exhibits high-affinity binding to four of the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), with a particularly high affinity for SSTR5.[1][2] This broad receptor interaction profile underpins its clinical efficacy in various endocrine disorders.[2][3] This document provides a detailed protocol for determining the binding affinity of pasireotide for human somatostatin receptors using a competitive radioligand binding assay. This in vitro assay is a gold standard for quantifying the interaction between a ligand and its receptor.[4]
The principle of this assay involves the competition between unlabeled pasireotide and a radiolabeled ligand for binding to specific somatostatin receptor subtypes expressed on cell membranes.[5] By measuring the concentration of pasireotide required to displace 50% of the radiolabeled ligand (IC50), the inhibitory constant (Ki) can be calculated, providing a quantitative measure of binding affinity.[6]
Data Presentation: Binding Affinities of Pasireotide and Comparators
The binding affinities of pasireotide and other somatostatin analogs are summarized below. These values are critical for understanding the selectivity and potential therapeutic applications of these compounds.
Table 1: Comparative Binding Affinities (IC50, nM) of Pasireotide and other Somatostatin Analogs for Human Somatostatin Receptor Subtypes. [1]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Table 2: Binding Affinities (Ki, nM) and Functional Activities (IC50, nM for cAMP inhibition) of Lanreotide and Pasireotide. [6]
| SSTR Subtype | Lanreotide Ki (nM) | Pasireotide Ki (nM) | Lanreotide IC50 (cAMP, nM) | Pasireotide IC50 (cAMP, nM) |
| SSTR1 | >1000 | 1.5 ± 0.2 | >1000 | 9.3 |
| SSTR2 | 0.25 ± 0.05 | 0.16 ± 0.02 | 0.3 | 0.5 |
| SSTR3 | 14.1 ± 2.1 | 0.5 ± 0.1 | 7.8 | 1.1 |
| SSTR4 | >1000 | >1000 | >1000 | >1000 |
| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 | 2.4 | 0.2 |
Experimental Protocols
This section details the methodology for performing a competitive radioligand binding assay to determine the affinity of pasireotide for somatostatin receptor subtypes.
Membrane Preparation
The source of the somatostatin receptors is typically cell membranes prepared from cell lines stably expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).[1][5]
-
Cell Culture: Culture cells stably expressing a single human SSTR subtype to near confluence.[6][7]
-
Cell Harvest: Wash the adherent cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation buffer or a cell scraper.[8]
-
Homogenization: Centrifuge the harvested cells and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[6][7] Homogenize the cell suspension using a Dounce homogenizer or similar device.
-
Isolation of Membranes: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7] Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Washing and Storage: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.[7] Finally, resuspend the washed membrane pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.[7][8]
Radioligand Binding Assay (Competitive Binding)
This protocol outlines the steps for a competitive binding assay in a 96-well plate format.[7]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA, and 0.1% BSA).[3][7]
-
Radioligand: Choose a high-affinity radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28) and dilute it in the assay buffer to a final concentration near its Kd.[3]
-
Pasireotide (Competitor): Prepare a series of dilutions of pasireotide in the assay buffer to cover a wide concentration range (e.g., 10⁻¹² to 10⁻⁵ M).
-
Non-specific Binding Control: Prepare a high concentration of an unlabeled somatostatin analog (e.g., 1 µM somatostatin-14) to determine non-specific binding.[3]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and each dilution of pasireotide.
-
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-120 minutes) with gentle agitation to allow the binding to reach equilibrium.[5][7]
-
Separation of Bound and Free Radioligand:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]
-
-
Detection and Data Analysis:
-
Dry the filters and measure the radioactivity of the bound ligand using a scintillation counter.[7]
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the pasireotide concentration.[6] Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of pasireotide that inhibits 50% of the specific radioligand binding.[6]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Upon binding to somatostatin receptors, pasireotide initiates a cascade of intracellular events.
Caption: Pasireotide's primary signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Long-Term Pasireotide Administration in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term administration of pasireotide (B1678482) in various animal research models. This document outlines detailed protocols for drug preparation, administration, and monitoring, along with key quantitative data from preclinical studies to facilitate experimental design and execution.
Introduction to Pasireotide
Pasireotide is a multireceptor-targeted somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, 2, 3, and 5).[1] Its long-acting release (LAR) formulation allows for sustained therapeutic effects with less frequent administration, making it suitable for chronic studies.[1] Pasireotide has demonstrated efficacy in suppressing the secretion of various hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), and adrenocorticotropic hormone (ACTH), rendering it a valuable tool for investigating diseases such as acromegaly and Cushing's disease in animal models.[1][2]
Data Presentation: Quantitative Dosing and Effects
The following tables summarize dosages and significant findings from long-term pasireotide administration in various animal models.
Table 1: Pasireotide Administration in Rodent Models
| Animal Model | Pasireotide Formulation | Dosage | Route of Administration | Study Duration | Key Findings & Side Effects |
| Mice (Men1+/-) | LAR | 40 mg/kg | Intramuscular (IM) | 9 months (monthly) | Increased survival, reduced development and growth of pancreatic and pituitary neuroendocrine tumors (NETs).[3] |
| Rats | Short-acting | 10 µg/kg/day (in two doses) | Subcutaneous (SC) | 2 weeks | Did not significantly alter baseline glucose or corticosterone, nor the response to acute stress.[4] |
| Rats | LAR | 4, 8, and 80 mg/kg | Subcutaneous (SC) | Single injection, monitored for 49 days | Dose-dependent plasma levels with sustained IGF-1 inhibition. Transient increase in glucose on day 1 only.[5] |
| Rats | Continuous Infusion | 1, 10, or 50 µg/kg/h | Subcutaneous (SC) | 7 days | Dose-dependent decrease in plasma IGF-1 levels.[6] |
Table 2: Pasireotide Administration in Larger Animal Models
| Animal Model | Pasireotide Formulation | Dosage | Route of Administration | Study Duration | Key Findings & Side Effects |
| Cats (with hypersomatotropism) | Short-acting | 0.03 mg/kg | Subcutaneous (SC) | 4 days (twice daily) | Rapid decrease in IGF-1 and increased insulin (B600854) sensitivity. Mild, transient gastrointestinal disturbances.[7] |
| Cats | LAR | 6-8 mg/kg | Subcutaneous (SC) | Monthly | Suggested dosage for long-term studies.[1] |
| Dogs | Short-acting | 0.03 mg/kg | Subcutaneous (SC) | Twice daily | Dogs are sensitive to gastrointestinal side effects.[1][6] |
Experimental Protocols
Protocol for Reconstitution and Administration of Pasireotide LAR
This protocol provides a general guideline for the preparation and administration of the long-acting release formulation of pasireotide.
Materials:
-
Pasireotide LAR vial (lyophilized powder)
-
Provided diluent vehicle
-
Vial adapter and sterile syringe for reconstitution
-
Appropriate gauge needle for injection (e.g., 21G-23G)[8]
Procedure:
-
Allow the pasireotide LAR vial and diluent to reach room temperature.[8]
-
Attach the vial adapter to the pasireotide LAR vial.
-
Using the syringe, draw up the diluent and slowly inject it into the vial.[8]
-
Gently swirl the vial to ensure the microspheres are fully suspended. Do not shake vigorously.
-
Draw the reconstituted solution into the injection syringe.
-
Administer the solution via deep intramuscular (e.g., into the thigh muscle) or subcutaneous injection, depending on the study design.[8] The volume of administration should be in accordance with IACUC guidelines.[9]
Protocol for Blood Glucose Monitoring and Management
Hyperglycemia is a common side effect of pasireotide due to its high binding affinity for SSTR5, which inhibits insulin and incretin (B1656795) secretion.[10][11]
Materials:
-
Glucometer and test strips
-
Lancets or appropriate blood collection supplies
Procedure:
-
Baseline Measurement: Establish baseline blood glucose levels from all animals before the first dose of pasireotide.[10]
-
Regular Monitoring: Monitor blood glucose levels at regular intervals (e.g., weekly). Increase monitoring frequency after the initial doses or any dose adjustments.[8][12]
-
Glucose Tolerance Test (GTT): To formally assess glucose metabolism impairment, an oral or intraperitoneal GTT can be performed.[10]
-
Fast animals according to standard procedures.
-
Collect a baseline blood sample (T=0).
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally or intraperitoneally.[10]
-
Collect blood samples at specified time points (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.[10]
-
Analyze glucose concentrations and calculate the area under the curve (AUC) to assess glucose tolerance.[10]
-
Management of Hyperglycemia:
-
Dose Titration: If significant hyperglycemia is observed, consider a dose reduction of 25-50% for subsequent administrations.[8]
-
Pharmacological Intervention: In consultation with veterinary staff, the use of antihyperglycemic agents such as metformin (B114582) (starting dose for rodents: 100-300 mg/kg/day via oral gavage) or DPP-4 inhibitors may be considered, though this can be a confounding factor.[12]
Protocol for Hormone Level Analysis (GH and IGF-1)
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA or RIA kits for GH and IGF-1
Procedure:
-
Blood Collection: Collect blood samples at baseline and designated time points throughout the study via appropriate methods (e.g., tail vein, retro-orbital sinus).[13]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.[13]
-
Hormone Analysis:
Visualizations: Signaling Pathways and Workflows
Pasireotide Signaling Pathway
Pasireotide exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors. This activation triggers intracellular signaling cascades that ultimately lead to the inhibition of hormone secretion and cell proliferation.[1][14]
Caption: Pasireotide signaling pathway leading to inhibition of hormone secretion and cell proliferation.
Experimental Workflow for Long-Term Pasireotide Study
The following diagram illustrates a typical workflow for a long-term study investigating the effects of pasireotide in an animal model.
Caption: General experimental workflow for a long-term pasireotide study in animal models.
Pasireotide-Induced Hyperglycemia Pathway
This diagram illustrates the mechanism by which pasireotide can lead to elevated blood glucose levels.
Caption: Signaling pathway of pasireotide-induced hyperglycemia.
References
- 1. benchchem.com [benchchem.com]
- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purity Assessment of Pasireotide Diaspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482) diaspartate is a synthetic somatostatin (B550006) analog used in the treatment of Cushing's disease and acromegaly. As a peptide-based therapeutic, ensuring its purity and controlling impurities is critical for its safety and efficacy. This document provides detailed application notes and experimental protocols for the analytical techniques used to assess the purity of pasireotide diaspartate. The methods described are based on established analytical principles and information from publicly available resources, intended to guide researchers in developing and validating their own analytical strategies.
High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling
Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for assessing the purity of pasireotide diaspartate and quantifying its related impurities. These techniques separate pasireotide from its process-related impurities and degradation products based on their hydrophobicity.
Application Note:
A stability-indicating HPLC/UPLC method is essential for resolving pasireotide from all potential impurities and degradation products. The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The use of a C18 stationary phase is common for peptide analysis. A gradient elution with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) is typically employed. Detection is usually performed using a UV detector at a wavelength where the peptide bond absorbs, typically around 210-230 nm. For enhanced specificity and identification of impurities, a mass spectrometer (MS) can be coupled to the LC system (LC-MS).
Experimental Protocol: UPLC-UV/MS for Purity Assessment
This protocol is an exemplary method that can be adapted and optimized for specific laboratory instrumentation and requirements.
1. Sample Preparation:
-
Dissolve an accurately weighed amount of pasireotide diaspartate in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 214 nm |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| MS Detector (Optional) | Electrospray Ionization (ESI) in positive mode. Scan range m/z 300-2000. |
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of pasireotide diaspartate by the area normalization method: % Purity = (Area of Pasireotide Peak / Total Area of all Peaks) x 100
-
Identify and quantify known and unknown impurities relative to the pasireotide peak.
Quantitative Data Summary:
The following table provides a hypothetical example of a purity analysis report for a batch of pasireotide diaspartate. Acceptance criteria are typically established based on regulatory guidelines and toxicological data.
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Area % | Acceptance Criteria (%) |
| Impurity A | 8.5 | 0.85 | 0.08 | ≤ 0.15 |
| Pasireotide | 10.0 | 1.00 | 99.75 | ≥ 99.0 |
| Impurity B | 11.2 | 1.12 | 0.10 | ≤ 0.15 |
| Any Unknown Impurity | - | - | 0.07 | ≤ 0.10 |
| Total Impurities | - | - | 0.25 | ≤ 1.0 |
Capillary Electrophoresis (CE) for Orthogonal Purity Assessment
Capillary electrophoresis is a high-resolution separation technique that provides an orthogonal approach to HPLC for purity analysis.[1][2] Separation in CE is based on the charge-to-size ratio of the analytes, offering a different selectivity compared to the hydrophobicity-based separation in RP-HPLC. Capillary Zone Electrophoresis (CZE) is the most common mode used for peptide analysis.[2]
Application Note:
CZE is particularly useful for separating closely related impurities that may co-elute in HPLC, such as deamidation products or other charge variants. The method development involves optimizing the background electrolyte (BGE) pH, concentration, and organic modifiers to achieve the desired separation.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
This protocol is a general guideline for the CZE analysis of peptides and should be optimized for pasireotide diaspartate.
1. Sample Preparation:
-
Dissolve the pasireotide diaspartate sample in the background electrolyte or water to a concentration of 0.5-1.0 mg/mL.
2. CE Conditions:
| Parameter | Recommended Conditions |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 20 kV |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
| Capillary Conditioning | Rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min) before each injection. |
3. Data Analysis:
-
Analyze the electropherogram to determine the migration times and peak areas of pasireotide and any impurities.
-
Calculate the purity based on the corrected peak area percentage.
Forced Degradation Studies
Forced degradation studies are crucial for developing and validating stability-indicating analytical methods.[3][4] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.
Application Note:
Pasireotide diaspartate should be subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and light exposure. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the analytical method can effectively separate the degradation products from the intact drug substance.[3]
Experimental Protocols: Forced Degradation
1. Stock Solution Preparation:
-
Prepare a stock solution of pasireotide diaspartate at a concentration of 1 mg/mL in a suitable solvent (e.g., water or 50:50 water:acetonitrile).
2. Stress Conditions:
| Stress Condition | Reagent/Condition | Incubation Time (example) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid drug substance and solution at 80 °C | 48 hours |
| Photostability | Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | As per ICH Q1B guidelines |
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC/UPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Quantitative Data Summary: Forced Degradation Results (Example)
| Stress Condition | Pasireotide Assay (%) | Total Degradation (%) | Major Degradant RRT |
| Control | 99.8 | 0.2 | - |
| Acid Hydrolysis | 88.5 | 11.5 | 0.78, 1.21 |
| Base Hydrolysis | 92.1 | 7.9 | 0.92 |
| Oxidation | 85.3 | 14.7 | 1.05, 1.15 |
| Thermal | 95.6 | 4.4 | 0.88 |
| Photolytic | 97.2 | 2.8 | 0.95 |
Visualizations
Pasireotide Signaling Pathway
Pasireotide exerts its therapeutic effect by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[5][6] This binding initiates a signaling cascade that leads to the inhibition of hormone secretion.
Caption: Pasireotide signaling pathway overview.
Experimental Workflow for Purity Assessment
The overall workflow for assessing the purity of pasireotide diaspartate involves a combination of chromatographic separation and impurity identification.
Caption: Workflow for Pasireotide Purity Assessment.
Logical Relationship in Forced Degradation Studies
Forced degradation studies are a logical prerequisite for the development of a stability-indicating analytical method.
Caption: Logic of Forced Degradation Studies.
References
- 1. Principles and practice of peptide analysis with capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capillary zone electrophoresis of pharmaceutical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of Pasireotide-Targeted Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (B1678482) is a multireceptor-targeted somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5).[1][2][3][4][5] Unlike first-generation somatostatin analogs such as octreotide, which primarily target SSTR2, pasireotide exhibits a particularly high affinity for SSTR5.[3][4] This broader receptor binding profile makes pasireotide an effective therapeutic agent for various neuroendocrine tumors (NETs) and other diseases characterized by the overexpression of these receptors, such as Cushing's disease and acromegaly.[2][3][5][6] The mechanism of action involves the inhibition of hormone hypersecretion, including adrenocorticotropic hormone (ACTH) and growth hormone (GH), and the potential to inhibit tumor growth.[1][2][4][5]
In vivo imaging plays a crucial role in the management of patients treated with pasireotide. It allows for the non-invasive localization of pasireotide-targeted tissues, assessment of treatment response, and patient stratification. This document provides detailed application notes and protocols for the principal imaging modalities used to visualize tissues targeted by pasireotide.
Pasireotide Signaling Pathway
Pasireotide exerts its effects by binding to SSTRs, which are G protein-coupled receptors.[1] This binding initiates a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This reduction in cAMP signaling suppresses the secretion of hormones like ACTH and GH from neuroendocrine cells.[1] Additionally, pasireotide can influence other signaling pathways, such as the MAPK pathway, which can lead to the inhibition of cell proliferation and induction of apoptosis.[1]
General Experimental Workflow for In Vivo Imaging
The following diagram outlines a typical workflow for in vivo imaging studies aimed at assessing pasireotide-targeted tissues. This workflow is applicable across different imaging modalities with specific adjustments as detailed in the subsequent protocols.
Application Note 1: Radionuclide Imaging (PET/CT & SPECT/CT)
Radionuclide imaging, including Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), is a cornerstone for visualizing neuroendocrine tumors that express somatostatin receptors.[7][8][9] These techniques utilize radiolabeled somatostatin analogs, such as 68Ga-DOTATATE or 111In-pentetreotide, which bind to SSTRs, allowing for the sensitive detection of primary tumors and metastases.[7][9][10][11][12] The uptake of these radiotracers can serve as a theranostic marker, predicting the potential efficacy of pasireotide therapy.[10][11] 68Ga-DOTA-peptide PET/CT is often preferred due to its higher sensitivity and resolution compared to 111In-DTPA-peptide-SPECT/CT.[7]
Experimental Protocol: 68Ga-DOTATATE PET/CT Imaging
1. Patient/Animal Preparation:
-
For human studies, patients should discontinue short-acting somatostatin analogs for 24 hours and long-acting analogs for 3-4 weeks prior to imaging to avoid receptor blockade.[13]
-
Ensure adequate hydration.
-
For animal studies, select an appropriate tumor model (e.g., xenograft of a neuroendocrine tumor cell line).
2. Radiotracer Administration:
-
Administer 68Ga-DOTATATE intravenously. The typical dose for adults is 100-200 MBq.
-
The uptake period is typically 45-60 minutes.
3. Image Acquisition:
-
Perform a whole-body PET/CT scan from the head to the mid-thigh.
-
The CT component is used for attenuation correction and anatomical localization.
4. Data Analysis:
-
Analyze images for focal areas of increased radiotracer uptake.
-
Quantify uptake using the Standardized Uptake Value (SUV).
-
Compare baseline scans with post-treatment scans to assess changes in tumor SSTR expression and viability.
Application Note 2: Magnetic Resonance Imaging (MRI)
MRI is a valuable tool for assessing the morphological changes in tumors in response to pasireotide treatment, particularly in acromegaly and Cushing's disease.[14][15][16] T2-weighted MRI signal intensity has been investigated as a potential predictor of therapeutic response to pasireotide.[14][15][17] Studies have shown that pasireotide can lead to a significant reduction in tumor volume.[3][18][19]
Experimental Protocol: MRI for Tumor Volume Assessment
1. Patient/Animal Preparation:
-
No specific dietary restrictions are typically required.
-
For animal studies, anesthesia is required to prevent motion artifacts.
2. Image Acquisition:
-
Use a high-field MRI scanner (e.g., 1.5T or 3T).
-
Acquire T1-weighted images with and without gadolinium contrast, as well as T2-weighted images of the region of interest (e.g., pituitary gland).
-
Obtain images in multiple planes (axial, coronal, and sagittal) for accurate volume assessment.
3. Data Analysis:
-
Manually or semi-automatically segment the tumor on the acquired images.
-
Calculate the tumor volume using appropriate software and formulas (e.g., ellipsoid formula).
-
Compare tumor volumes from baseline and follow-up scans to determine the percentage of tumor shrinkage.[3][15]
-
Qualitatively assess the T2-weighted signal intensity as hypointense, isointense, or hyperintense relative to surrounding brain tissue.[14][17]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effects of pasireotide, often in conjunction with in vivo imaging.
Table 1: Tumor Volume Reduction with Pasireotide Treatment
| Indication | Pasireotide Dose | Duration of Treatment | Tumor Volume Reduction | Reference |
| Acromegaly | 40 mg or 60 mg LAR | 6 months | ≥25% reduction in 18% (40mg) and 11% (60mg) of patients | [3] |
| Acromegaly | Not specified | 12 months | ≥25% reduction in 43.9% of patients with hyperintense T2 signal | [15] |
| Cushing's Disease | 600 µg or 900 µg bid | 6-12 months | Dose- and time-dependent reduction; more frequent in 900 µg group | [19] |
| Acromegaly | 200-600 µg bid | 3 months | >20% reduction in 39% of patients | [18] |
Table 2: Hormonal Response to Pasireotide in Acromegaly
| Pasireotide Treatment | Duration | Endpoint | Response Rate | Reference |
| Pasireotide LAR (40mg or 60mg) | 6 months | Normalization of IGF-I and GH | 15% (40mg) and 20% (60mg) | [3] |
| Pasireotide (vs. Octreotide) | 12 months | Normalization of IGF-I | 58% | [14] |
Logical Relationship Diagram
The following diagram illustrates the relationship between imaging findings, pasireotide's mechanism of action, and the therapeutic outcome.
Application Note 3: Optical Imaging (Fluorescence Imaging)
While less common for clinical applications with pasireotide, preclinical optical imaging using fluorescently labeled probes offers a high-sensitivity method for studying drug distribution and target engagement in animal models.[20][21] A fluorescently labeled version of pasireotide could be used to visualize its accumulation in SSTR-expressing tissues in real-time.
Hypothetical Experimental Protocol: Near-Infrared Fluorescence (NIRF) Imaging
1. Probe Preparation:
-
Conjugate pasireotide to a near-infrared fluorescent dye (e.g., Cy7, IRDye 800CW) to create a targeted imaging probe.
-
Purify the conjugate and verify its binding affinity to SSTRs in vitro.
2. Animal Preparation:
-
Use immunodeficient mice with subcutaneously implanted SSTR-positive tumors (e.g., AR42J cells).[22]
-
A control group with SSTR-negative tumors should be included.
3. Image Acquisition:
-
Administer the NIRF-pasireotide conjugate intravenously.
-
Perform whole-body fluorescence imaging at multiple time points (e.g., 1, 4, 24, and 48 hours) post-injection using an in vivo imaging system (IVIS).
4. Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs to determine the biodistribution and tumor-to-background ratio.
-
Ex vivo imaging of excised organs can be performed to confirm in vivo findings.
In vivo imaging is indispensable for the research and clinical application of pasireotide. Radionuclide imaging provides a functional assessment of SSTR expression, guiding patient selection and therapy monitoring. MRI offers detailed anatomical information to track tumor response. Emerging techniques like optical imaging hold promise for preclinical studies on drug biodistribution and target engagement. The protocols and data presented here provide a framework for researchers and clinicians to effectively utilize these imaging modalities in the context of pasireotide treatment.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Phase II clinical trial of pasireotide long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pasireotide - Wikipedia [en.wikipedia.org]
- 7. Molecular imaging in neuroendocrine tumors: Recent advances, controversies, unresolved issues, and roles in management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo imaging of molecular targets and their function in endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Imaging of Neuroendocrine Tumors: A Head-to-Head Comparison of Somatostatin Receptor Scintigraphy, 123I-MIBG Scintigraphy, and 18F-FDG PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Somatostatin receptor imaging-guided pasireotide therapy in medullary thyroid cancer with ectopic adrenocorticotropin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. snmmi.org [snmmi.org]
- 13. simonmed.com [simonmed.com]
- 14. Magnetic resonance imaging as a predictor of therapeutic response to pasireotide in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. endocrine-abstracts.org [endocrine-abstracts.org]
- 16. researchgate.net [researchgate.net]
- 17. Pasireotide in the Personalized Treatment of Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pasireotide treatment significantly reduces tumor volume in patients with Cushing's disease: results from a Phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pasireotide-Induced Hyperglycemia in Lab Animals
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing hyperglycemia, a common side effect observed with the use of pasireotide (B1678482) in laboratory animals. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind pasireotide-induced hyperglycemia?
A1: Pasireotide-induced hyperglycemia is primarily caused by a reduction in the secretion of insulin (B600854) and incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Pasireotide has a high binding affinity for somatostatin (B550006) receptor subtype 5 (SSTR5), which is highly expressed on pancreatic beta-cells that produce insulin.[1][2][4] Activation of SSTR5 inhibits the release of insulin.[1][4] Unlike first-generation somatostatin analogs such as octreotide, pasireotide has a less pronounced effect on glucagon (B607659) suppression because glucagon secretion is mainly regulated by SSTR2, for which pasireotide has a lower affinity.[1][5] This imbalance, with significantly reduced insulin and minimally affected glucagon levels, leads to elevated blood glucose.[1][6]
Q2: How soon after pasireotide administration can changes in blood glucose levels be expected?
A2: Hyperglycemia can be observed relatively quickly following pasireotide administration. In rat models, a single subcutaneous injection of pasireotide can lead to an acute and transient increase in plasma glucose.[1][7][8] Studies in rats have indicated that after an initial rise, glucose homeostasis can be restored within 16 hours of the injection.[1][9] With continuous infusion or the use of a long-acting release (LAR) formulation, the hyperglycemic effect may be minor and transient.[1][8][10] Therefore, it is recommended that researchers begin glucose monitoring shortly after the initial dose.[7]
Q3: Is the hyperglycemic effect of pasireotide reversible?
A3: Yes, the hyperglycemic effects of pasireotide are generally reversible upon discontinuation of the treatment.[7] Human studies have demonstrated that fasting plasma glucose (FPG) and HbA1c levels return to baseline values after pasireotide administration is stopped.[7]
Q4: Are there species-specific differences in the hyperglycemic response to pasireotide?
A4: Yes, there are notable species-specific differences. For instance, pasireotide is known to induce hyperglycemia in rats.[1] In contrast, cynomolgus monkeys do not exhibit a hyperglycemic response even at high effective doses.[1] In cats with hypersomatotropism, short-acting pasireotide has been shown to decrease IGF-1 and improve insulin sensitivity.[1][11] These differences should be carefully considered when selecting an animal model for research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly severe hyperglycemia | - High dosage of pasireotide- Animal model susceptibility- Underlying glucose intolerance in the animal strain | - Review and consider reducing the pasireotide dose.- Ensure baseline glucose levels were within the normal range before initiating the experiment.- Implement antihyperglycemic therapy as outlined in the experimental protocols.- Increase the frequency of blood glucose monitoring.[7] |
| High variability in glucose levels between animals | - Inconsistent pasireotide administration (e.g., injection site, volume)- Differences in food consumption- Stress-induced hyperglycemia- Genetic variability within the animal colony | - Standardize the administration technique for all animals.- Ensure equal access to food and water; consider pair-feeding if necessary.- Acclimatize animals to handling and experimental procedures to minimize stress.- Increase the sample size to account for individual variability.[1][7] |
| Lack of sustained hyperglycemia with chronic administration | - Tachyphylaxis or receptor desensitization | - Consider a pulsatile dosing regimen instead of continuous administration.- Evaluate earlier time points after administration to capture the acute hyperglycemic phase.[1] |
| Hypoglycemia observed after antihyperglycemic treatment | - The dose of the antihyperglycemic agent is too high- Synergistic effects with other experimental compounds | - Reduce the dose of the antihyperglycemic agent.- Monitor blood glucose more frequently, especially during the initial phase of co-treatment.- If using insulin, perform a glucose curve to determine the nadir and duration of action.[7] |
| Unexpected weight loss in treated animals | - Gastrointestinal side effects of pasireotide (e.g., diarrhea, delayed gastric emptying) | - Monitor animal health closely, including body weight and stool consistency.- Ensure adequate hydration and nutrition.- If weight loss is severe, consider reducing the pasireotide dose.[1][2] |
Management of Pasireotide-Induced Hyperglycemia
Incretin-based therapies are a logical approach to counteract pasireotide-induced hyperglycemia due to its mechanism of action.
| Therapeutic Agent | Recommended Starting Dose for Rodents | Administration Route | Notes |
| Metformin | 100-300 mg/kg/day[7] | Oral gavage or in drinking water | Often considered a first-line therapy, it primarily reduces hepatic glucose production.[7] It may also increase GLP-1 levels.[12] |
| DPP-4 Inhibitors (e.g., vildagliptin, sitagliptin) | Dose-dependent; refer to specific compound literature. | Oral gavage | These agents increase endogenous incretin levels (GLP-1 and GIP) by preventing their degradation, which enhances glucose-dependent insulin secretion.[3][7] |
| GLP-1 Receptor Agonists (e.g., liraglutide) | Dose-dependent; refer to specific compound literature. | Subcutaneous injection | These drugs directly stimulate the GLP-1 receptor, promoting insulin secretion, suppressing glucagon release, and slowing gastric emptying.[3][7] |
Experimental Protocols
Blood Glucose Monitoring
Objective: To monitor blood glucose levels in animals treated with pasireotide.
Materials:
-
Glucometer and glucose test strips
-
Lancets or fine-gauge needles
-
Gauze pads
-
Restraint device (as appropriate for the species)
Procedure:
-
Establish baseline blood glucose levels before the first dose of pasireotide.
-
For acute studies, collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) after pasireotide administration.
-
For chronic studies, monitor fasting blood glucose at regular intervals (e.g., daily or weekly).
-
Gently restrain the animal.
-
Puncture the tail vein with a lancet or needle to obtain a small drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading from the glucometer.
-
Apply gentle pressure to the puncture site with a gauze pad to stop any bleeding.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism impairment following pasireotide treatment.[2]
Materials:
-
Glucose solution (e.g., 20% glucose in sterile saline)[2][13]
-
Oral gavage needle
-
Syringes
-
Glucometer and test strips
-
Timer
Procedure:
-
Fast the animals overnight (typically 16-18 hours) with free access to water.[14]
-
Collect a baseline blood sample (T=0) from the tail vein to measure fasting blood glucose.[2]
-
Administer the glucose solution orally via gavage at a dose of 2 g/kg body weight.[2]
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[2]
-
Measure blood glucose concentrations at each time point.
-
The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.[2]
Visualizations
Caption: Signaling pathway of pasireotide-induced hyperglycemia.
Caption: General experimental workflow for pasireotide studies.
Caption: Troubleshooting flowchart for managing hyperglycemia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into GLP-1 and insulin secretion mechanisms in pasireotide-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Risk factors and management of pasireotide-associated hyperglycemia in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of somatostatin analogs on glucose homeostasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Pasireotide for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyperglycemia induced by pasireotide in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. mmpc.org [mmpc.org]
Technical Support Center: Pasireotide Diaspartate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of pasireotide (B1678482) diaspartate in solution. The following information is intended to help ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide diaspartate and why is its stability in solution a concern?
A1: Pasireotide diaspartate is the immediate-release formulation of pasireotide, a synthetic somatostatin (B550006) analog. As a cyclohexapeptide, its stability in aqueous solution is critical for maintaining its structure and biological activity.[1] Degradation can lead to a loss of potency and the formation of impurities, which can compromise experimental results and introduce variability. Factors such as pH, temperature, light, and oxidation can all contribute to the degradation of pasireotide in solution.
Q2: What are the primary factors that influence the degradation of pasireotide diaspartate in solution?
A2: The main factors affecting the stability of pasireotide diaspartate in solution are:
-
pH: Peptide stability is highly dependent on pH. The commercial formulation of pasireotide diaspartate has a pH of 4.2, which is in the slightly acidic range where many peptides exhibit optimal stability.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Therefore, it is crucial to adhere to recommended storage temperatures.
-
Oxidation: Certain amino acid residues in peptides are susceptible to oxidation, which can be initiated by exposure to oxygen or trace metal ions.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of the peptide.[2]
Q3: What are the recommended procedures for preparing a pasireotide diaspartate stock solution?
A3: To ensure maximum stability and solubility, it is recommended to first dissolve the lyophilized pasireotide diaspartate powder in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO). Once fully dissolved, this stock solution can then be slowly diluted with the desired aqueous buffer to the final working concentration. Direct dissolution in aqueous buffers may be challenging and can lead to precipitation.
Q4: What are the optimal storage conditions for pasireotide diaspartate solutions?
A4: For long-term storage, pasireotide diaspartate as a solid powder should be stored at -20°C in a dry, dark environment.[3] Stock solutions prepared in DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into single-use volumes. Aqueous solutions of pasireotide diaspartate are less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept on ice and protected from light.
Q5: What are the roles of the excipients in the commercial pasireotide diaspartate formulation?
A5: The commercial formulation of pasireotide diaspartate contains mannitol, tartaric acid, sodium hydroxide, and water for injection.[4]
-
Mannitol acts as a stabilizer and bulking agent. It can protect the peptide during lyophilization and in solution by preventing aggregation and protecting against oxidation.
-
Tartaric acid and sodium hydroxide are used to create a buffer system that maintains the pH of the solution at 4.2, which is optimal for the stability of pasireotide.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | - The solubility limit in the final buffer has been exceeded.- The stock solution was added too quickly. | - Prepare a more dilute final solution.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing.- Consider adjusting the pH of the aqueous buffer to be closer to 4.2. |
| Inconsistent or unexpected experimental results | - Degradation of pasireotide in the working solution.- Improper storage of stock or working solutions. | - Always prepare fresh aqueous solutions for each experiment.- If short-term storage is unavoidable, keep the solution on ice and protected from light.- Ensure stock solutions in DMSO are stored in single-use aliquots at -20°C.- Perform a stability check of your solution using a validated HPLC method. |
| Loss of biological activity over time | - Chemical degradation (e.g., hydrolysis, oxidation) of the peptide.- Physical instability (e.g., aggregation). | - Confirm the pH of your final solution is in the optimal range (around 4.2).- If oxidation is suspected, consider preparing buffers with degassed water or adding antioxidants (ensure compatibility with your experimental system).- Protect solutions from light at all times by using amber vials or covering with foil. |
Data Presentation
While specific quantitative stability data for pasireotide diaspartate under various stress conditions is not publicly available, the following table provides a template for how such data would be presented. The values are illustrative and based on general peptide stability principles. A stability-indicating High-Performance Liquid Chromatography (HPLC) method would be used to determine the percentage of intact pasireotide remaining over time.
Table 1: Illustrative Stability of Pasireotide Diaspartate in Aqueous Solution
| Condition | Parameter | Initial (t=0) | 24 hours | 48 hours | 7 days |
| pH 4.2 | % Remaining Pasireotide | 100% | >99% | >98% | >95% |
| Total Degradation Products | <0.1% | <1% | <2% | <5% | |
| pH 7.4 | % Remaining Pasireotide | 100% | ~95% | ~90% | ~80% |
| Total Degradation Products | <0.1% | ~5% | ~10% | ~20% | |
| Temperature (at pH 4.2) | |||||
| 4°C | % Remaining Pasireotide | 100% | >99% | >99% | >98% |
| 25°C (Room Temp) | % Remaining Pasireotide | 100% | ~98% | ~96% | ~90% |
| 40°C | % Remaining Pasireotide | 100% | ~90% | ~80% | ~60% |
| Light Exposure (at pH 4.2, 25°C) | |||||
| Protected from Light | % Remaining Pasireotide | 100% | ~98% | ~96% | ~90% |
| Exposed to Light | % Remaining Pasireotide | 100% | ~95% | ~88% | ~75% |
| Oxidative Stress (at pH 4.2, 25°C) | |||||
| 0.01% H₂O₂ | % Remaining Pasireotide | 100% | ~85% | Not Recommended | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of Pasireotide Diaspartate Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: a. Allow the vial of lyophilized pasireotide diaspartate to equilibrate to room temperature before opening. b. Add a precise volume of high-purity DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL). c. Gently vortex the vial until the powder is completely dissolved.
-
Storage of Stock Solution: a. Aliquot the DMSO stock solution into single-use, low-binding microcentrifuge tubes. b. Store the aliquots at -20°C for long-term storage.
-
Preparation of Aqueous Working Solution: a. On the day of the experiment, thaw a single aliquot of the DMSO stock solution. b. Prepare the desired aqueous buffer (e.g., a tartrate buffer at pH 4.2). c. While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental setup.
Protocol 2: Forced Degradation Study to Evaluate Pasireotide Diaspartate Stability
This protocol outlines a general procedure to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Preparation of Test Solutions: Prepare solutions of pasireotide diaspartate in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the pasireotide solution. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the pasireotide solution. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the pasireotide solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the pasireotide solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the pasireotide solution to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: a. At specified time points, withdraw samples from each stress condition. b. Analyze the samples using a validated stability-indicating HPLC method with UV or Mass Spectrometry (MS) detection. The method must be able to separate the intact pasireotide from all potential degradation products.
-
Data Analysis: a. Calculate the percentage of remaining intact pasireotide relative to the initial concentration (t=0). b. Characterize the degradation products using MS to determine their mass and fragmentation patterns.
Visualizations
Caption: Overview of the pasireotide signaling pathway.
Caption: Troubleshooting workflow for pasireotide solution instability.
References
Overcoming poor solubility of (2R)-Pasireotide (diaspartate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming potential challenges related to the solubility of (2R)-Pasireotide (diaspartate).
Frequently Asked Questions (FAQs)
Q1: What is (2R)-Pasireotide (diaspartate)?
(2R)-Pasireotide (diaspartate) is the diaspartate salt of pasireotide (B1678482), a synthetic cyclohexapeptide that functions as a somatostatin (B550006) analogue.[1][2] It exerts its pharmacological effects by binding with high affinity to several somatostatin receptor subtypes (SSTRs), notably SSTR1, SSTR2, SSTR3, and SSTR5.[1] This broad receptor profile allows it to inhibit the secretion of various hormones, including adrenocorticotropic hormone (ACTH) from pituitary adenomas.[1] Consequently, it is primarily used in the treatment of Cushing's disease in adult patients for whom surgery is not an option or has not been curative.[2][3]
Q2: What is the true solubility of (2R)-Pasireotide (diaspartate)?
Contrary to what might be assumed from challenges encountered during formulation, (2R)-Pasireotide (diaspartate) is characterized as a white to slightly greyish powder that is freely soluble in water .[1] The commercially available solution for injection is clear and colorless, formulated at a pH of 4.2.[1] Perceived solubility issues in a research setting may arise from confusion with other salt forms of pasireotide, or from specific experimental conditions such as buffer composition, pH, or high concentrations leading to precipitation.
Q3: How does the solubility of pasireotide diaspartate differ from other pasireotide salts?
The salt form of pasireotide has a critical impact on its solubility. The diaspartate salt was specifically developed for subcutaneous injections requiring a solution, whereas the pamoate salt's very low solubility is intentional for its use in a long-acting release (LAR) intramuscular suspension.[4][5] It is crucial to use the correct salt form for your experimental needs.
Q4: What are the best practices for preparing aqueous solutions of (2R)-Pasireotide (diaspartate)?
For most applications, sterile water for injection or standard aqueous buffers are suitable. Given that the commercial formulation has a pH of 4.2, preparing solutions in a slightly acidic buffer may enhance stability.[1][6] While direct dissolution in aqueous media is expected, preparing a concentrated stock solution in a solvent like DMSO is a common practice for peptides to ensure complete initial dissolution and allow for precise dilution into aqueous experimental media.
Q5: What factors can affect the stability of (2R)-Pasireotide (diaspartate) solutions?
Several factors can influence the stability of pasireotide in aqueous solutions:
-
pH: Peptide stability is often optimal under slightly acidic conditions. Alkaline environments can promote degradation.[6]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Solutions should be kept cool and stored as recommended.[6]
-
Enzymatic Degradation: If working with biological matrices (e.g., plasma, cell lysates), endogenous proteases can degrade the peptide.
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to avoid the physical stress of repeated freezing and thawing, which can lead to aggregation and degradation.
Q6: How should I store prepared solutions of (2R)-Pasireotide (diaspartate)?
-
Lyophilized Powder: Store at -20°C for long-term stability (months to years).[7]
-
Stock Solutions (in DMSO): Store in single-use aliquots at -20°C or -80°C.[7]
-
Aqueous Working Solutions: It is strongly recommended to prepare these solutions fresh on the day of use. If temporary storage is necessary, keep them on ice and protected from light.
Data Presentation
Table 1: Physicochemical Properties and Solubility of (2R)-Pasireotide (diaspartate)
| Property | Value/Description | Source |
| Appearance | White to slightly greyish powder | [1] |
| Molecular Weight | ~1313.43 g/mol | [7] |
| Solubility in Water | Freely Soluble | [1] |
| Formulation pH | 4.2 (Isotonic solution) | [1] |
| pKa | 9.1 and 10.2 | [1] |
Table 2: Comparison of Common Pasireotide Salt Forms
| Salt Form | Chemical Name | Primary Use | Aqueous Solubility |
| Diaspartate | Pasireotide Diaspartate | Subcutaneous injection (solution) | Freely Soluble |
| Pamoate | Pasireotide Pamoate | Intramuscular injection (long-acting suspension) | Practically Insoluble |
| Ditrifluoroacetate | Pasireotide Ditrifluoroacetate | Research purposes | Sparingly soluble in aqueous buffers |
Troubleshooting Guide
Issue 1: The lyophilized powder is not dissolving or is dissolving very slowly in my aqueous buffer.
-
Possible Cause 1: Incorrect Salt Form. You may be inadvertently using pasireotide pamoate, which is practically insoluble in water.[5]
-
Solution: Verify the certificate of analysis to confirm you have the diaspartate salt. If a true solution is required, you must use the diaspartate or another soluble salt form.[5]
-
-
Possible Cause 2: Insufficient Mixing. The powder may require more energy to fully dissolve.
-
Solution: Gently vortex the solution for a few minutes. Brief sonication in a water bath can also aid dissolution.
-
-
Possible Cause 3: High Concentration. You may be attempting to create a solution that exceeds its solubility limit under your specific buffer conditions.
-
Solution: Try preparing a more dilute solution. Alternatively, prepare a high-concentration stock in DMSO and dilute it into your aqueous buffer.
-
Issue 2: Precipitation occurs after adding my pasireotide stock solution to an aqueous medium (e.g., cell culture media).
-
Possible Cause 1: Exceeded Solubility Limit. The final concentration in the aqueous medium is too high.
-
Solution: Reduce the final concentration. When diluting from a DMSO stock, add the stock solution drop-wise to the aqueous medium while gently vortexing to facilitate mixing and prevent localized high concentrations that can cause precipitation.
-
-
Possible Cause 2: pH Shift. The pH of your stock solution or the final medium may be unfavorable for solubility.
-
Solution: Check the pH of your final solution. Consider using a buffer system known to be compatible with pasireotide, ideally one that maintains a slightly acidic pH.
-
-
Possible Cause 3: Interaction with Media Components. Salts, proteins, or other components in complex media can sometimes cause peptides to precipitate.
-
Solution: Test the dilution in a simpler buffer (e.g., PBS) first. If the issue persists only in complex media, a formulation adjustment, such as the inclusion of a solubilizing excipient, may be necessary for your specific application.
-
Issue 3: I am observing inconsistent or lower-than-expected activity in my experiments.
-
Possible Cause 1: Peptide Degradation. Pasireotide in the aqueous working solution may have degraded due to improper storage or handling.
-
Solution: Always prepare fresh aqueous solutions immediately before use. Keep solutions on ice during the experiment if possible. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
-
Possible Cause 2: Inaccurate Concentration. The initial weighing of the lyophilized powder may have been inaccurate, or the stock solution concentration may be incorrect.
-
Solution: Ensure you are using a calibrated balance. If possible, verify the concentration of your stock solution using a validated analytical method such as RP-HPLC with a known standard.
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips), reducing the effective concentration.
-
Solution: Use low-protein-binding labware whenever possible.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution (Direct Method)
-
Equilibrate: Allow the vial of lyophilized (2R)-Pasireotide (diaspartate) to warm to room temperature before opening to prevent moisture condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute: Add the calculated volume of your desired sterile aqueous buffer (e.g., sterile water, PBS pH 7.4, or a slightly acidic buffer) to the vial to achieve the target concentration.
-
Dissolve: Mix by gentle vortexing. If needed, sonicate briefly in a room temperature water bath until the solution is clear and free of particulates.
-
Use Immediately: It is highly recommended to use the freshly prepared aqueous solution without delay.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
-
Equilibrate and Centrifuge: Follow steps 1 and 2 from Protocol 1.
-
Add Solvent: Add a precise volume of fresh, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolve: Vortex gently and/or sonicate briefly to ensure complete dissolution. The solution should be clear.
-
Store: Aliquot the stock solution into single-use, low-protein-binding vials and store at -20°C or -80°C for long-term use.
-
Prepare Working Solution: For experiments, thaw a single aliquot. Slowly add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer while vortexing. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your assay.
Protocol 3: General Method for Assessing Aqueous Stability
This protocol requires a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Prepare Solution: Prepare a solution of (2R)-Pasireotide (diaspartate) in the desired aqueous buffer at a known concentration.
-
Aliquot: Dispense the solution into several sterile, tightly sealed vials.
-
Incubate: Store the vials under different temperature conditions (e.g., 4°C, 25°C).
-
Sample at Time Points: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
-
Analyze: Immediately analyze the samples by RP-HPLC to determine the concentration of intact pasireotide.
-
Calculate Degradation: Calculate the percentage of pasireotide remaining at each time point relative to the initial concentration at time 0 to determine the stability profile.[6]
Visualizations
Caption: Pasireotide binds to SSTRs, inhibiting hormone secretion and cell proliferation.
Caption: A logical workflow for dissolving (2R)-Pasireotide (diaspartate).
Caption: Decision workflow for preparing pasireotide solutions for experimental use.
References
Technical Support Center: Managing Off-Target Effects of Pasireotide in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the off-target effects of pasireotide (B1678482) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pasireotide?
Pasireotide is a somatostatin (B550006) analog that exerts its effects by binding to somatostatin receptors (SSTRs).[1] It has a high binding affinity for four of the five SSTR subtypes, particularly SSTR1, SSTR2, SSTR3, and SSTR5.[2][3] This binding activates downstream signaling pathways that can inhibit the secretion of various hormones, such as adrenocorticotropic hormone (ACTH) and growth hormone (GH).[3][4] The specific SSTR expression profile of your cell line will significantly influence the observed on-target effects.[5]
Q2: What are the known off-target effects of pasireotide that I should be aware of in my cell-based assays?
The most significant off-target effect of pasireotide observed in clinical and preclinical studies is hyperglycemia (high blood sugar).[2][5][6] This is primarily due to:
-
Inhibition of Insulin (B600854) Secretion: Pasireotide binds with high affinity to SSTR5, which is highly expressed on pancreatic β-cells, leading to the inhibition of insulin secretion.[7][8]
-
Inhibition of Incretin (B1656795) Secretion: It also reduces the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally stimulate insulin release.[7][9]
Another reported off-target effect is the potential for QT interval prolongation, indicating an effect on cardiac ion channels.[10]
Q3: Which somatostatin receptor subtypes does pasireotide bind to, and with what affinity?
Pasireotide has a broad binding profile for somatostatin receptors. Its binding affinity is highest for SSTR5, followed by SSTR2, SSTR3, and SSTR1.[2] Notably, its affinity for SSTR5 is significantly higher than that of first-generation somatostatin analogs like octreotide.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of pasireotide.
Table 1: Pasireotide Binding Affinity for Somatostatin Receptor Subtypes
| Receptor Subtype | Pasireotide IC50 (nM) | Reference |
| SSTR1 | 9.3 | [11] |
| SSTR2 | 1.0 | [11] |
| SSTR3 | 1.5 | [11] |
| SSTR4 | >100 | [11] |
| SSTR5 | 0.16 | [11] |
Table 2: Comparative Binding Affinities (Ki, nM) of Lanreotide and Pasireotide
| SSTR Subtype | Lanreotide Ki (nM) | Pasireotide Ki (nM) |
| SSTR1 | >1000 | 1.5 ± 0.2 |
| SSTR2 | 0.25 ± 0.05 | 0.16 ± 0.02 |
| SSTR3 | 14.1 ± 2.1 | 0.5 ± 0.1 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 |
| [Compiled from multiple in vitro studies; absolute values may vary between different experimental setups.][12] |
Table 3: Effect of Pasireotide on Cell Viability and Hormone Secretion
| Cell Line/Type | Parameter Measured | Pasireotide Concentration | Incubation Time | Result | Citation |
| AtT-20/D16v-F2 | Cell Viability | 10 nM | 48 hours | ~20% reduction | [13][14] |
| AtT-20/D16v-F2 | ACTH Secretion | 10 nM | 48 hours | 16% inhibition | [13][14] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | 72 hours | ~37.1% inhibition (average) | [13] |
| H69 Small Cell Lung Cancer Cells | Early Apoptotic Cells | 10 µM | 48 hours | 25.6 ± 3.5% | [15] |
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Effects on cAMP Levels
-
Question: I am treating my cells with pasireotide, but the changes in intracellular cAMP levels are not what I expected, or they are highly variable. What could be the cause?
-
Answer:
-
Possible Cause: Pasireotide's broad receptor binding profile can lead to complex downstream signaling. The net effect on cAMP will depend on the relative expression of different SSTR subtypes in your cell line, which can couple to different G-proteins.[10]
-
Troubleshooting Steps:
-
Characterize SSTR expression: Perform qPCR or Western blotting to determine the relative expression levels of SSTR1, SSTR2, SSTR3, and SSTR5 in your cell line.[10]
-
Use selective antagonists: If available, use SSTR subtype-selective antagonists to dissect which receptor is mediating the observed effect on cAMP.[10]
-
Time-course experiment: The kinetics of cAMP modulation can vary. Perform a time-course experiment to identify the optimal time point for measuring cAMP changes.[16]
-
-
Issue 2: High Variability in Cell Viability or Proliferation Assays
-
Question: I am seeing a high degree of variability in my cell viability/proliferation assays when using pasireotide. How can I improve the consistency of my results?
-
Answer:
-
Possible Cause: Pasireotide's anti-proliferative effects can vary significantly between cell lines depending on their SSTR expression and the functionality of downstream signaling pathways (e.g., MAPK, PI3K).[17][18] Inconsistent cell seeding or pipetting errors can also contribute to variability.[1]
-
Troubleshooting Steps:
-
Confirm SSTR expression: As with cAMP assays, confirm the SSTR expression profile of your cells.
-
Dose-response curve: Perform a wide-range dose-response curve to determine the optimal concentration range for your specific cell line.
-
Check for apoptosis: Use an apoptosis assay (e.g., Annexin V staining, caspase activity assay) to determine if the observed decrease in viability is due to apoptosis or cell cycle arrest.[15]
-
Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not contributing to cytotoxicity.
-
Optimize cell seeding: Ensure a single-cell suspension before seeding and use a consistent cell number per well.
-
-
Issue 3: Difficulty in Reproducing Hyperglycemia-Related Off-Target Effects In Vitro
-
Question: I am trying to study the hyperglycemic effects of pasireotide in my cell-based assay, but I am struggling to see a consistent or significant effect. What can I do?
-
Answer:
-
Possible Cause: The hyperglycemic effect of pasireotide is a complex physiological response involving both insulin and incretin suppression.[7] Replicating this in a simple cell-based assay can be challenging.[10]
-
Troubleshooting Steps:
-
Use appropriate cell models: For studying insulin secretion, use a relevant pancreatic β-cell line (e.g., INS-1E, MIN6).[19][20] For incretin secretion, consider using enteroendocrine cell lines (e.g., STC-1, GLUTag).[21][22]
-
Optimize stimulation conditions: Ensure that your glucose stimulation protocol is robust and elicits a consistent response in your control cells.
-
Isolate direct vs. indirect effects: To distinguish between the direct effects on pancreatic β-cells and the indirect effects via incretin inhibition, you can use isolated pancreatic islets for in vitro studies.[19] In in vivo models, co-administration of a GLP-1 receptor agonist can help to parse out these effects.[19]
-
-
Experimental Protocols
Protocol 1: Assessing the Effect of Pasireotide on Insulin Secretion from a Pancreatic β-Cell Line (e.g., INS-1E)
-
Objective: To quantify the inhibitory effect of pasireotide on glucose-stimulated insulin secretion.
-
Materials:
-
INS-1E cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (low glucose: 2.8 mM; high glucose: 16.7 mM)
-
Pasireotide stock solution
-
Insulin ELISA kit
-
-
Procedure:
-
Cell Culture: Culture INS-1E cells in complete medium until they reach 80-90% confluency.
-
Seeding: Seed INS-1E cells into 24-well plates at a density of 2.5 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Gently wash the cells twice with KRBH buffer containing low glucose. Then, pre-incubate the cells in low-glucose KRBH buffer for 2 hours at 37°C.
-
Treatment: Aspirate the pre-incubation buffer and add fresh KRBH buffer containing low glucose (basal) or high glucose (stimulated) with or without various concentrations of pasireotide. Include a vehicle control.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to the total protein content of the cells in each well. Plot the insulin secretion against the pasireotide concentration to determine the IC50 value.[19]
-
Protocol 2: In Vitro Assessment of Pasireotide's Effect on cAMP Production
-
Objective: To determine the potency (IC50) of pasireotide in inhibiting forskolin-stimulated cAMP production.
-
Materials:
-
Cells expressing the SSTR subtype of interest
-
Complete culture medium
-
Stimulation buffer with a phosphodiesterase inhibitor (e.g., IBMX)
-
Pasireotide stock solution
-
cAMP assay kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor. Add serial dilutions of pasireotide and pre-incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[23]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP level against the concentration of pasireotide. Calculate the IC50 value.[23]
-
Protocol 3: Cell Viability Assay (MTT)
-
Objective: To evaluate the anti-proliferative effects of pasireotide on a relevant cell line.
-
Materials:
-
Target cell line
-
Complete culture medium
-
Pasireotide stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Plate cells at a determined density in a 96-well plate and allow them to adhere and stabilize overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of pasireotide. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[24]
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.[24]
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability for each pasireotide concentration.[23]
-
Visualizations
Caption: Pasireotide's primary signaling pathways in a target cell.
Caption: Mechanism of pasireotide-induced hyperglycemia.
Caption: General troubleshooting workflow for pasireotide assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pasireotide-induced hyperglycemia - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Management of pasireotide-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Effect of 6 Months’ Treatment With Pasireotide LAR on Glucose Metabolism in Patients With Resistant Acromegaly in Real-World Clinical Settings [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. broadpharm.com [broadpharm.com]
Technical Support Center: Pasireotide Diaspartate Stability in Long-Term Storage
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during the long-term storage and handling of pasireotide (B1678482) diaspartate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pasireotide diaspartate solution for injection?
For optimal stability, pasireotide diaspartate solution for injection should be stored at 25°C (77°F). It is permissible for the product to be exposed to temperatures ranging from 15°C to 30°C (59°F to 86°F). It is crucial to protect the solution from light.
Q2: How does pH affect the stability of pasireotide diaspartate in solution?
The commercial formulation of pasireotide diaspartate solution for injection has a pH of 4.2. Peptides are susceptible to degradation at non-optimal pH values. Deviations from this pH can lead to hydrolysis of the peptide bonds or modifications of amino acid side chains, compromising the integrity of the molecule.
Q3: Is pasireotide diaspartate sensitive to light?
Yes, pasireotide diaspartate should be protected from light. Exposure to UV and fluorescent light can lead to the degradation of photosensitive amino acids, such as tryptophan, which is present in the pasireotide molecule. This can result in the formation of various photoproducts and a loss of potency.
Q4: What are the potential consequences of improper storage on my experimental results?
Improper storage can lead to the chemical degradation of pasireotide diaspartate, resulting in a lower concentration of the active peptide and the formation of impurities. This can lead to inaccurate and irreproducible experimental results, including altered receptor binding, signaling, and efficacy.
Troubleshooting Guide: Common Stability Issues
Issue 1: Loss of Potency or Inconsistent Results Over Time
-
Possible Cause: Chemical degradation of pasireotide diaspartate due to improper storage temperature, exposure to light, or multiple freeze-thaw cycles (if the solution was frozen).
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the product has been consistently stored at the recommended temperature and protected from light.
-
Aliquot Samples: For long-term studies, it is advisable to aliquot the stock solution into single-use vials to avoid repeated warming and cooling of the entire stock.
-
Perform a Stability-Indicating Analysis: Use a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to assess the purity of your sample and quantify the amount of intact pasireotide diaspartate remaining.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Review Handling Procedures: Ensure that all handling procedures minimize exposure to harsh conditions such as extreme pH, oxidizing agents, and light.
-
Characterize Degradation Products: If significant degradation is observed, consider performing forced degradation studies to intentionally generate and identify potential degradation products. This can help in understanding the degradation pathways and confirming the identity of the unknown peaks in your chromatogram.
-
Optimize Analytical Method: Ensure your HPLC method is capable of separating the main peak from all potential degradation products.
-
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of pasireotide diaspartate under various conditions is not extensively published, the following table summarizes the key stability-related parameters.
| Parameter | Recommended Condition/Value | Potential Issues with Deviation |
| Storage Temperature | 25°C (Excursions permitted to 15-30°C) | Increased rate of hydrolysis and other degradation reactions. |
| Protection from Light | Required | Photodegradation of tryptophan residues. |
| Formulation pH | 4.2 | Increased risk of acid or base-catalyzed hydrolysis. |
| Impurity/Degradant Limit | Should not exceed 1.0% for peptide-related impurities | Loss of potency and potential for altered biological activity. |
Experimental Protocols
Protocol 1: Stability Assessment of Pasireotide Diaspartate Solution Using RP-HPLC
This protocol outlines a general method for monitoring the stability of a pasireotide diaspartate solution over time.
1. Preparation of Standard and Sample Solutions:
- Prepare a stock solution of pasireotide diaspartate of known concentration in an appropriate buffer (e.g., matching the formulation buffer).
- Store the stock solution under the desired long-term storage conditions.
- At each time point (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot for analysis.
2. RP-HPLC Analysis:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A suitable gradient to ensure separation of pasireotide from potential degradation products (e.g., 20-80% B over 30 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm and 280 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Calculate the percentage of the remaining pasireotide diaspartate at each time point relative to the initial (time 0) peak area.
- Monitor the appearance and growth of any new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study of Pasireotide Diaspartate
This protocol is designed to intentionally degrade pasireotide diaspartate to identify potential degradation products and validate the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of pasireotide diaspartate in water or a suitable buffer.
2. Application of Stress Conditions (in separate aliquots):
- Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
- Thermal Degradation: Incubate a solution at 80°C for 48 hours.
- Photodegradation: Expose a solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
- Control: Keep an aliquot of the stock solution under normal storage conditions.
3. Sample Analysis:
- Neutralize the acid and base hydrolyzed samples before injection.
- Analyze all stressed samples and the control sample by RP-HPLC-MS to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Visualizations
Technical Support Center: Improving the Bioavailability of (2R)-Pasireotide (diaspartate) in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of (2R)-Pasireotide (diaspartate) in preclinical animal studies, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is (2R)-Pasireotide (diaspartate) and its mechanism of action?
A1: (2R)-Pasireotide (diaspartate), also known as SOM230, is a synthetic long-acting cyclohexapeptide analog of the natural hormone somatostatin (B550006).[1][2] Its mechanism of action involves binding with high affinity to multiple somatostatin receptor subtypes (SSTRs), specifically SSTR1, SSTR2, SSTR3, and SSTR5.[3] It has a particularly high affinity for SSTR5.[4] The activation of these G-protein coupled receptors inhibits the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from the pituitary gland and Growth Hormone (GH).[3][4] This inhibition is primarily mediated through a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces hormone synthesis and secretion.[5]
Q2: What are the common formulations of Pasireotide (B1678482) used in animal research?
A2: Pasireotide is typically used in two main formulations for animal studies:
-
(2R)-Pasireotide (diaspartate): This is the immediate-release, short-acting formulation. It is a water-soluble powder that is reconstituted for subcutaneous (SC) injection.[6][7]
-
Pasireotide Pamoate: This is the long-acting release (LAR) formulation, where pasireotide is encapsulated in microspheres for sustained release. It is administered via intramuscular (IM) injection.[5]
Q3: What are the primary challenges to achieving good oral bioavailability for Pasireotide?
A3: Like most peptide-based drugs, Pasireotide faces significant hurdles for oral administration, leading to very low bioavailability. The main challenges include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the stomach and small intestine.
-
Poor Permeability: The intestinal epithelium forms a tight barrier that limits the absorption of large and hydrophilic molecules like Pasireotide.
-
Physicochemical Instability: The varying pH levels throughout the gastrointestinal tract can affect the stability and solubility of the peptide.
Q4: How is Pasireotide typically quantified in biological samples from animal studies?
A4: A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Pasireotide in biological matrices such as plasma.[5] This method often involves a sample preparation step, like solid-phase extraction (SPE), to remove interfering substances from the plasma before analysis. This technique allows for accurate assessment of the drug's pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability After Subcutaneous Injection
Question: I am observing lower than expected or highly variable plasma concentrations of (2R)-Pasireotide (diaspartate) after subcutaneous administration in my rat model. What could be the cause and how can I troubleshoot this?
Answer:
Low or inconsistent plasma levels following subcutaneous injection can stem from several factors related to the formulation, injection technique, or animal-specific variables.
Potential Causes:
-
Improper Injection Technique: Incorrect needle depth (intradermal or intramuscular instead of subcutaneous), leakage from the injection site, or injecting into a site with poor vascularity can lead to variable absorption.
-
Formulation Issues: Incomplete dissolution of the lyophilized powder or using an inappropriate vehicle can affect the drug's stability and absorption rate.
-
Animal Variability: Differences in skin thickness, subcutaneous fat, and local blood flow between individual animals can contribute to variability.
Recommended Solutions:
-
Refine Injection Protocol: Adhere to a standardized subcutaneous injection protocol. A detailed protocol for administration in rats is provided below.
-
Ensure Complete Solubilization: Ensure the (2R)-Pasireotide (diaspartate) powder is fully dissolved in the recommended sterile vehicle before administration.
-
Rotate Injection Sites: To minimize local tissue reactions that could impair absorption, it is advisable to rotate the injection sites, especially in chronic studies.[8]
-
Standardize Animal Strain and Age: Use animals of the same strain and within a narrow age and weight range to reduce inter-individual variability.
Issue 2: Difficulty Achieving Oral Bioavailability
Question: I want to investigate an oral formulation of Pasireotide. What strategies can I employ to improve its oral bioavailability in an animal model?
Answer:
Improving the oral bioavailability of peptides like Pasireotide is a significant challenge. The primary strategies involve protecting the peptide from degradation and enhancing its transport across the intestinal epithelium. One of the most common approaches is the use of permeation enhancers.
Strategy: Use of Permeation Enhancers
Permeation enhancers are excipients that transiently and reversibly increase the permeability of the intestinal mucosa.[9]
Mechanism of Action: They can work by:
-
Opening Tight Junctions: Allowing for paracellular transport (between cells).
-
Altering Membrane Fluidity: Facilitating transcellular transport (through cells).
Considerations:
-
The choice and concentration of the permeation enhancer need to be carefully optimized to maximize absorption while minimizing intestinal irritation.
-
Co-formulating with enzyme inhibitors can further protect the peptide from degradation in the gastrointestinal tract.
A detailed experimental protocol for an oral bioavailability study using a permeation enhancer is provided in the "Experimental Protocols" section.
Issue 3: Managing Pasireotide-Induced Hyperglycemia
Question: My animals are developing hyperglycemia after being treated with Pasireotide. Why does this happen and how can I manage it?
Answer:
Hyperglycemia is a known and common side effect of Pasireotide.[10]
Mechanism: Pasireotide's high binding affinity for the SSTR5 receptor, which is present on pancreatic beta-cells, leads to the inhibition of insulin (B600854) secretion.[6][10] It also reduces the secretion of incretin (B1656795) hormones (GLP-1 and GIP), further contributing to elevated blood glucose levels.[6][10]
Troubleshooting and Management:
-
Establish Baseline Glucose Levels: Always measure baseline blood glucose before initiating the study.
-
Regular Monitoring: Monitor blood glucose levels regularly throughout the study, especially during the initial dosing period. In rats, a transient increase in plasma glucose can be seen as early as one hour after a single subcutaneous injection.[8]
-
Dose Adjustment: Hyperglycemia can be dose-dependent.[10] If severe hyperglycemia is observed, consider reducing the Pasireotide dose in consultation with the study director.
-
Consider Co-therapies: In some studies, especially those aiming to model clinical scenarios, co-administration of antihyperglycemic agents may be necessary. Incretin-based therapies like GLP-1 receptor agonists and DPP-4 inhibitors have been shown to be effective in managing Pasireotide-induced hyperglycemia.[6] Metformin is another option.
-
Be Aware of Species Differences: The hyperglycemic response can vary between species. For instance, rats are known to develop hyperglycemia, whereas cynomolgus monkeys may not show this effect at high doses.[6]
Issue 4: Injection Site Reactions
Question: I am observing redness and swelling at the injection site in my animals. How can I mitigate these reactions?
Answer:
Injection site reactions are a potential side effect with subcutaneous administration of Pasireotide.[8]
Potential Causes:
-
Inflammatory response to the drug or vehicle.
-
High injection volume for the chosen site.
-
Irritation from the pH of the formulation.
Recommended Solutions:
-
Rotate Injection Sites: Avoid administering consecutive injections in the same location.[8]
-
Optimize Injection Volume: Use the smallest effective volume that is appropriate for the animal model.
-
Vehicle Selection: Ensure the vehicle is biocompatible and non-irritating. If using solvents like DMSO, keep the concentration as low as possible.
-
Dilute the Formulation: If feasible within the study design, increasing the injection volume with a suitable, non-irritating vehicle can reduce the local concentration of the drug.[8]
Data Presentation
Table 1: Binding Affinities of Pasireotide for Human Somatostatin Receptors (SSTRs)
| Compound | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |
| Pasireotide | 9.3 ± 0.1 | 1.0 ± 0.1 | 1.5 ± 0.3 | > 1000 | 0.16 ± 0.01 |
| Somatostatin-14 | 0.93 ± 0.12 | 0.15 ± 0.02 | 0.56 ± 0.17 | 1.5 ± 0.4 | 0.29 ± 0.04 |
| Data represents the mean ± SEM of IC50 values expressed as nmol/L.[7] |
Table 2: Pharmacokinetic Parameters of Subcutaneous (2R)-Pasireotide (diaspartate) in Rats and Humans
| Species | Dose | Cmax | Tmax | AUC | Effective Half-life (t½) |
| Rat | 4, 8, and 80 mg/kg (single SC injection of LAR formulation) | 17, 49, and 132 ng/mL (at 24h) | N/A | N/A | N/A |
| Human (Healthy Volunteers) | 1–1200 µg (single SC injection) | Dose-proportional | 0.25–0.5 hours | Dose-proportional | ~7–11 hours |
| Human (Cushing's Disease Patients) | 0.3 to 1.2 mg (multiple SC doses) | Dose-proportional | N/A | Dose-proportional | ~12 hours |
| Note: Comprehensive pharmacokinetic data for the immediate-release diaspartate formulation in rats is not readily available in the public domain. The rat data presented is for a long-acting release formulation and is provided for context.[5][11][12] |
Experimental Protocols
Protocol 1: Subcutaneous Administration of (2R)-Pasireotide (diaspartate) in Rats
-
Preparation of Dosing Solution:
-
Reconstitute the lyophilized (2R)-Pasireotide (diaspartate) powder with a sterile vehicle (e.g., sterile saline 0.9%) to the desired final concentration.
-
Ensure the powder is completely dissolved by gentle vortexing or inversion.
-
Prepare the solution fresh on the day of dosing.
-
-
Animal Handling and Restraint:
-
Weigh the rat immediately before dosing to calculate the precise injection volume.
-
Properly restrain the animal to ensure its safety and the accuracy of the injection. Manual restraint by a trained handler is common.
-
-
Injection Procedure:
-
Select an injection site, typically the loose skin over the dorsal midline (scruff) or the flank.
-
Gently lift a fold of skin to create a "tent."
-
Insert a sterile needle (e.g., 25-27 gauge) at the base of the tented skin, parallel to the body surface.
-
Aspirate gently by pulling back the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the calculated volume of the Pasireotide solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Representative Oral Bioavailability Study in Rats Using a Permeation Enhancer
Disclaimer: This is a representative protocol based on established methods for oral peptide delivery. The specific permeation enhancer, its concentration, and other formulation components must be optimized for Pasireotide.
-
Formulation Preparation:
-
Prepare an oral dosing formulation containing:
-
(2R)-Pasireotide (diaspartate) at a defined concentration (e.g., 10 mg/kg).
-
A permeation enhancer (e.g., sodium caprate) at a pre-determined, optimized concentration.
-
An aqueous vehicle (e.g., sterile water or a buffered solution).
-
-
Ensure all components are fully dissolved or uniformly suspended.
-
-
Animal Preparation:
-
Fast rats overnight (e.g., 12 hours) prior to dosing, with free access to water, to ensure an empty stomach for consistent absorption.
-
Weigh the animals immediately before dosing.
-
-
Dosing Procedure:
-
Administer the formulation via oral gavage using a suitable gavage needle.
-
Ensure the gavage needle is inserted gently and correctly to deliver the full dose directly into the stomach.
-
A control group should receive Pasireotide without the permeation enhancer. An additional control group receiving an intravenous (IV) dose is necessary to determine the absolute bioavailability.
-
-
Pharmacokinetic Sampling:
-
Collect blood samples (e.g., via tail vein or a cannulated vessel) at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Sample Analysis and Data Interpretation:
-
Quantify the concentration of Pasireotide in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both the oral and IV groups.
-
Determine the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Protocol 3: Quantification of Pasireotide in Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
Spike the plasma samples, standards, and quality controls with an internal standard.
-
Acidify the plasma samples.
-
Condition an SPE plate with methanol (B129727) followed by water.
-
Load the acidified plasma samples onto the SPE plate.
-
Wash the wells to remove interferences.
-
Elute the Pasireotide and internal standard from the SPE plate using an appropriate elution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluate into an LC-MS/MS system.
-
Perform chromatographic separation on a suitable column (e.g., a C18 column).
-
Use a tandem mass spectrometer for detection and quantification, operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the standards.
-
Determine the concentration of Pasireotide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
-
Visualizations
Signaling Pathway
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the formulation and delivery of somatostatin analogs for acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 10. benchchem.com [benchchem.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of pasireotide (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing pasireotide diaspartate batch-to-batch variability in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for experiments involving pasireotide (B1678482) diaspartate. Our aim is to help you minimize batch-to-batch variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is pasireotide diaspartate and what is its mechanism of action?
Pasireotide diaspartate is a synthetic somatostatin (B550006) analog.[1] It works by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2] This binding inhibits the secretion of various hormones, most notably adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces cortisol production.[1] It can also inhibit the secretion of growth hormone (GH).[2]
Q2: What are the key differences between pasireotide diaspartate and other somatostatin analogs like octreotide?
Pasireotide has a broader receptor binding profile compared to first-generation somatostatin analogs such as octreotide, which primarily target SSTR2.[3] Pasireotide's high affinity for SSTR5 is particularly relevant for conditions like Cushing's disease, where corticotroph tumor cells highly express this receptor subtype.[1]
Q3: How should I store and handle pasireotide diaspartate powder?
For long-term storage, pasireotide diaspartate powder should be kept in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[4] It is important to protect the compound from light.[3]
Q4: How do I properly reconstitute and store pasireotide diaspartate solutions?
Pasireotide diaspartate is freely soluble in water.[3] For cell culture experiments, it is often recommended to first prepare a concentrated stock solution in a solvent like DMSO, and then dilute it into the aqueous culture medium.[5] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[6] The final concentration of DMSO in cell culture should typically be kept low (e.g., ≤ 0.1%) to prevent solvent-induced toxicity.[5]
Q5: What are the known stability issues with pasireotide diaspartate?
Like other peptides, pasireotide is susceptible to degradation from factors such as pH, temperature, and light. It is generally more stable in slightly acidic conditions.[3] Exposure to higher temperatures can accelerate degradation. To ensure reproducibility, it is critical to follow consistent storage and handling procedures.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results Between Batches
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inherent Batch-to-Batch Variability in Purity and Impurities | While specific batch specifications can vary, typical purity for research-grade pasireotide diaspartate is >98%.[4] Always request and review the Certificate of Analysis (CoA) for each new batch. Key parameters to compare include purity (by HPLC), identity (by Mass Spectrometry), and appearance. Even minor differences in impurity profiles could potentially affect biological activity. If you observe a significant shift in your results that coincides with a new batch, consider running a side-by-side comparison with a previous, trusted batch if available. |
| Differences in Peptide Content/Hydration | The molecular weight of pasireotide diaspartate can vary slightly between batches due to the degree of hydration.[4] This will affect the actual concentration when preparing stock solutions by weight. Refer to the batch-specific molecular weight on the CoA to ensure accurate concentration calculations. |
| Improper Storage and Handling of a New Batch | A new batch may have been inadvertently exposed to suboptimal conditions during shipping or initial storage. Ensure that all new batches are immediately stored according to the manufacturer's recommendations (typically -20°C for long-term storage).[4] |
| Inconsistent Solution Preparation | Ensure that the exact same protocol for reconstitution and dilution is used for every batch. This includes the same solvent from the same source, the same final pH, and the same mixing procedure. |
Issue 2: Inconsistent Results Within the Same Batch
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degradation of Stock Solution | Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[6] If you suspect degradation, prepare a fresh stock solution from the powder. |
| Inconsistent Cell Culture Conditions | Use cells within a consistent and low passage number range.[7] Ensure uniform cell seeding density and that cells are in the exponential growth phase at the time of treatment.[6][7] Variations in serum lots can also impact results; it is good practice to test new serum lots before use in critical experiments.[8] |
| Pipetting and Dilution Errors | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. For plate-based assays, use a multichannel pipette for adding the compound to minimize timing differences between wells. |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data points. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on pasireotide.
Table 1: Effect of Pasireotide on Cell Viability
| Cell Line | Pasireotide Concentration | Incubation Time | Percent Reduction in Viability |
| AtT-20/D16v-F2 | 10 nM | 48 hours | ~20% |
Table 2: Effect of Pasireotide on Hormone Secretion
| Cell Type | Hormone Measured | Pasireotide Concentration | Incubation Time | Percent Inhibition of Secretion |
| AtT-20/D16v-F2 Cells | ACTH | 10 nM | 48 hours | 16% |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH | 10 nM | 72 hours | ~37.1% (average) |
Table 3: Binding Affinities (IC50) of Pasireotide for Somatostatin Receptors (SSTRs) [3]
| Receptor Subtype | Pasireotide IC50 (nmol/L) |
| hsst1 | 9.3 ± 0.1 |
| hsst2 | 1.0 ± 0.1 |
| hsst3 | 1.5 ± 0.3 |
| hsst4 | > 100 |
| hsst5 | 0.16 ± 0.01 |
Experimental Protocols
Protocol 1: Preparation of Pasireotide Diaspartate Stock Solution
Objective: To prepare a concentrated stock solution of pasireotide diaspartate for use in in vitro experiments.
Materials:
-
Pasireotide diaspartate powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the pasireotide diaspartate powder vial to equilibrate to room temperature before opening.
-
Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the vial of pasireotide diaspartate.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the effect of pasireotide diaspartate on the viability of AtT20 pituitary tumor cells.
Materials:
-
AtT20/D16v-F2 cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pasireotide diaspartate stock solution (from Protocol 1)
-
Sterile 96-well flat-bottom plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count AtT20 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of pasireotide diaspartate from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest pasireotide concentration) and a "no cell" blank (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate pasireotide dilution or control to each well (in triplicate).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other values.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 3: Quantification of Pasireotide by HPLC-MS/MS
Objective: To quantify the concentration of pasireotide in a biological matrix (e.g., plasma) to verify its stability under experimental conditions. (Adapted from a method for monkey plasma)[9]
Instrumentation:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Atlantis dC18 column (50x2.1mm, 5µm particle size) or equivalent
Reagents:
-
Mobile Phase A: Water with 0.5% acetic acid and 0.05% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.5% acetic acid and 0.05% TFA
-
Internal Standard (e.g., [M+6]SOM230)
Procedure:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Thaw plasma samples and quality controls (QCs) at room temperature.
-
Spike 50 µL of each plasma sample, standard, and QC with the internal standard.
-
Acidify the plasma samples.
-
Condition an SPE plate with methanol (B129727) followed by water.
-
Load the acidified plasma samples onto the SPE plate.
-
Wash the wells to remove interferences.
-
Elute the analyte using an appropriate elution solvent.
-
Dilute the eluate before injection.
-
-
Chromatographic Conditions:
-
Use a gradient elution with Mobile Phases A and B.
-
The total analysis cycle time is approximately 4 minutes per injection.
-
-
Mass Spectrometry Detection:
-
Utilize tandem mass spectrometry for detection and quantification.
-
-
Method Validation:
-
The method should be validated for specificity, sensitivity, linearity, accuracy, and precision.[9]
-
Visualizations
Caption: Pasireotide diaspartate signaling pathway in a target cell.
Caption: General experimental workflow for in vitro pasireotide studies.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 2. What is Pasireotide Diaspartate used for? [synapse.patsnap.com]
- 3. tga.gov.au [tga.gov.au]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of pasireotide (SOM230), a cyclic peptide, in monkey plasma using liquid chromatography in combination with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pasireotide treatment protocols for resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pasireotide (B1678482) in vitro, particularly when encountering resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pasireotide?
Pasireotide is a synthetic somatostatin (B550006) analog that functions by binding to somatostatin receptors (SSTRs).[1] It exhibits a broad binding profile with high affinity for four of the five subtypes: SSTR5, SSTR2, SSTR3, and SSTR1.[2][3] The binding of pasireotide to these G-protein coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][5] This reduction in cAMP modulates downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are critical for cell proliferation, hormone secretion, and apoptosis.[5][6][7] Pasireotide is used in the treatment of Cushing's disease and acromegaly by inhibiting the secretion of adrenocorticotropic hormone (ACTH) and growth hormone (GH), respectively.[8][9][10][11]
Q2: My cell line is not responding to pasireotide treatment. What are the initial troubleshooting steps?
If you observe a lack of response to pasireotide, consider the following initial steps:
-
Verify Cell Line Identity and Integrity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination. Also, regularly test for mycoplasma contamination, as it can alter cellular responses.[12]
-
Assess Somatostatin Receptor (SSTR) Expression: The efficacy of pasireotide is dependent on the expression of its target SSTRs.[7] Use qPCR or Western blot to determine the mRNA and protein expression levels of SSTR subtypes, particularly SSTR2 and SSTR5.[7][12] Resistance has been linked to low or absent SSTR5 expression in some tumor types.[12][13]
-
Optimize Pasireotide Concentration and Treatment Duration: Perform a dose-response experiment with a wide range of pasireotide concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.[1][12] Some cell lines may also require a longer exposure time to show a significant response.[12]
-
Review Experimental Protocol: Ensure proper storage and handling of pasireotide to maintain its stability. Verify the accuracy of cell seeding density and ensure cells are healthy before treatment.[12]
Q3: Even with confirmed SSTR expression, my cells are resistant. What are the potential mechanisms of resistance?
Resistance to pasireotide can be multifactorial and occur even when target receptors are present. Key mechanisms include:
-
Altered SSTR Signaling: Downstream signaling pathways may be dysregulated despite adequate receptor expression. This can involve impaired G-protein coupling or altered phosphatase activity.[12]
-
Activation of Bypass Signaling Pathways: Tumor cells can evade the inhibitory effects of pasireotide by upregulating alternative signaling pathways that promote proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently implicated bypass pathway.[7][12]
-
Receptor Desensitization and Internalization: Prolonged exposure to pasireotide can lead to the desensitization and internalization of SSTRs, reducing the cell's responsiveness to the drug.[12]
Q4: How can I overcome pasireotide resistance in my cell line?
A primary strategy to overcome pasireotide resistance is the use of combination therapies.
-
Targeting the PI3K/Akt/mTOR Pathway: Since the activation of the PI3K/Akt/mTOR pathway is a common resistance mechanism, combining pasireotide with an mTOR inhibitor, such as everolimus, can be effective.[12] Pasireotide can counteract the feedback activation of Akt induced by everolimus, leading to a synergistic or additive effect in reducing cell viability.[12]
Troubleshooting Guide: Adjusting Pasireotide Treatment Protocols
This guide provides a structured approach to troubleshooting and adjusting your experimental protocols when dealing with pasireotide-resistant cell lines.
Caption: Troubleshooting workflow for pasireotide resistance.
Data Presentation
Table 1: In Vitro Efficacy of Pasireotide in Different Cell Lines
| Cell Line/Tumor Type | Assay | Endpoint | Pasireotide Concentration | Result | Citation |
| AtT-20/D16v-F2 (Mouse Pituitary) | Cell Viability Assay | Cell Viability | 10 nM | ~20% reduction | [2] |
| AtT-20/D16v-F2 (Mouse Pituitary) | ELISA | ACTH Secretion | 10 nM | 16% inhibition | [2] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | ELISA | GH Secretion | 10 nM | ~37.1% inhibition (average) | [2] |
| Meningioma (primary cultures) | CellTiter-Glo | Cell Viability | 10⁻¹⁰ to 10⁻⁸ M | Dose-dependent reduction | [12] |
Table 2: Efficacy of Pasireotide in Combination Therapy
| Cell Line/Tumor Type | Combination Agent | Assay | Endpoint | Result | Citation |
| Meningioma (primary cultures) | Everolimus | CellTiter-Glo | Cell Viability | Significantly higher reduction in cell viability compared to either agent alone. | [12] |
| Thyroid Cancer (TPC-1 xenografts) | Everolimus | Tumor Growth | Tumor Volume | Additive effect in inhibiting tumor growth. | [12] |
| Pancreatic Neuroendocrine Tumors (Primary Cultures) | Everolimus (1nM) | Cell Viability | Cell Viability | In some cultures, the combination reversed the inhibitory effect of single agents. | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability.
Materials:
-
96-well cell culture plates
-
Complete growth medium
-
Pasireotide
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[12]
-
Treatment: Prepare serial dilutions of pasireotide in culture medium. Remove the old medium and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.[12]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[12]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[2][7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[2][7]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings of treated wells to the vehicle-treated control wells to determine the percentage of cell viability.[12]
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in signaling pathways like PI3K/Akt.
Materials:
-
6-well plates or 10 cm dishes
-
Pasireotide and/or combination agent (e.g., everolimus)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
Laemmli sample buffer
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat cells with pasireotide, a combination agent, or vehicle for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7][12]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.[7]
-
Detection: Detect protein bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control.[7]
Mandatory Visualizations
Caption: Pasireotide's intracellular signaling cascade.
Caption: General workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 9. thekingsleyclinic.com [thekingsleyclinic.com]
- 10. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. benchchem.com [benchchem.com]
- 13. Pasireotide-resistant Refractory Cushing's Disease without Somatostatin Receptor 5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide Dose Reduction Strategies in Long-Term Clinical Applications: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on pasireotide (B1678482) dose reduction strategies observed in long-term studies for the treatment of Cushing's disease and acromegaly. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental design and clinical application.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for considering a dose reduction of pasireotide in long-term treatment?
A dose reduction of pasireotide may be considered in patients who have achieved and maintained biochemical control of their disease and to manage or mitigate adverse events.[1][2] In long-term studies, a key reason for dose reduction is to improve the safety and tolerability profile of the drug, particularly concerning hyperglycemia, while maintaining therapeutic efficacy.[1][2][3] A real-world study on acromegaly patients demonstrated that reducing the pasireotide dose led to decreased glucose and glycated hemoglobin (HbA1c) levels.[1]
Q2: What are the general principles for pasireotide dose titration and reduction in clinical studies?
Dose adjustments for pasireotide, both increases and decreases, are primarily based on the patient's biochemical response and tolerability.[4][5] For Cushing's disease, this is typically assessed by monitoring mean urinary free cortisol (mUFC) levels, while for acromegaly, insulin-like growth factor 1 (IGF-1) and growth hormone (GH) levels are the key markers.[5][6] Dose titration may occur after a specified period of treatment at a stable dose to optimize efficacy.[4][5] Dose reductions are generally considered in response to adverse events or if a patient demonstrates a significant and sustained biochemical over-response.[6]
Q3: Are there specific criteria from long-term studies for initiating a dose reduction for pasireotide?
While a universally standardized protocol is not explicitly defined across all studies, long-term extension studies and real-world data provide some guidance:
-
Cushing's Disease: In a Phase III extension study, dose reductions of long-acting pasireotide were permitted at any time for tolerability, with the lowest allowed dose being 5 mg every 28 days.[5] For the subcutaneous formulation, a temporary dose reduction by 0.3 mg decrements per injection is suggested in the event of adverse effects or over-response (e.g., low cortisol levels).[6]
-
Acromegaly: A long-term, real-world study demonstrated that dose reduction was possible in patients who achieved IGF-1 control (IGF-1 ≤ 1.0 x upper limit of normal [ULN]).[2] In this study, some patients had their dose reduced after responding within 1-3 months, while for others it was after ≥4 months.[1] For long-acting pasireotide, a dose decrease by 20-mg decrements is recommended in cases of adverse reactions or over-response.[6]
Q4: What are the potential impacts of pasireotide dose reduction on treatment efficacy and safety?
Studies have shown that a carefully managed dose reduction can maintain therapeutic efficacy while improving the safety profile.
-
Efficacy: In a real-world study of acromegaly patients, following dose reduction, IGF-1 levels showed a mild increase but remained within the normal range for a median of 39 months in early responders and 17 months in late responders.[1]
-
Safety: The same study reported that glucose and glycated hemoglobin levels decreased following the dose reduction.[1][3] This suggests that dose optimization can be an effective strategy for managing pasireotide-associated hyperglycemia.[1]
Troubleshooting Guide
Scenario 1: A patient in a long-term acromegaly trial on a stable dose of pasireotide LAR (60 mg) has consistently shown IGF-1 levels well below the upper limit of normal for the past 6 months and is now experiencing mild hyperglycemia.
-
Troubleshooting Action: Consider a dose reduction to 40 mg.
-
Rationale: Long-term data suggests that patients with a significant and sustained biochemical response may be candidates for dose reduction.[2] A 20-mg decrement is a recommended step-down for the long-acting release formulation in acromegaly.[6] This may help to alleviate the hyperglycemia while maintaining IGF-1 within the target range.[1]
-
Monitoring Plan: After dose reduction, closely monitor IGF-1 levels monthly for the first few months to ensure continued efficacy. Fasting plasma glucose and HbA1c should also be monitored to assess the impact on glycemic control.
Scenario 2: A patient with Cushing's disease in a clinical study receiving subcutaneous pasireotide (0.9 mg BID) develops symptoms of hypocortisolism.
-
Troubleshooting Action: A temporary dose reduction should be considered.
-
Rationale: Suppression of ACTH by pasireotide can lead to a decrease in cortisol levels, potentially resulting in hypocortisolism.[6] A dose reduction by 0.3 mg decrements per injection is suggested for the subcutaneous formulation.[6]
-
Monitoring Plan: Monitor for resolution of hypocortisolism symptoms and assess 24-hour urinary free cortisol levels. The dose can be titrated back up if necessary once the patient is stable.
Data Presentation
Table 1: Pasireotide Dosing and Adjustment Recommendations
| Indication | Formulation | Initial Dose | Maximum Dose | Dose Reduction for Adverse Events/Over-response | Dose Adjustment for Moderate Hepatic Impairment (Child-Pugh B) |
| Cushing's Disease | Subcutaneous (Signifor) | 0.6 mg or 0.9 mg BID[4][6] | 0.9 mg BID[4] | Temporary reduction by 0.3 mg decrements per injection[6] | Initial: 0.3 mg BID, Max: 0.6 mg BID[4][6] |
| Intramuscular (Signifor LAR) | 10 mg every 4 weeks[4][6] | 40 mg every 4 weeks[4][6] | Interruption or discontinuation if at 10 mg dose[6] | Initial: 10 mg every 4 weeks, Max: 20 mg every 4 weeks[4][6] | |
| Acromegaly | Intramuscular (Signifor LAR) | 40 mg every 4 weeks[4][6] | 60 mg every 4 weeks[6] | Temporary or permanent decrease by 20-mg decrements[6] | Initial: 20 mg every 4 weeks, Max: 40 mg every 4 weeks[4][6] |
Table 2: Outcomes of Pasireotide Dose Reduction in a Long-Term Real-World Study in Acromegaly
| Parameter | Before Dose Reduction | After Dose Reduction |
| Number of Patients | 20 | 20 |
| Starting Doses | 40 mg (n=17), 60 mg (n=3) | N/A |
| Reduced Doses | N/A | 20 mg (n=16), 40 mg (n=4) |
| Median IGF-1 (x ULN) | 0.42 (early responders), 0.49 (late responders)[2] | 0.69 (early responders), 0.59 (late responders)[2] |
| Median Duration of Maintained IGF-1 Control | N/A | 39 months (early responders), 17 months (late responders)[1] |
| Median Glucose Levels | Increased from baseline[1] | Returned to levels similar to baseline[1] |
| Median HbA1c Levels | Increased from baseline[1] | Generally decreased but did not reach baseline levels[1] |
Experimental Protocols
Protocol: Dose Reduction Strategy in a Long-Term Extension Study for Cushing's Disease (Based on a Phase III Trial)
-
Patient Population: Patients with confirmed Cushing's disease who completed a 12-month core study and demonstrated either biochemical control (mUFC ≤ ULN) or clinical benefit.
-
Treatment Continuation: Patients continue on the same dose of long-acting pasireotide they were receiving at the end of the core study.
-
Dose Escalation Criteria: If mUFC > 1.0 x ULN, the dose may be increased (e.g., from 10 mg to 20 mg, or 30 mg to 40 mg) with a minimum interval of 3 months between increases.[5]
-
Dose Reduction Criteria: Dose reductions are permitted at any time based on investigator assessment of tolerability. The lowest permitted dose is 5 mg every 28 days.[5]
-
Assessments:
-
Efficacy: mUFC, plasma ACTH, morning serum cortisol, and late-night salivary cortisol are monitored regularly. Pituitary tumor volume is assessed by MRI at specified intervals (e.g., at month 24).[5]
-
Safety: Monitor for adverse events, with particular attention to hyperglycemia-related events. Fasting plasma glucose and HbA1c are monitored regularly.[5]
-
Mandatory Visualization
Caption: Workflow for considering and implementing a pasireotide dose reduction.
Caption: Pasireotide's mechanism of action via somatostatin receptor signaling.
References
- 1. Long-term, real-world experience of pasireotide dose reduction in patients with acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. drugs.com [drugs.com]
- 5. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signifor, Signifor LAR (pasireotide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Validation & Comparative
A Head-to-Head Comparison of Pasireotide and Lanreotide in Acromegaly Models
In the landscape of medical treatments for acromegaly, a condition driven by excessive growth hormone (GH) secretion, somatostatin (B550006) analogs (SSAs) represent a cornerstone of therapy. This guide provides a detailed, data-driven comparison of two prominent SSAs: pasireotide (B1678482), a second-generation multi-receptor targeted ligand, and lanreotide (B11836), a first-generation analog. We delve into their differential performance in preclinical and clinical models of acromegaly, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Data Presentation: Quantitative Comparison
The fundamental difference between pasireotide and lanreotide lies in their binding affinities to the five somatostatin receptor subtypes (SSTRs), which dictates their downstream signaling and clinical efficacy.
In Vitro Receptor Binding and Functional Activity
Pasireotide exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, whereas lanreotide primarily targets SSTR2 and, to a lesser extent, SSTR5.[1][2][3][4] This distinction is critical as somatotroph adenomas, the underlying cause of acromegaly, express both SSTR2 and SSTR5.[5][6][7] Pasireotide's high affinity for SSTR5 is a key factor in its efficacy, particularly in tumors that may not respond optimally to the more SSTR2-selective lanreotide.[1][7]
| Receptor Subtype | Pasireotide Binding Affinity (Kᵢ, nM) | Lanreotide Binding Affinity (Kᵢ, nM) | Pasireotide Functional Activity (IC₅₀, cAMP, nM) | Lanreotide Functional Activity (IC₅₀, cAMP, nM) |
| SSTR1 | 1.5 ± 0.2 | >1000 | 9.3 | >1000 |
| SSTR2 | 0.16 ± 0.02 | 0.25 ± 0.05 | 0.5 | 0.3 |
| SSTR3 | 0.5 ± 0.1 | 14.1 ± 2.1 | 1.1 | 7.8 |
| SSTR4 | >1000 | >1000 | >1000 | >1000 |
| SSTR5 | 0.06 ± 0.01 | 1.3 ± 0.1 | 0.2 | 2.4 |
Kᵢ values represent the concentration of the drug that binds to half of the receptors at equilibrium. Lower values indicate higher affinity. IC₅₀ values represent the concentration of the drug required for 50% inhibition of cAMP production. Data compiled from multiple in vitro studies.[1]
Clinical Efficacy in Acromegaly Patients
Head-to-head clinical trials have demonstrated the superior efficacy of pasireotide in achieving biochemical control in patients with acromegaly.
| Clinical Endpoint | Pasireotide LAR | Lanreotide ATG / Octreotide (B344500) LAR (Active Control) | Study Reference |
| Biochemical Control (GH <2.5 µg/L & Normalized IGF-1) at 12 months (Medically Naïve Patients) | 31.3% | 19.2% (Octreotide LAR) | [8][9] |
| Biochemical Control at 24 weeks (Inadequately Controlled Patients) | 15.4% (40mg), 20.0% (60mg) | 0% | [10][11] |
| IGF-1 Normalization at 24 weeks (Inadequately Controlled Patients) | 24.6% (40mg), 26.2% (60mg) | 0% | [10] |
| Tumor Volume Reduction ≥25% at 24 weeks (Inadequately Controlled Patients) | 18.5% (40mg), 10.8% (60mg) | 1.5% | [10] |
| Tumor Volume Reduction ≥20% at 12 months (Medically Naïve Patients) | 80.8% | 77.4% (Octreotide LAR) | [12] |
Pasireotide LAR (Long-Acting Release), Lanreotide ATG (Autogel)
Signaling Pathways and Experimental Workflows
The binding of pasireotide and lanreotide to SSTRs initiates a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in GH secretion and tumor cell proliferation.[1][2]
A typical experimental workflow to compare the effects of these two drugs on acromegaly models involves a multi-step process, from initial cell culture to in vivo tumor growth assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pasireotide and lanreotide.
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of the compounds for SSTR subtypes.
-
Membrane Preparation: Cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells) are cultured, harvested, and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to isolate the cell membranes.[1]
-
Binding Reaction: Membranes are incubated with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and increasing concentrations of the unlabeled competitor drug (pasireotide or lanreotide).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.[1]
cAMP Inhibition Assay
This functional assay measures the potency (IC₅₀) of the drugs in inhibiting adenylyl cyclase activity.
-
Cell Culture: Cells expressing the SSTR of interest are seeded in multi-well plates.
-
Drug Incubation: Cells are pre-incubated with increasing concentrations of pasireotide or lanreotide.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The measured cAMP levels are plotted against the drug concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value.[1][13]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the drugs in a living organism.
-
Cell Implantation: Human pituitary adenoma cells or patient-derived tumor fragments are subcutaneously implanted into the flank of immunodeficient mice (e.g., NSG mice).[14][15][16]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, pasireotide, lanreotide).[14]
-
Drug Administration: The drugs are administered according to a predefined schedule and dosage, typically via subcutaneous or intramuscular injection for long-acting release formulations.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2.[14][17]
-
Hormone Level Monitoring: Blood samples are collected periodically to measure serum GH and IGF-1 levels.[18][19][20]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment groups.
Conclusion
The data consistently demonstrate that pasireotide, with its broader receptor binding profile, offers superior biochemical control and tumor reduction in a significant portion of acromegaly patients compared to the first-generation SSA, lanreotide.[6][8][10][11] This is particularly evident in patients who are inadequately controlled on lanreotide or octreotide.[11][21] However, the potent interaction of pasireotide with SSTR5 is also associated with a higher incidence of hyperglycemia.[3][5][22] This comprehensive comparison underscores the importance of a multi-receptor targeted approach in the management of acromegaly and provides a solid foundation for further research and development in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 6. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endorama.gr [endorama.gr]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Pasireotide versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 13. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bayesian Hierarchical Changepoint Methods in Modeling the Tumor Growth Profiles in Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Acromegaly pathogenesis and treatment [jci.org]
- 19. Optimizing Blood Sampling Protocols in Patients With Acromegaly for the Estimation of Growth Hormone Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical Assessment and Long-Term Monitoring in Patients with Acromegaly: Statement from a Joint Consensus Conference of The Growth Hormone Research Society and The Pituitary Society - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-world evidence of effectiveness and safety of pasireotide in the treatment of acromegaly: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pasireotide in Acromegaly: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of (2R)-Pasireotide (diaspartate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of (2R)-Pasireotide (diaspartate) against other somatostatin (B550006) analogs, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
Executive Summary
(2R)-Pasireotide (diaspartate), a multi-receptor targeted somatostatin analog, demonstrates superior anti-proliferative activity across various tumor models compared to first-generation somatostatin analogs like octreotide (B344500) and lanreotide.[1] This enhanced efficacy is attributed to its unique and broad binding profile for somatostatin receptor subtypes (SSTRs), allowing it to influence a wider range of cellular processes that regulate tumor growth.[1] Pasireotide binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5, in contrast to the more selective SSTR2 affinity of octreotide and lanreotide.[1][2][3] This enables Pasireotide to modulate multiple anti-proliferative signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.[4][5][6]
Comparative Efficacy: A Quantitative Overview
The superior anti-proliferative potential of Pasireotide has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, highlighting Pasireotide's enhanced ability to inhibit cell proliferation.
Table 1: Somatostatin Receptor (SSTR) Binding Affinity (IC50, nM)
| Somatostatin Analog | SSTR1 | SSTR2 | SSTR3 | SSTR5 | Cell/Tumor Model |
| Pasireotide | 9.3 | 1.0 | 1.5 | 0.16 | Human cloned receptors |
| Octreotide | >1000 | 2.0 | 187 | 22 | Human cloned receptors |
| Lanreotide | >1000 | ~1.0 | >1000 | >1000 | Human cloned receptors |
Data sourced from references[1].
Table 2: In Vitro Anti-proliferative Effects
| Assay | Pasireotide | Octreotide | Cell/Tumor Model |
| Inhibition of BrdU Incorporation | -36% ± 3% | -26% ± 3% | Human meningioma primary cultures |
| Reduction in Cell Viability (MTT Assay) | ~20% (at 10 nM, 48h) | Not Reported | AtT-20/D16v-F2 (pituitary tumor cells) |
Data sourced from references[1][7].
Signaling Pathways and Mechanism of Action
Pasireotide exerts its anti-proliferative effects by activating multiple downstream signaling cascades that lead to cell cycle arrest and apoptosis.[1] Its broad receptor affinity allows it to engage more anti-proliferative pathways compared to more selective somatostatin analogs.[1] Key pathways modulated by Pasireotide include the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5] Activation of SSTRs, particularly SSTR2 and SSTR5, can induce G0/G1 cell cycle arrest, while stimulation of SSTR2 and SSTR3 has been shown to initiate apoptosis.[1]
Caption: Pasireotide Signaling Pathway
Experimental Protocols
The anti-proliferative effects of somatostatin analogs are commonly validated using in vitro assays that measure cell viability and DNA synthesis. The following are detailed protocols for two such key experiments.
Cell Proliferation Assay (MTT Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well cell culture plates
-
Appropriate complete growth medium
-
(2R)-Pasireotide (diaspartate) and other somatostatin analogs (e.g., Octreotide)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of Pasireotide and other test compounds in culture medium. Remove the overnight medium and add 100 µL of medium containing the drugs to the respective wells. Include vehicle-only wells as a control.[5]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Collection: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
BrdU Incorporation Assay
This assay measures the level of new DNA synthesis, which is a direct indicator of cell proliferation.
Materials:
-
96-well cell culture plates
-
Appropriate complete growth medium
-
(2R)-Pasireotide (diaspartate) and other somatostatin analogs
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution
-
Stop solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for a specified period (e.g., 2-24 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well to fix the cells and denature the DNA.
-
Antibody Incubation: Add the anti-BrdU antibody to each well and incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Add the substrate solution to each well. The enzyme on the antibody will convert the substrate to a colored product.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Data Collection: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated.
Caption: In Vitro Anti-proliferative Assay Workflow
Conclusion
The available evidence strongly supports the superior anti-proliferative efficacy of (2R)-Pasireotide (diaspartate) over first-generation somatostatin analogs.[1] Its broad receptor binding profile and consequent activation of multiple anti-tumorigenic signaling pathways make it a promising therapeutic agent for a range of SSTR-expressing cancers.[1][4] The provided experimental protocols offer a framework for the continued investigation and validation of its anti-proliferative effects in various pre-clinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Pasireotide Diaspartate Versus Octreotide LAR: A Preclinical Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of pasireotide (B1678482) diaspartate and octreotide (B344500) LAR. The information presented is supported by experimental data to aid in informed decision-making for future research and development.
Pasireotide, a multi-receptor targeted somatostatin (B550006) analog (SSA), demonstrates broader binding affinity compared to the SSTR2-selective octreotide.[1] Preclinical evidence consistently suggests that this wider receptor engagement often translates to superior anti-proliferative and anti-secretory effects in various tumor models. This guide synthesizes key preclinical findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the comparative efficacy of pasireotide and octreotide in key preclinical studies.
Table 1: Inhibition of Cell Viability and Proliferation
| Metric | Tumor Model | Pasireotide Efficacy | Octreotide Efficacy | Citation |
| Cell Viability Reduction | Meningioma Primary Cultures | Significantly higher reduction in cell viability. At 1 nM, mean inhibition was -26% ± 0.5%. | At 1 nM, mean inhibition was -22% ± 0.5%. | [2] |
| BrdU Incorporation Inhibition | Meningioma Primary Cultures | Mean inhibition of -36% ± 3% at 1 nM. | Mean inhibition of -26% ± 3% at 1 nM. | [2] |
Table 2: Inhibition of Hormone Secretion
| Metric | Tumor Model | Pasireotide Efficacy | Octreotide Efficacy | Citation |
| GH Secretion Inhibition (IC50) | Primary cultures of rat pituitary cells | 0.4 nM | 1.3 nM | [1] |
| GH Secretion Reduction | GH-secreting pituitary adenoma cultures | -37.1% ± 15.7% | -36.8% ± 16.2% | [3] |
| PRL Secretion Reduction | GH- and PRL-cosecreting adenoma cultures | -52.4% ± 16.1% | -34.3% ± 22.2% | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducibility.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of pasireotide or octreotide (e.g., 0.1 nM to 100 nM) for a specified period, typically 72 hours. A vehicle-treated group serves as a control.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, followed by incubation for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and 100 µL of an organic solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.[4]
Cell Proliferation Assay (BrdU Incorporation)
This assay assesses cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
-
Cell Seeding and Treatment: Cells are seeded and treated with pasireotide or octreotide as described for the MTT assay.
-
BrdU Labeling: Two hours before the end of the treatment period, BrdU is added to each well at a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, the cells are fixed, and the DNA is denatured to allow for antibody access to the incorporated BrdU.
-
Antibody Incubation: Cells are incubated with a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Data Analysis: The amount of BrdU incorporation is proportional to the rate of cell proliferation and is expressed as a percentage of the control.[4]
Hormone Secretion Assay
This method quantifies the amount of a specific hormone, such as growth hormone (GH), secreted by cells in culture.
-
Cell Culture and Treatment: Primary tumor cells (e.g., from GH-secreting pituitary adenomas) are cultured and treated with pasireotide or octreotide at specified concentrations for a defined period (e.g., 72 hours).
-
Supernatant Collection: The cell culture medium (supernatant) is collected.
-
Hormone Quantification: The concentration of the hormone in the supernatant is measured using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The hormone concentration in the treated groups is compared to that of the untreated control group to determine the percentage of inhibition.[3][5]
Signaling Pathways and Mechanisms of Action
The differential effects of pasireotide and octreotide are rooted in their distinct binding profiles to somatostatin receptors (SSTRs), which triggers a cascade of intracellular signaling events.
References
- 1. karger.com [karger.com]
- 2. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pasireotide Quantification: LC-MS/MS vs. Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent analytical methods for the quantification of pasireotide (B1678482) in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA). Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, requires accurate and reliable quantification for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This document offers an objective comparison of the performance of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for specific research needs.
Executive Summary
The choice of an analytical method for pasireotide quantification is critical and depends on the specific requirements of the study, such as required sensitivity, selectivity, sample throughput, and the availability of specialized equipment. LC-MS/MS offers high specificity and the ability to quantify the parent drug and its metabolites simultaneously. In contrast, RIA, a ligand-binding assay, has been historically used in clinical trials and can offer high sensitivity. This guide presents a side-by-side comparison of these two methods, highlighting their respective strengths and limitations.
Pasireotide Signaling Pathway
Pasireotide exerts its therapeutic effects by binding to multiple somatostatin receptor subtypes (SSTRs), primarily SSTR1, SSTR2, SSTR3, and SSTR5. This binding initiates a signaling cascade that inhibits the secretion of various hormones, including ACTH from pituitary adenomas in Cushing's disease and growth hormone (GH) in acromegaly.
A Comparative Analysis of Pasireotide's Effects on Insulin and Glucagon Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the somatostatin (B550006) analog pasireotide (B1678482) and its effects on insulin (B600854) and glucagon (B607659) secretion relative to other alternatives, namely octreotide (B344500) and lanreotide (B11836). The information is supported by experimental data to inform research and therapeutic development.
Introduction and Mechanism of Action
Somatostatin analogs are crucial in managing conditions characterized by hormone hypersecretion, such as acromegaly and neuroendocrine tumors. They function by binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified. The differential effects of pasireotide, octreotide, and lanreotide on glucose metabolism are primarily rooted in their distinct binding affinities for SSTR subtypes expressed on pancreatic islet cells.
Pancreatic beta-cells (β-cells), which secrete insulin, predominantly express SSTR5 and, to a lesser extent, SSTR2.[1] Conversely, alpha-cells (α-cells), which secrete glucagon, primarily express SSTR2.[1][2]
-
Pasireotide is a second-generation, multi-receptor targeted somatostatin analog with a high binding affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5.[2] Its affinity for SSTR5 is approximately 39-fold higher than that of octreotide.[3] This strong interaction with SSTR5 on β-cells leads to a potent suppression of insulin secretion.[2] Its effect on glucagon secretion, mediated through the lower-affinity binding to SSTR2 on α-cells, is less pronounced.[1][2] This imbalance—marked insulin suppression with minimal glucagon inhibition—is a primary driver of pasireotide-associated hyperglycemia.[1][2] Pasireotide also contributes to this effect by reducing the secretion of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]
-
Octreotide and Lanreotide are first-generation somatostatin analogs that primarily target SSTR2 with high affinity, and SSTR5 to a lesser extent.[2][3][4] Their strong agonism at SSTR2 results in potent inhibition of glucagon secretion.[2] While they also suppress insulin release via SSTR5, this effect is comparatively less potent than that of pasireotide.[2]
Comparative Data Presentation
The quantitative data below summarizes the differential receptor affinities and clinical outcomes related to glycemic control for pasireotide and its alternatives.
Table 1: Comparative Somatostatin Receptor Binding Affinity (IC₅₀/Kᵢ, nM)
| Receptor Subtype | Pasireotide (Kᵢ, nM) | Octreotide (IC₅₀, nM) | Lanreotide (Kᵢ/IC₅₀, nM) |
| SSTR1 | 1.5[1] | >1000[2] | >1000[5][6] |
| SSTR2 | 0.16[1] | 0.1[2] | 0.8 - 2.5[5][6] |
| SSTR3 | 0.5[1] | 24[2] | 14.1 - 100[1][6] |
| SSTR4 | >1000[1] | >1000 | >1000[5][6] |
| SSTR5 | 0.06[1] | 12[2] | 1.3 - 16[1][5][7] |
| Note: IC₅₀/Kᵢ values represent the concentration of the drug required for 50% receptor binding or inhibition; lower values indicate higher affinity. Values are compiled from multiple in vitro studies and may vary between experimental setups. |
Table 2: Summary of Effects on Pancreatic Hormone Secretion
| Hormone | Pasireotide Effect | Octreotide/Lanreotide Effect | Primary Receptor Mediator |
| Insulin | Strong Inhibition | Moderate Inhibition | SSTR5 >> SSTR2 |
| Glucagon | Mild Inhibition | Strong Inhibition | SSTR2 |
| Incretins (GLP-1, GIP) | Strong Inhibition | Less Characterized | N/A |
Table 3: Clinical Trial Data: Pasireotide LAR vs. Octreotide LAR in Medically Naïve Acromegaly Patients
| Parameter | Pasireotide LAR | Octreotide LAR | P-value |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3% | 19.2% | 0.007[8] |
| Normal IGF-1 Achieved | 38.6% | 23.6% | 0.002[8] |
| Hyperglycemia-Related Adverse Events | 57.3% | 21.7% | Not Reported |
| (Data from a head-to-head superiority study).[8] |
Signaling Pathways
The binding of somatostatin analogs to their respective SSTRs on pancreatic islet cells initiates a common downstream signaling cascade. As G-protein coupled receptors (GPCRs), SSTRs are linked to inhibitory G-proteins (Gᵢ). Activation of the receptor triggers the Gᵢ protein to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a critical second messenger, ultimately results in the inhibition of hormone exocytosis (secretion) from the cell.
Experimental Protocols
The following protocols provide a general framework for the assessment of pasireotide's effects on insulin and glucagon secretion.
In Vitro Assessment: Secretion from Isolated Human Pancreatic Islets
This assay directly measures the effect of somatostatin analogs on hormone secretion from primary human pancreatic tissue.
Methodology:
-
Islet Procurement and Culture: Human pancreatic islets are procured from approved organ donation centers. Islets are then cultured in a suitable medium (e.g., CMRL-1066) supplemented with fetal bovine serum and antibiotics to maintain viability.[2]
-
Experimental Incubation: Batches of islets are pre-incubated in a buffer with a basal glucose concentration (e.g., 2.8 mM).[9]
-
Stimulation and Treatment: Islets are then incubated with a stimulatory concentration of glucose (e.g., 10-20 mM) or other secretagogues (e.g., L-arginine) in the presence or absence of varying concentrations of pasireotide, octreotide, or lanreotide for a defined period (e.g., 60 minutes).[9][10]
-
Supernatant Collection: At the end of the incubation, the supernatant (culture medium) is collected.
-
Hormone Quantification: Insulin and glucagon concentrations in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kits.[2]
-
Data Analysis: Hormone secretion is typically normalized to the total protein or DNA content of the islets. Statistical analyses (e.g., ANOVA) are performed to compare the inhibitory effects of the different treatments against the stimulated control.[2]
In Vivo Assessment: Oral Glucose Tolerance Test (OGTT) in Healthy Volunteers
This clinical study design assesses the impact of the drugs on glucose homeostasis and hormone secretion in a whole-organism context.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled crossover study is often employed to minimize variability.[2] Participants receive single or multiple doses of pasireotide, an active comparator (e.g., octreotide), or a placebo over different treatment periods.
-
Patient Preparation: Subjects follow an unrestricted carbohydrate diet (≥150 g/day ) for 3 days prior to the test and then fast overnight (10-16 hours).[11] Medications known to affect glucose tolerance are discontinued.[11]
-
Procedure:
-
Biochemical Analysis: Plasma from collected blood samples is analyzed for concentrations of glucose, insulin, C-peptide, and glucagon.[2]
-
Data Analysis: The effects of each treatment on glucose homeostasis (e.g., area under the curve for glucose and insulin) and hormone secretion profiles are compared using appropriate statistical methods to determine the pharmacodynamic effects of the drug.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pasireotide on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of somatostatin receptor subtype-specific regulation of insulin and glucagon secretion: an in vitro study on isolated human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. testmenu.com [testmenu.com]
In Vitro Comparison of Pasireotide and Other Somatostatin Analogs on Meningioma Cells: A Guide for Researchers
This guide provides an objective in vitro comparison of pasireotide (B1678482) and other somatostatin (B550006) analogs (SSAs), focusing on their efficacy in meningioma cells. The information is curated for researchers, scientists, and drug development professionals, with an emphasis on experimental data, detailed protocols, and the underlying signaling pathways.
Meningiomas are the most common primary central nervous system tumors.[1][2][3] While often benign, their recurrence and resistance to conventional therapies present significant clinical challenges.[1][2] A key characteristic of most meningiomas is the high expression of somatostatin receptors (SSTRs), particularly the SSTR2 subtype, making them a prime target for therapy with SSAs.[4][5][6] This guide evaluates the performance of pasireotide, a multi-receptor targeted SSA, against first-generation SSAs like octreotide (B344500), which primarily target SSTR2.
Comparative Efficacy: Pasireotide vs. Octreotide
In vitro studies consistently demonstrate that pasireotide has a more potent anti-proliferative and anti-viability effect on meningioma primary cell cultures compared to octreotide.[1][4][7] This enhanced efficacy is attributed to pasireotide's broader binding profile.
Somatostatin Analog Receptor Binding Affinities
Pasireotide is distinguished by its high affinity for multiple somatostatin receptor subtypes, particularly SSTR1, SSTR3, and SSTR5, in addition to SSTR2.[4][7][8][9] In contrast, first-generation analogs like octreotide and lanreotide (B11836) show a strong preference for SSTR2.[1][8] This broader engagement with SSTRs may allow pasireotide to activate a wider range of anti-tumor signaling pathways.
| Receptor Subtype | Pasireotide (IC50, nM) | Octreotide/Lanreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | ~1.9 (Lanreotide) |
| SSTR3 | 1.5 | 39 (Lanreotide) |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 13 (Lanreotide) |
| Data compiled from multiple preclinical studies.[10] |
Quantitative Comparison of In Vitro Effects on Meningioma Cells
Studies using primary cultures derived from human meningioma tumors provide direct quantitative comparisons between pasireotide and octreotide.
| Somatostatin Analog | Concentration | Parameter Measured | Key Finding | Reference |
| Pasireotide | 1 nM | Cell Viability | -26% ± 0.5% reduction | [4][10] |
| Octreotide | 1 nM | Cell Viability | -22% ± 0.5% reduction | [4][10] |
| Pasireotide | 0.1 - 10 nM | Cell Viability | Significantly stronger dose-dependent inhibition than octreotide (p < 0.001) | [4] |
| Octreotide | 10 nM & 100 nM | Cell Viability (Canine) | ~20% reduction after 48 hours | [11] |
| Pasireotide + Everolimus (B549166) | Not Specified | Cell Viability | Higher reduction in cell viability than octreotide + everolimus | [4][7] |
| Pasireotide | Not Specified | Cell Proliferation | Stronger inhibitory effect than octreotide | [4][7] |
The superior effect of pasireotide appears to be linked to the expression of SSTR1.[4][7] In tumors with the highest levels of SSTR1 mRNA, pasireotide's inhibitory effect was significantly stronger, an effect not observed with octreotide.[4]
Signaling Pathways and Mechanism of Action
Somatostatin analogs exert their anti-tumor effects by activating complex intracellular signaling cascades that inhibit cell growth and proliferation.[12] Upon binding to SSTRs, SSAs activate G-proteins, which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels.[9][12] This initiates downstream effects, including the inhibition of the PI3K-Akt-mTOR pathway, a critical regulator of cell growth.[4][9]
Pasireotide has been shown to decrease Akt phosphorylation more effectively than octreotide.[4] Furthermore, in combination with the mTOR inhibitor everolimus, pasireotide more strongly reverses the Akt hyperphosphorylation induced by everolimus alone.[4] Downstream targets in this pathway include the cell cycle regulatory proteins cyclin D1 and p27kip1.[4]
Experimental Protocols
The following methodologies are based on protocols described in in vitro studies comparing SSAs in meningioma.[4][7]
1. Primary Meningioma Cell Culture
-
Tissue Acquisition: Fresh tumor tissue is obtained immediately after surgical resection from consenting patients.
-
Dissociation: The tissue is mechanically minced and enzymatically dissociated using a solution of collagenase and dispase.
-
Culturing: Cells are plated on collagen-coated flasks or plates and cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with a medium containing the desired concentrations of SSAs (e.g., pasireotide, octreotide) or vehicle control. Doses typically range from 0.1 to 10 nM.[4]
-
For combination studies, an mTOR inhibitor like everolimus is added concurrently.
-
Cells are incubated with the drugs for a specified period, typically 2 to 3 days.[4][13]
3. Cell Viability Assay
-
Cell viability is commonly assessed using a luminescent assay such as the CellTiter-Glo® (Promega) assay, which measures ATP levels as an indicator of metabolically active cells.
-
After drug treatment, the reagent is added to each well, and luminescence is measured using a plate reader.
-
Results are expressed as a percentage of the viability of control (vehicle-treated) cells.
4. Cell Proliferation Assay
-
Cell proliferation can be measured using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.[13]
-
BrdU, a synthetic nucleoside analog of thymidine, is added to the cell culture medium. It is incorporated into the DNA of proliferating cells.
-
An ELISA-based method with an anti-BrdU antibody is then used to detect and quantify the amount of incorporated BrdU.
5. Western Blot Analysis
-
To investigate effects on signaling pathways, cells are lysed after treatment, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated proteins of interest (e.g., Akt, 4E-BP1) and cell cycle regulators (e.g., cyclin D1, p27kip1).[4]
-
Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.
6. SSTR Expression Analysis
-
The mRNA expression levels of different SSTR subtypes (SST1, SST2, SST5) in tumor samples are quantified using real-time PCR (RT-PCR).[4][7] This helps correlate drug response with receptor expression profiles.
Conclusion
The available in vitro evidence strongly supports the hypothesis that pasireotide is a more potent inhibitor of meningioma cell growth and viability than the SSTR2-selective analog octreotide.[1][4] This advantage is likely conferred by its ability to bind to and signal through multiple SSTR subtypes, particularly SSTR1 and SSTR5, which are also expressed in meningiomas.[4] Furthermore, the synergistic effect observed when combining pasireotide with the mTOR inhibitor everolimus highlights a promising therapeutic strategy.[4][7] These preclinical findings underscore the need for further clinical trials to validate the efficacy of pasireotide in the treatment of recurrent or progressive meningiomas.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Meningiomas and Somatostatin Analogs: A Systematic Scoping Review on Current Insights and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Phase II study of monthly pasireotide LAR (SOM230C) for recurrent or progressive meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P11.11 Aggressive Meningiomas: In vitro study of the combination pasireotide-everolimus vs. octreotide everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Pasireotide Demonstrates Broader Anti-Tumor Activity in Novel Cancer Models Compared to First-Generation Somatostatin Analogs
A comprehensive review of preclinical and clinical data indicates that pasireotide (B1678482), a multi-receptor targeted somatostatin (B550006) analog, offers potential advantages in anti-tumor efficacy over first-generation analogs like octreotide (B344500) and lanreotide (B11836) in various cancer models. This is largely attributed to its unique, broad-spectrum binding to somatostatin receptors (SSTRs), leading to the modulation of multiple signaling pathways crucial for cancer cell growth and proliferation.
This guide provides an objective comparison of pasireotide's performance against other somatostatin analogs, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Analysis of Anti-Tumor Efficacy
Pasireotide's superior anti-tumor effects in certain cancer models are linked to its high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5, whereas first-generation analogs primarily target SSTR2.[1][2][3] This broader receptor engagement may provide a therapeutic advantage in tumors with varied SSTR expression profiles.
Receptor Binding Affinity
The binding affinity of a somatostatin analog to its receptor is a key determinant of its potency. Pasireotide consistently demonstrates a broader and more potent binding profile compared to octreotide and lanreotide.
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Note: IC50 values are compiled from various in vitro studies and represent the concentration required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.[4] |
Preclinical Xenograft Models
Head-to-head studies in animal models have provided evidence of pasireotide's enhanced anti-tumor activity.
Nonfunctioning Pituitary Tumor Xenograft Model:
In a 56-day study using a rat xenograft model of nonfunctioning pituitary tumors, pasireotide LAR (long-acting release) demonstrated a greater reduction in tumor volume compared to octreotide LAR.[3][5]
| Treatment Group (20mg/kg) | Initial Tumor Volume (%) | Final Tumor Volume (%) | Change in Tumor Volume (%) |
| Placebo | 100 | 179 | +79% |
| Octreotide LAR | 100 | 119 | +19% |
| Pasireotide LAR | 100 | 95 | -5% |
| Data adapted from a study in MENX rats with spontaneous nonfunctioning pituitary tumors.[5] |
Thyroid Cancer Xenograft Model:
Pasireotide LAR also showed greater tumor growth inhibition compared to octreotide LAR in a TPC-1 papillary thyroid carcinoma xenograft model.[5]
| Treatment Group | Initial Tumor Volume (%) | Final Tumor Volume (%) | Change in Tumor Volume (%) |
| Placebo | 100 | 179 | +79 |
| Octreotide LAR (20mg/kg) | 100 | 119 | +19 |
| Pasireotide LAR (20mg/kg) | 100 | 95 | -5 |
In Vitro Studies
Studies on human meningioma primary cell cultures have shown that pasireotide has a significantly stronger inhibitory effect on cell viability compared to octreotide.[6]
| Treatment | Mean Inhibition of Cell Viability (at 1 nM) |
| Octreotide | -22% ± 0.5% |
| Pasireotide | -26% ± 0.5% |
| Data from 27 octreotide- and pasireotide-responsive meningioma samples (p < 0.0003).[6] |
Signaling Pathways and Mechanism of Action
The anti-tumor effects of pasireotide are mediated through its interaction with multiple SSTRs, which triggers a cascade of intracellular signaling events.[5] First-generation analogs like lanreotide primarily act through SSTR2 and SSTR5.[1][7]
Pasireotide Signaling Pathway
Pasireotide's broad receptor profile allows it to modulate a wider array of signaling pathways.[2][8]
Lanreotide Signaling Pathway
Lanreotide's mechanism is primarily mediated through SSTR2 and SSTR5, leading to similar downstream effects but through a more limited receptor engagement.[7][9]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summarized protocols for key xenograft experiments.
Murine Xenograft Model of Cushing's Disease (AtT20 cells)
This model is used to evaluate the efficacy of pasireotide in reducing hormone secretion and inhibiting the growth of pituitary corticotroph tumors.[10]
1. Cell Culture and Implantation:
-
Culture AtT20 pituitary corticotroph tumor cells in appropriate media.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice.
2. Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, low-dose pasireotide, high-dose pasireotide).
-
Administer pasireotide or vehicle control via intramuscular injection at specified intervals.
3. Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Collect blood samples at baseline and at the end of the study to measure plasma ACTH levels using an ELISA kit.
-
At the end of the treatment period, euthanize the mice, excise the tumors, and record their final weight.
Conclusion
The available data strongly suggests that pasireotide's broader receptor binding profile translates to more potent anti-tumor activity in several preclinical cancer models when compared to first-generation somatostatin analogs. Its ability to engage multiple SSTR subtypes allows for the modulation of a wider range of signaling pathways involved in tumor growth and hormone secretion. These findings provide a solid rationale for the continued investigation of pasireotide in clinical settings, particularly for tumors that express a variety of somatostatin receptors. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and safety profile in different cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pasireotide is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide: (2R)-Pasireotide (diaspartate) vs. First-Generation Somatostatin Analogs
This guide provides a comprehensive, data-driven comparison of the second-generation somatostatin (B550006) analog (SSA), (2R)-Pasireotide (diaspartate), against first-generation SSAs, including octreotide (B344500) and lanreotide. It is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles and clinical performance.
Introduction
Somatostatin analogs (SSAs) are synthetic derivatives of the natural hormone somatostatin and are pivotal in the management of neuroendocrine tumors (NETs), acromegaly, and Cushing's disease.[1][2] Their therapeutic effect is mediated through binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified.[1] First-generation SSAs, such as octreotide and lanreotide, primarily exhibit high affinity for SSTR2.[1][3] (2R)-Pasireotide was developed as a multi-receptor targeted SSA, demonstrating a broader binding profile.[4][5] This guide will delve into a detailed comparison of their receptor binding affinities, clinical efficacy, and the experimental methodologies used for their evaluation.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of an SSA to its receptor is a key determinant of its biological activity. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. Pasireotide (B1678482) is distinguished by its high affinity for four of the five SSTR subtypes, particularly SSTR5.[6]
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Pasireotide | 9.3[1][6] | 1.0[1][6] | 1.5[1][6] | >1000[1][6] | 0.16[1][6] |
| Octreotide | >1000[1] | 0.8[1] | 25[1] | >1000[1] | 6.3[1] |
| Lanreotide | >1000[1] | 1.3[1] | 33[1] | >1000[1] | 9.5[1] |
| Note: IC50 values are compiled from various in vitro studies and should be considered representative. Slight variations may exist across different publications. |
Clinical Efficacy: A Head-to-Head Comparison in Acromegaly
A landmark Phase III clinical trial directly compared the efficacy of pasireotide LAR with octreotide LAR in medically naive patients with acromegaly over 12 months.[7][8]
| Outcome Measure | Pasireotide LAR | Octreotide LAR | P-value |
| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 31.3%[7][9][10] | 19.2%[7][9][10] | 0.007[7][9][10] |
| Normal IGF-1 Levels | 38.6%[7][8] | 23.6%[7][8] | 0.002[7][8] |
| GH Levels <2.5 µg/L | 48.3%[7][8] | 51.6%[7][8] | Not Significant |
| Significant Tumor Volume Reduction (≥20%) | 80.8%[7] | 77.4%[7] | 0.838[7] |
| Hyperglycemia-related Adverse Events | 57.3%[7][8] | 21.7%[7][8] | |
| Data from a 12-month, randomized, double-blind study.[7][8] |
Pasireotide LAR demonstrated superior efficacy in achieving biochemical control compared to octreotide LAR, primarily driven by a greater reduction in IGF-1 levels.[7][8][11] However, this was associated with a higher incidence of hyperglycemia-related adverse events.[7][8]
Signaling Pathways and Experimental Workflows
The binding of SSAs to SSTRs triggers a cascade of intracellular events, leading to the inhibition of hormone secretion and cell proliferation.
Caption: Generalized SSTR signaling cascade upon SSA binding.
Caption: Workflow for determining SSA binding affinity and functional potency.
Experimental Protocols
Radioligand Binding Assay for SSTR Affinity
This assay determines the binding affinity (IC50) of an SSA for each SSTR subtype.[6][12]
Objective: To quantify the concentration of a test compound (e.g., pasireotide, octreotide) required to displace a specific radioligand from a receptor by 50%.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1, HEK293) that are stably transfected to express a single human SSTR subtype.[6][12]
-
Radioligand Selection: A subtype-selective, radioactively labeled ligand (e.g., ¹²⁵I-labeled somatostatin) is chosen.[6]
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test SSA.[6]
-
Incubation and Separation: The mixture is incubated to reach binding equilibrium. Bound radioligand is then separated from free radioligand by rapid filtration through glass fiber filters.[12]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50 value.
Functional Assay: Inhibition of Adenylyl Cyclase
This assay measures the functional potency (EC50) of an SSA by quantifying its ability to inhibit adenylyl cyclase activity.[6]
Objective: To determine the concentration of an SSA that produces 50% of its maximal inhibitory effect on cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing a specific SSTR subtype are cultured.
-
Stimulation: The cells are treated with a stimulant of adenylyl cyclase, such as forskolin, to induce cAMP production.
-
SSA Treatment: Concurrently, the cells are treated with increasing concentrations of the test SSA.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA).
-
Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 value is calculated.
Conclusion
(2R)-Pasireotide (diaspartate) is a second-generation SSA with a distinct pharmacological profile compared to first-generation analogs like octreotide and lanreotide. Its broader SSTR binding profile, particularly its high affinity for SSTR5, translates to superior efficacy in achieving biochemical control in a significant portion of patients with acromegaly who are inadequately controlled by first-generation SSAs.[13][14] This enhanced efficacy, however, is accompanied by a higher risk of hyperglycemia.[15] The choice between pasireotide and first-generation SSAs will depend on the specific clinical context, including the patient's SSTR expression profile, previous treatment responses, and glycemic status. The experimental protocols outlined provide a foundational framework for the continued investigation and comparison of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pasireotide - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. endorama.gr [endorama.gr]
- 8. Pasireotide versus octreotide in acromegaly: a head-to-head superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pasireotide Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 11. medscape.com [medscape.com]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of the Efficacy and Safety of Switching to Pasireotide in Patients With Acromegaly Inadequately Controlled With First-Generation Somatostatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy in Patients who Switched | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
- 15. Pasireotide (Signifor LAR) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Pasireotide Formulations: Long-Acting Release (LAR) versus Diaspartate for Subcutaneous Administration
For researchers and drug development professionals navigating the therapeutic landscape of acromegaly and Cushing's disease, understanding the nuances between different formulations of pasireotide (B1678482) is critical. This guide provides a detailed, data-driven comparison of pasireotide long-acting release (LAR), a pamoate-based intramuscular depot suspension, and pasireotide diaspartate, an immediate-release subcutaneous solution.
Formulation and Administration
Pasireotide is a synthetic somatostatin (B550006) analog with a broad binding profile to somatostatin receptors (SSTRs), exhibiting high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2] This characteristic underlies its efficacy in treating conditions driven by excess hormone secretion from pituitary adenomas. The two primary formulations differ significantly in their salt form, delivery method, and dosing frequency, offering distinct clinical advantages.
Pasireotide diaspartate (Signifor®) is formulated as a solution for subcutaneous (SC) injection and is typically administered twice daily.[3][4] In contrast, pasireotide LAR (Signifor® LAR) utilizes pasireotide pamoate in a microsphere-based formulation for long-acting release.[5] This formulation is administered as a deep intramuscular (IM) injection once every 28 days.[3] The LAR formulation is designed to provide a smoother pharmacokinetic profile, which may enhance convenience and potentially improve the efficacy-to-safety ratio.[5][6]
Mechanism of Action and Signaling Pathways
Both formulations of pasireotide exert their therapeutic effects by binding to SSTRs on pituitary adenoma cells, which triggers a cascade of intracellular signaling events.[4] Upon binding, pasireotide activates inhibitory G-proteins (Gi), which in turn inhibit the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels.[7] The decrease in cAMP attenuates the secretion of hormones such as adrenocorticotropic hormone (ACTH) in Cushing's disease and growth hormone (GH) in acromegaly.[1]
Furthermore, pasireotide can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival.[1]
Pharmacokinetic Profiles
The pharmacokinetic profiles of the two formulations are distinct, reflecting their different release mechanisms.
Pasireotide Diaspartate (Subcutaneous): Following subcutaneous injection, pasireotide diaspartate is rapidly absorbed, with peak plasma concentrations (Tmax) reached within 0.25 to 0.5 hours in healthy volunteers.[8] The apparent clearance in patients with Cushing's disease is approximately 3.8 L/h.[8][9]
Pasireotide LAR (Intramuscular): The LAR formulation exhibits a biphasic release profile. An initial peak in pasireotide concentration occurs on day 1, followed by a decrease until day 7. A second, slower release phase leads to another peak around day 20, after which concentrations gradually decline.[3] Steady-state concentrations are typically achieved after three monthly injections.[1]
| Parameter | Pasireotide Diaspartate (SC) in Cushing's Disease Patients | Pasireotide LAR (IM) in Acromegaly Patients |
| Tmax | 0.25 - 0.5 hours (in healthy volunteers)[8] | Biphasic peaks: Day 1 and ~Day 20[3] |
| Apparent Clearance (CL/F) | ~3.8 L/h[8][9] | Not directly reported, but exposures are dose-proportional[1] |
| Trough Concentrations (steady state) | Not applicable (twice-daily dosing) | Dose-dependent: e.g., 6.42-7.12 ng/mL (40 mg dose)[1] |
| Bioavailability | Not evaluated in humans[9] | Complete relative to subcutaneous formulation[3] |
Efficacy in Clinical Trials
While direct head-to-head trials comparing pasireotide diaspartate and pasireotide LAR are limited, extensive data exist from phase III studies evaluating each formulation against placebo or other somatostatin analogs.
Cushing's Disease
A phase III study (NCT00434148) evaluated subcutaneous pasireotide in patients with Cushing's disease.[10][11][12] Another phase III trial (NCT01374906) assessed the efficacy of pasireotide LAR.[4][7][13]
| Endpoint | Pasireotide Diaspartate (SC) - 12 months[11] | Pasireotide LAR (IM) - 7 months[14] |
| Proportion of patients with normalized mean Urinary Free Cortisol (mUFC) | 13.4% (600µg bid), 25.0% (900µg bid) | 41.9% (10 mg), 40.8% (30 mg) |
| Median reduction in mUFC | 67.6% (600µg bid), 62.4% (900µg bid) | Data not presented in this format |
Acromegaly
A pivotal phase III study (NCT00600886) compared pasireotide LAR to octreotide (B344500) LAR in medically naïve patients with acromegaly.[15][16] A phase II extension study provided long-term data on subcutaneous pasireotide.[5]
| Endpoint | Pasireotide Diaspartate (SC) - 9 months (Phase II extension)[5] | Pasireotide LAR (IM) vs. Octreotide LAR - 12 months (Phase III)[16] |
| Biochemical Control (GH <2.5 µg/L & normal IGF-1) | 23% | 31.3% (Pasireotide LAR) vs. 19.2% (Octreotide LAR) |
| IGF-1 Normalization | 50% | 38.6% (Pasireotide LAR) vs. 23.6% (Octreotide LAR) |
| GH Control (<2.5 µg/L) | 46% | 48.3% (Pasireotide LAR) vs. 51.6% (Octreotide LAR) |
| Significant Tumor Volume Reduction (≥20%) | 8/29 additional patients during extension | 80.8% (Pasireotide LAR) vs. 77.4% (Octreotide LAR)[9] |
Experimental Protocols
Below are summaries of the methodologies for key clinical trials.
Pasireotide Diaspartate (SC) in Cushing's Disease (NCT00434148)
-
Study Design: A randomized, double-blind, phase III study.[10][11]
-
Participants: 162 adults with de novo, persistent, or recurrent Cushing's disease with a mean urinary free cortisol (UFC) level ≥1.5 times the upper limit of normal (ULN).[11]
-
Intervention: Patients were randomized to receive subcutaneous pasireotide at a dose of 600 µg or 900 µg twice daily. Dose adjustments were made at month 3 based on UFC levels.[11]
-
Primary Endpoint: The proportion of patients with a urinary free cortisol level at or below the upper limit of the normal range at month 6 without a dose increase.[11]
Pasireotide LAR (IM) in Acromegaly (NCT00600886)
-
Study Design: A prospective, randomized, double-blind, multicenter, phase III study.[9][15]
-
Participants: 358 medically naïve adult patients with active acromegaly.[9]
-
Intervention: Patients were randomized to receive either pasireotide LAR 40 mg or octreotide LAR 20 mg every 28 days for 12 months. Dose titration was permitted at months 3 and 7.[9]
-
Primary Endpoint: The proportion of patients in each treatment arm with biochemical control (GH <2.5 µg/L and normal IGF-1) at month 12.[9]
Pasireotide LAR (IM) in Cushing's Disease (NCT01374906)
-
Study Design: A randomized, double-blind, multicenter, phase III study.[7][13]
-
Participants: 150 adult patients with persistent, recurrent, or de novo Cushing's disease with mUFC between 1.5 and 5.0 times the ULN.[15]
-
Intervention: Patients were randomized to receive pasireotide LAR 10 mg or 30 mg intramuscularly every 28 days for 12 months. Dose adjustments were permitted based on mUFC levels and tolerability.[13][15]
-
Primary Endpoint: The proportion of patients in each group with an mUFC concentration less than or equal to the ULN at month 7.[15]
Safety and Tolerability
The safety profiles of both pasireotide formulations are generally consistent with the somatostatin analog class, with the most notable adverse event being hyperglycemia.
| Adverse Event | Pasireotide Diaspartate (SC) in Cushing's Disease[11] | Pasireotide LAR (IM) in Acromegaly vs. Octreotide LAR[16] | Pasireotide LAR (IM) in Cushing's Disease[14] |
| Hyperglycemia-related events | 72.8% | 57.3% (Pasireotide LAR) vs. 21.7% (Octreotide LAR) | Hyperglycemia (47-49%), Diabetes Mellitus (19-24%) |
| Diarrhea | Common | 39.3% (Pasireotide LAR) vs. 45% (Octreotide LAR) | 35-43% |
| Nausea | Common | 18.5% (Pasireotide LAR) vs. 26.1% (Octreotide LAR) | 20-21% |
| Cholelithiasis | Common | 25.8% (Pasireotide LAR) vs. 35.6% (Octreotide LAR) | 20-45% |
| Headache | Common | 18.5% (Pasireotide LAR) vs. 26.1% (Octreotide LAR) | Not specified |
It has been noted that the incidence of nausea may be significantly lower with the pasireotide LAR formulation compared to the subcutaneous solution.
Conclusion
Pasireotide diaspartate and pasireotide LAR offer distinct therapeutic options for the management of Cushing's disease and acromegaly. The diaspartate formulation provides a rapid onset of action with its twice-daily subcutaneous administration, which may be advantageous for initial dose titration. The LAR formulation, with its once-monthly intramuscular injection, offers improved convenience and a smoother pharmacokinetic profile, potentially leading to better long-term adherence and a favorable safety profile with respect to certain adverse events like nausea.
The choice between these formulations will depend on individual patient needs, physician judgment, and the specific clinical context. The comprehensive data from phase III clinical trials underscore the efficacy of both formulations in achieving biochemical control and improving clinical signs and symptoms in patients with these challenging endocrine disorders. Further research, including direct comparative studies, would be beneficial to more definitively delineate the relative merits of each formulation.
References
- 1. Pharmacokinetics, pharmacodynamics, and safety of pasireotide LAR in patients with acromegaly: a randomized, multicenter, open-label, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. meddatax.com [meddatax.com]
- 4. Long-term efficacy and safety of subcutaneous pasireotide in acromegaly: results from an open-ended, multicenter, Phase II extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. csrf.net [csrf.net]
- 11. Long-term efficacy and safety of once-monthly pasireotide in Cushing's disease: A Phase III extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. mdpi.com [mdpi.com]
- 14. Long-acting pasireotide improves clinical signs and quality of life in Cushing's disease: results from a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of (2R)-Pasireotide (diaspartate): A Procedural Guide for Laboratory Professionals
The proper disposal of (2R)-Pasireotide (diaspartate), a synthetic cyclohexapeptide, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste materials safely.
Hazard Classification and Regulatory Framework
(2R)-Pasireotide (diaspartate) and its trifluoroacetate (B77799) salt are considered harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a potent pharmaceutical compound, it must be managed as hazardous waste. Disposal procedures must adhere to all federal, state, and local regulations governing pharmaceutical and potentially cytotoxic waste[2][3]. While not explicitly classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is a "pharmaceutical related compound of unknown potency"[2]. Due to its cytostatic properties (inhibiting cell growth), it is prudent to handle it with the same precautions as cytotoxic agents[4][5][6].
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure appropriate personal protective equipment is worn to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling Pasireotide Waste
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. Change immediately if contaminated. |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes of solutions. |
| Lab Coat | Standard laboratory coat or protective gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling lyophilized powder to prevent inhalation. |
Step-by-Step Disposal Protocol
The primary recommended disposal method for (2R)-Pasireotide (diaspartate) is incineration by a licensed hazardous waste disposal service[1]. Never dispose of this compound or its solutions down the drain or in regular trash[1].
Experimental Workflow for Pasireotide Disposal
Caption: Workflow for the proper segregation, collection, and disposal of Pasireotide waste.
Detailed Methodologies:
-
Segregation: Immediately separate all materials that have come into contact with (2R)-Pasireotide (diaspartate). This includes:
-
Waste Collection:
-
Solid Waste: Place all contaminated solid materials into a dedicated, puncture-proof, and leak-proof container with a sealable lid. This container should be clearly marked for hazardous or cytotoxic waste[1][7]. For sharps like needles and syringes, use a designated sharps container[4][9][10].
-
Liquid Waste: Collect all surplus solutions and unused reconstituted material in a compatible, leak-proof container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EH&S) department[1].
-
Empty Containers: Treat empty vials and ampoules as contaminated waste and dispose of them in the solid waste container[1][11]. Unused portions of opened ampoules should be discarded immediately[1][11].
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
Storage: Store the sealed waste containers in a designated and secure area, separate from other non-hazardous waste. Ensure the storage area is away from incompatible materials[7].
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor. The recommended method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber[1][2][6].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Logical Relationship for Spill Response
Caption: Decision and action flow for managing a Pasireotide spill.
Spill Cleanup Methodology:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear all required PPE as listed in Table 1 before approaching the spill.
-
Absorb: For liquid spills, cover and absorb the material with an inert, liquid-binding material such as diatomite or universal binders[1]. For powder spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
Collect: Carefully sweep or wipe up the absorbed material and place it, along with any contaminated cleaning materials, into a sealed and labeled hazardous waste container[1][9].
-
Decontaminate: Clean the spill area thoroughly. One recommended method is scrubbing the affected surfaces with alcohol[1].
-
Dispose: All cleanup materials must be disposed of as hazardous waste following the protocol outlined above[1].
References
- 1. benchchem.com [benchchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. peptide24.store [peptide24.store]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. recordatirarediseases.com [recordatirarediseases.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (2R)-Pasireotide (diaspartate)
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals handling (2R)-Pasireotide (diaspartate). Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
(2R)-Pasireotide (diaspartate) is a potent somatostatin (B550006) analog. While specific occupational exposure limits (OELs) have not been established, the available safety data indicates it is a hazardous substance requiring careful handling. One Safety Data Sheet (SDS) classifies Pasireotide as a skin and eye irritant, and a suspected reproductive toxin[1]. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling (2R)-Pasireotide (diaspartate) in a laboratory setting.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of chemotherapy-rated nitrile gloves provide enhanced protection against potential permeation. The outer glove should be changed immediately upon suspected contamination. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-linting material is required to protect against spills and contamination of personal clothing. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield should be worn over the goggles, especially when handling powders or solutions that could splash. |
| Respiratory Protection | N95 Respirator or Higher | For handling of the solid (powder) form of Pasireotide, a fit-tested N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be considered. |
| Foot Protection | Disposable Shoe Covers | Worn over laboratory-appropriate closed-toe shoes to prevent the tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling (2R)-Pasireotide (diaspartate) from receipt to disposal.
Caption: Workflow for the safe handling of (2R)-Pasireotide (diaspartate).
Disposal Plan
All materials contaminated with (2R)-Pasireotide (diaspartate) must be treated as hazardous waste. Improper disposal can lead to environmental contamination, as the substance is very toxic to aquatic life[1].
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, pipette tips, and weighing papers, must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing Pasireotide should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.
Disposal Procedure:
All hazardous waste containing (2R)-Pasireotide (diaspartate) must be disposed of through a licensed professional waste disposal service. The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Caption: Emergency response plan for exposure to (2R)-Pasireotide (diaspartate).
Spill Management:
In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent.
Disclaimer: This document provides guidance based on available safety information. It is not a substitute for a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS professionals for site-specific safety protocols and comply with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
